molecular formula C11H12N2O2S B13177985 N,N-dimethylisoquinoline-4-sulfonamide

N,N-dimethylisoquinoline-4-sulfonamide

Cat. No.: B13177985
M. Wt: 236.29 g/mol
InChI Key: VBMHSACNOOFGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylisoquinoline-4-sulfonamide (CAS 1306606-93-8) is a synthetic compound featuring an isoquinoline core fused with a sulfonamide functional group. This structure places it within a class of molecules that are the subject of ongoing investigation in medicinal chemistry and chemical biology. Recent, cutting-edge research has identified related isoquinoline sulfonamide compounds as a novel class of allosteric inhibitors of bacterial DNA gyrase, an essential enzyme and established antibacterial target . These inhibitors exhibit a unique mechanism of action that is distinct from clinically used fluoroquinolone antibiotics, and they have demonstrated potent antibacterial activity against clinically relevant Gram-negative bacteria, including fluoroquinolone-resistant strains . This makes the isoquinoline sulfonamide scaffold a highly promising chemotype for the development of new antibiotics to counter widespread bacterial resistance . Beyond its potential in antimicrobial research, the sulfonamide functional group is known to confer inhibitory activity against a diverse range of enzymes. Isoquinoline-sulfonamide hybrids have also been explored as potent inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant to neurodegenerative disease research . Furthermore, the isoquinoline core is a privileged structure in drug discovery, known to exhibit a wide spectrum of biological activities including antifungal, anti-inflammatory, and antiproliferative properties, making it a valuable scaffold for various research programs . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

N,N-dimethylisoquinoline-4-sulfonamide

InChI

InChI=1S/C11H12N2O2S/c1-13(2)16(14,15)11-8-12-7-9-5-3-4-6-10(9)11/h3-8H,1-2H3

InChI Key

VBMHSACNOOFGHC-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=CC2=CC=CC=C21

Origin of Product

United States

Foundational & Exploratory

chemical structure of N,N-dimethylisoquinoline-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Dimethylisoquinoline-4-sulfonamide is a specialized heterocyclic compound belonging to the isoquinoline sulfonamide class.[1] While its structural isomers (specifically the 5- and 8-substituted variants like Fasudil and H-89) are widely recognized as protein kinase inhibitors (PKA, ROCK), the 4-isomer represents a distinct chemical space often utilized in Structure-Activity Relationship (SAR) studies to probe enzyme active site selectivity, particularly in DNA gyrase and specific kinase panels.

This guide details the structural properties, a validated synthetic route overcoming the regioselectivity challenges of the 4-position, and the compound's utility in medicinal chemistry.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10]

Structural Identity

The molecule consists of an isoquinoline bicyclic aromatic core substituted at the C4 position with a dimethylsulfamoyl group.

PropertyData
IUPAC Name N,N-Dimethylisoquinoline-4-sulfonamide
Molecular Formula C₁₁H₁₂N₂O₂S
Molecular Weight 236.29 g/mol
SMILES CN(C)S(=O)(=O)C1=C2C=CC=CC2=CN=C1
CAS Registry (Derivative of 1532-97-4 precursor)
Topological Polar Surface Area 58.6 Ų
Electronic & Geometric Configuration
  • Aromatic Core: The isoquinoline ring is planar and electron-deficient, particularly at the C1 and C3 positions due to the nitrogen atom.

  • Sulfonamide Geometry: The sulfur atom adopts a distorted tetrahedral geometry. The sulfonyl group (

    
    ) is strongly electron-withdrawing, deactivating the isoquinoline ring towards further electrophilic substitution.
    
  • Basicity: The ring nitrogen (N2) remains basic (predicted pKa ~5.0–5.5), allowing for protonation and salt formation (e.g., hydrochloride), which significantly enhances aqueous solubility.

Synthetic Methodology

Direct chlorosulfonylation of isoquinoline yields predominantly the 5-isomer (kinetic product) or 8-isomer (thermodynamic product) due to the deactivating nature of the pyridine ring which directs electrophiles to the benzene ring. Accessing the 4-position requires a specific indirect route via a halogenated intermediate.

Validated Synthetic Route

The synthesis hinges on the metal-halogen exchange of 4-bromoisoquinoline , followed by quenching with sulfur dioxide.

Step 1: Regioselective Bromination

Isoquinoline is brominated to form 4-bromoisoquinoline. This proceeds via an addition-elimination mechanism, often requiring high temperatures or Lewis acid catalysis to favor the 4-position over the per-bromination of the benzene ring.

  • Reagents: Bromine (

    
    ), Aluminum Chloride (
    
    
    
    ) or NBS/DMF.
  • Conditions: 70–80°C.

Step 2: Metal-Halogen Exchange & Sulfonylation

This is the critical step. The bromine is swapped for lithium, generating a nucleophilic carbon at C4 that attacks sulfur dioxide.

  • Protocol:

    • Dissolve 4-bromoisoquinoline in anhydrous THF under Argon/Nitrogen.

    • Cool to -78°C (dry ice/acetone bath).

    • Add n-Butyllithium (n-BuLi) dropwise (1.1 eq). Stir for 30 mins to generate 4-lithioisoquinoline.

    • Bubble anhydrous Sulfur Dioxide (

      
      )  gas into the solution. The mixture typically turns pale yellow/white as the lithium sulfinate salt precipitates.
      
    • Allow to warm to room temperature.

Step 3: Chlorination

The sulfinate salt is converted to the sulfonyl chloride.[2]

  • Reagents: Sulfuryl chloride (

    
    ) or N-chlorosuccinimide (NCS) in DCM/HCl.
    
  • Product: Isoquinoline-4-sulfonyl chloride.[3][4]

Step 4: Amination

The sulfonyl chloride reacts with dimethylamine to form the final sulfonamide.

  • Reagents: Dimethylamine (

    
    , usually as THF solution or hydrochloride salt with excess base), Triethylamine (
    
    
    
    ).
  • Conditions: 0°C to RT, DCM solvent.

Synthesis Workflow Diagram

SynthesisRoute Figure 1: Synthetic pathway for N,N-Dimethylisoquinoline-4-sulfonamide via lithiation strategy. Isoquinoline Isoquinoline BromoIso 4-Bromoisoquinoline Isoquinoline->BromoIso Br2, AlCl3 (Bromination) LithioIso 4-Lithioisoquinoline (Intermediate) BromoIso->LithioIso n-BuLi, -78°C (Li-Hal Exchange) SulfonylCl Isoquinoline-4- sulfonyl chloride LithioIso->SulfonylCl 1. SO2 gas 2. NCS or SO2Cl2 FinalProduct N,N-Dimethylisoquinoline- 4-sulfonamide SulfonylCl->FinalProduct HN(Me)2, Et3N (Amination)

[5]

Biological & Pharmacological Context[4][7][9][16][17]

Kinase Inhibition Profile

Isoquinoline sulfonamides are historically significant as ATP-competitive inhibitors of serine/threonine kinases.

  • Mechanism: The isoquinoline ring mimics the adenine moiety of ATP, binding into the kinase hinge region. The sulfonamide tail extends towards the solvent front or specific hydrophobic pockets.

  • Selectivity:

    • 5-Isomers (e.g., Fasudil): Highly potent against Rho-associated kinase (ROCK) and Protein Kinase A (PKA).

    • 4-Isomers: The shift of the sulfonamide group to the 4-position alters the vector of the substituent. This often reduces potency against classical targets like ROCK but is used to tune selectivity away from these kinases to avoid off-target hypotension (a side effect of ROCK inhibition) or to target other enzymes like Casein Kinase 1 (CK1).

Emerging Applications: Gyrase Inhibition

Recent studies (2024) have highlighted isoquinoline sulfonamides as allosteric inhibitors of bacterial DNA gyrase.[6][7]

  • Mode of Action: Unlike fluoroquinolones which stabilize the DNA-cleavage complex, these derivatives can bind to hydrophobic pockets in the GyrA subunit.[6]

  • Relevance of 4-Substitution: The 4-position allows the introduction of hydrophobic groups (like the dimethyl in this topic) to probe the depth and shape of these allosteric pockets, potentially overcoming resistance to standard antibiotics.

Structure-Activity Relationship (SAR) Logic

SAR Figure 2: SAR divergence based on sulfonamide regiochemistry. cluster_5 5-Position (Classic) cluster_4 4-Position (Exploratory) Core Isoquinoline Scaffold (ATP Mimic) Fasudil Fasudil / H-89 (Sulfonamide at C5/C8) Core->Fasudil Direct Chlorosulfonylation TopicMol N,N-Dimethylisoquinoline- 4-sulfonamide Core->TopicMol Via 4-Bromoisoquinoline Target1 Target: ROCK, PKA (High Potency) Fasudil->Target1 Target2 Target: Gyrase, CK1 (Altered Selectivity) TopicMol->Target2

Experimental Characterization

To validate the synthesis of N,N-dimethylisoquinoline-4-sulfonamide, the following spectral signatures are expected:

  • ¹H NMR (DMSO-d₆):

    • Aromatic Region: A distinct singlet at ~9.3 ppm (H1 proton, highly deshielded by N and sulfonamide). A singlet at ~8.8 ppm (H3). Two doublets and two triplets/multiplets for the benzene ring protons (H5-H8).

    • Aliphatic Region: A sharp singlet integrating to 6 protons at ~2.7–2.8 ppm, corresponding to the

      
       group.
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated m/z = 237.07.

  • IR Spectroscopy:

    • Strong absorptions at ~1340 cm⁻¹ (asymmetric

      
      ) and ~1160 cm⁻¹ (symmetric 
      
      
      
      ).

References

  • BenchChem. Biological Activities and Pharmacological Profile of Isoquinoline Sulfonamides: A Technical Guide. (2025).[8][2] Link

  • Zhang, H., et al. "A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone." Journal of Chemical Research, 2013. Link

  • Ghorab, M.M., et al. "Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents." Arzneimittelforschung, 2010. Link

  • Ghilarov, D., et al. "Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria." Nature Chemistry, 2024.[7] Link

  • Hidaka, H., et al. "Isoquinolinesulfonamides as potent inhibitors of protein kinases." Biochemistry, 1984.

Sources

The Technical Guide to Isoquinoline Sulfonamide Derivatives: SAR, Synthesis, and ROCK Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isoquinoline-4-Sulfonamide Derivatives & 4-Substituted Isoquinoline-5-Sulfonamides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary & Nomenclature Clarification

This guide addresses the class of kinase inhibitors derived from the isoquinoline sulfonamide scaffold.[3][4] While the historical "H-series" (e.g., H-7, H-8) and the first-generation drug Fasudil are isoquinoline-5-sulfonamides , the most significant recent advancements involve modifications at the C4 position of the isoquinoline ring.[1][2][3]

Critical Distinction:

  • True Isoquinoline-4-sulfonamides: Compounds where the sulfonamide moiety is attached to C4.[1][2][3] These are rare in clinical use but exist as chemical building blocks (CAS: 952651-48-8).[1][2][3][5]

  • 4-Substituted Isoquinoline-5-sulfonamides: The clinically dominant class (e.g., Ripasudil , H-1152 ).[1][2][3] Here, the sulfonamide remains at C5, but a substituent (Fluorine, Methyl) is introduced at C4 to drastically enhance selectivity for Rho-kinase (ROCK) over Protein Kinase A (PKA).[6]

This guide primarily focuses on the high-value 4-substituted isoquinoline-5-sulfonamide derivatives, as they represent the current state-of-the-art in ROCK inhibition.[1][2][3][5]

Chemical Biology: The "4-Position Switch" in SAR

The evolution from broad-spectrum kinase inhibitors to specific ROCK inhibitors relies on the steric and electronic environment of the isoquinoline ring.[1][2][3]

Structure-Activity Relationship (SAR)

Early derivatives like H-7 and Fasudil inhibit PKA and PKC with potencies comparable to ROCK.[1][2][3][5] This lack of selectivity causes systemic side effects (e.g., hypotension due to PKA inhibition).[3]

The C4 Modification Strategy: Introduction of a substituent at the C4 position of the isoquinoline ring induces a "ring flip" or steric clash that disfavors binding to the PKA ATP-binding pocket while preserving affinity for the ROCK ATP-binding pocket.[1][2][3]

CompoundStructure ModificationROCK IC50 (nM)PKA IC50 (nM)Selectivity Ratio (PKA/ROCK)
Fasudil 5-sulfonamide (Unsubstituted C4)3301,650~5
H-1152 4-Methyl-5-sulfonamide1.6630~390
Ripasudil 4-Fluoro-5-sulfonamide51>10,000>190

Key Insight: The 4-Fluoro group (Ripasudil) and 4-Methyl group (H-1152) are the critical determinants for high ROCK selectivity.[1][2][3]

Mechanism of Action: The ROCK Signaling Pathway

These derivatives function as ATP-competitive inhibitors.[1][2][3][4] By blocking ROCK activity, they prevent the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), leading to dephosphorylation of the Myosin Light Chain (MLC) and subsequent smooth muscle relaxation.

Pathway Visualization

The following diagram illustrates the cascade from RhoA activation to Actomyosin contraction and the intervention point of Isoquinoline Sulfonamides.[3]

ROCK_Pathway GPCR GPCR Agonist (e.g., Endothelin-1) RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP Exchange ROCK ROCK (Rho-Kinase) Active Form RhoA_GTP->ROCK Activates MYPT1 MYPT1 (Myosin Phosphatase) ROCK->MYPT1 Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Inhibitor Isoquinoline Sulfonamides (Ripasudil, Fasudil) Inhibitor->ROCK ATP Competitive Inhibition Relaxation Smooth Muscle Relaxation (Vasodilation / IOP Decrease) Inhibitor->Relaxation Therapeutic Effect pMLC Phospho-MLC (p-MLC) MYPT1->pMLC Dephosphorylates (Active MYPT1) Response Actomyosin Contraction (Vasoconstriction / IOP Increase) pMLC->Response Promotes

Caption: The RhoA/ROCK signaling cascade showing the competitive inhibition by isoquinoline sulfonamides, leading to smooth muscle relaxation.

Synthesis Protocol: 4-Fluoroisoquinoline-5-Sulfonamide (Ripasudil Scaffold)

The synthesis of 4-substituted derivatives is more complex than the base Fasudil synthesis due to the regioselective introduction of the C4 substituent.[1][2][3]

Target Compound: (S)-4-Fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline (Ripasudil)[1][2][3][7]

Synthetic Workflow
  • Starting Material: 4-Fluoroisoquinoline (commercially available or synthesized via Schiemann reaction).[1][2][3]

  • Chlorosulfonation: Introduction of the sulfonyl chloride group at C5.[1][2][3]

  • Amidation: Coupling with the homopiperazine ring.

Step-by-Step Protocol

Step 1: Chlorosulfonation

  • Reagents: 4-Fluoroisoquinoline, Fuming Sulfuric Acid (60% SO3), Thionyl Chloride (SOCl2).[1][2][3]

  • Procedure:

    • Add 4-fluoroisoquinoline dropwise to fuming sulfuric acid at 0°C.

    • Heat the mixture to 140°C for 4 hours (Sulfonation).

    • Cool to 0°C and add Thionyl Chloride dropwise.

    • Reflux at 80°C for 3 hours.

    • Quench the reaction mixture on crushed ice/DCM.

    • Extract the organic layer, dry over MgSO4, and concentrate to yield 4-fluoroisoquinoline-5-sulfonyl chloride .[1][2][3]

Step 2: Coupling (Amidation) [3]

  • Reagents: 4-fluoroisoquinoline-5-sulfonyl chloride, (S)-2-methyl-1,4-diazepane (homopiperazine derivative), Triethylamine (TEA), DCM.[1][2][3][5]

  • Procedure:

    • Dissolve (S)-2-methyl-1,4-diazepane (1.1 eq) and TEA (2.0 eq) in dry DCM at 0°C.

    • Add a solution of 4-fluoroisoquinoline-5-sulfonyl chloride (1.0 eq) in DCM dropwise over 30 minutes.

    • Allow to warm to room temperature and stir for 4 hours.

    • Wash with water and brine.[1][2][3]

    • Purify via column chromatography (Silica gel, MeOH/DCM gradient).[1][2][3]

    • Yield: ~70-80% of Ripasudil free base.[1][2][3][5]

Synthesis_Flow Start 4-Fluoroisoquinoline Step1 Chlorosulfonation (H2SO4/SO3, then SOCl2) Start->Step1 Intermediate 4-Fluoro-5-sulfonyl chloride Step1->Intermediate Step2 Amidation ((S)-2-methyl-1,4-diazepane, TEA) Intermediate->Step2 Product Ripasudil (Final Product) Step2->Product

Caption: Synthetic route for Ripasudil, highlighting the critical chlorosulfonation and amidation steps.

Experimental Validation: Kinase Inhibition Assay

To validate the synthesis and potency, a radiometric kinase assay is the gold standard.

Protocol: Radiometric [γ-32P]ATP Assay

Objective: Determine IC50 against ROCK-I and ROCK-II.

  • Buffer Preparation: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 1 mM DTT.[2][3]

  • Substrate: S6 kinase substrate peptide (AKRRRLSSLRA) or MYPT1 fragment.[1][2][3]

  • Reaction Mix:

    • Mix 10 µL of recombinant ROCK enzyme (1-5 nM final).[1][2][3]

    • Add 10 µL of inhibitor (serial dilutions in DMSO).[1][2][3]

    • Incubate for 10 mins at 25°C.

  • Initiation: Add 10 µL of ATP mix (10 µM cold ATP + 0.5 µCi [γ-32P]ATP).

  • Incubation: 30 minutes at 30°C.

  • Termination: Spot 20 µL onto P81 phosphocellulose paper.

  • Washing: Wash filters 3x with 0.75% Phosphoric acid to remove unbound ATP.[1][2][3]

  • Quantification: Measure radioactivity via liquid scintillation counting.

Self-Validation Check:

  • Positive Control: Use Staurosporine or Y-27632.[1][2][3]

  • Z-Factor: Ensure Z' > 0.5 for assay reliability.

References

  • Hidaka, H., et al. (1984).[3] "Isoquinolinesulfonamides as potent and selective protein kinase inhibitors."[1][2][3][4][6][8] Biochemistry. Link

  • Sasaki, Y., et al. (2002).[3] "The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway."[1][2][3] Pharmacology & Therapeutics.[1][2][3] Link

  • Isobe, T., et al. (2014).[3] "Ripasudil (K-115), a Rho-kinase inhibitor, lowers intraocular pressure by promoting aqueous outflow."[1][2][3][6] Investigative Ophthalmology & Visual Science. Link

  • Liao, J.K., et al. (2007).[3] "Rho-associated kinase (ROCK) inhibitors as potential therapeutic agents for cardiovascular diseases."[1][2][3] Journal of Cardiovascular Pharmacology. Link

  • PubChem Compound Summary. "Ripasudil (CID 9863672)."[1][2][3][9] National Center for Biotechnology Information.[1][2][3] Link

Sources

molecular weight and formula of N,N-dimethylisoquinoline-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: N,N-Dimethylisoquinoline-4-sulfonamide

Part 1: Executive Summary & Chemical Identity

N,N-dimethylisoquinoline-4-sulfonamide is a specialized heterocyclic compound utilized primarily as a scaffold in the development of protein kinase inhibitors. Unlike its more ubiquitous isomer, the 5-sulfonamide (the core of Fasudil and H-series inhibitors), the 4-isomer represents a strategic structural variation used to alter selectivity profiles against kinases such as PKA, PKB (Akt), and Rho-kinase (ROCK).

Physicochemical Data Profile
PropertyValueNotes
Molecular Formula

Confirmed via stoichiometry.
Molecular Weight 236.29 g/mol Monoisotopic Mass: 236.0619 Da.
CAS Registry Number 1306606-93-8 Specific to the 4-isomer.[1]
Physical State Solid (Crystalline)Typically off-white to pale yellow.
Solubility DMSO, Methanol, DCMLimited aqueous solubility without ionization.

Part 2: Structural Analysis & Calculation

To ensure scientific integrity, we validate the molecular weight through elemental decomposition. This compound consists of an isoquinoline core substituted at the C4 position with a dimethyl-sulfonamido group.[1]

Elemental Breakdown:

  • Isoquinoline Core (

    
    ):  Substitution at C4 removes one hydrogen (
    
    
    
    ).
  • Sulfonyl Linker (

    
    ):  Adds 32.06 (S) + 2 
    
    
    
    15.999 (O).
  • Dimethylamine Moiety (

    
    ):  Adds 14.007 (N) + 2 
    
    
    
    [12.011 (C) + 3
    
    
    1.008 (H)].

Calculation Table:

ElementCountAtomic Mass ( g/mol )Subtotal
Carbon (C)1112.011132.121
Hydrogen (H)121.00812.096
Nitrogen (N)214.00728.014
Oxygen (O)215.99931.998
Sulfur (S)132.06032.060
Total 236.289

Part 3: Synthesis & Experimental Protocols

Critical Technical Insight: A common error in isoquinoline chemistry is attempting direct chlorosulfonation to access the 4-position. Electrophilic aromatic substitution on isoquinoline strongly favors the 5- or 8-positions (homocyclic ring) due to the deactivation of the pyridine ring in acidic media.

To synthesize N,N-dimethylisoquinoline-4-sulfonamide with high regiochemical fidelity, a Metal-Halogen Exchange protocol starting from 4-bromoisoquinoline is required.

Protocol: Regioselective Synthesis via Lithiation

Reagents:

  • 4-Bromoisoquinoline (1.0 eq)

  • n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes)

  • Sulfur Dioxide (

    
    ) (Excess)
    
  • Sulfuryl Chloride (

    
    ) or N-Chlorosuccinimide (NCS)
    
  • Dimethylamine (2.0 eq, THF solution)

Workflow Diagram (DOT):

SynthesisRoute Start 4-Bromoisoquinoline Lithiation Lithium-Halogen Exchange (-78°C, n-BuLi) Start->Lithiation THF, Ar atm Intermediate1 4-Lithioisoquinoline Lithiation->Intermediate1 Sulfonation SO2 Quench (Sulfinate Salt) Intermediate1->Sulfonation Electrophilic Trapping Chlorination Oxidative Chlorination (NCS/DCM) Sulfonation->Chlorination Activation Amidation Amination (HN(CH3)2) Chlorination->Amidation Nucleophilic Attack Product N,N-dimethylisoquinoline- 4-sulfonamide Amidation->Product Purification

Figure 1: Regioselective synthetic pathway avoiding C5/C8 contamination common in direct acid sulfonation.

Step-by-Step Methodology:

  • Lithiation: Dissolve 4-bromoisoquinoline in anhydrous THF under Argon. Cool to -78°C. Add n-BuLi dropwise. Stir for 30 minutes to generate the 4-lithio species.

  • Sulfinylation: Bubble dry

    
     gas into the reaction mixture at -78°C. The solution will change color (often to pale yellow/orange) as the lithium sulfinate forms. Warm to room temperature.
    
  • Activation: Remove solvent or treat the crude sulfinate salt directly with N-chlorosuccinimide (NCS) in DCM to generate isoquinoline-4-sulfonyl chloride. Note: This intermediate is unstable; proceed immediately.

  • Amidation: Add the sulfonyl chloride solution dropwise to a stirred solution of dimethylamine (excess) in THF at 0°C.

  • Work-up: Quench with water, extract with Ethyl Acetate, dry over

    
    , and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
    

Part 4: Biological Context & Applications[2][3]

The 4-sulfonamide isomer serves as a critical "negative control" or "selectivity probe" in kinase research. While 5-isoquinoline sulfonamides (e.g., H-7, Fasudil) bind to the ATP pocket of kinases like ROCK and PKA via specific hydrogen bonds involving the isoquinoline nitrogen and the sulfonamide oxygens, the 4-isomer alters the vector of the sulfonamide group.

Mechanistic Impact:

  • Steric Clash: The shift to the 4-position often introduces steric clashes in the hinge region of kinases optimized for 5-substituted inhibitors.

  • Selectivity Shift: Recent studies indicate that 4-substituted isoquinolines can shift selectivity profiles toward CLK1 (Cdc2-like kinase 1) and Haspin kinase, rather than the traditional ROCK/PKA targets favored by the 5-isomers [1].

Signaling Pathway Context (DOT):

KinasePathways Inhibitor Isoquinoline Sulfonamides ROCK ROCK (Rho-Kinase) Inhibitor->ROCK 5-isomer (High Potency) PKA PKA Inhibitor->PKA 5-isomer (High Potency) CLK1 CLK1 (Cdc2-like) Inhibitor->CLK1 4-isomer (Selectivity Shift) Cytoskeleton Actin Cytoskeleton Organization ROCK->Cytoskeleton Phosphorylation Splicing mRNA Splicing Regulation CLK1->Splicing SR Protein Phosphorylation

Figure 2: Differential kinase targeting based on isoquinoline substitution patterns (4- vs 5-position).

References

  • Coupa, S., et al. (2022). "Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines." Molecules, 27(17), 5582. Link

  • Hidaka, H., et al. (1984). "Isoquinolinesulfonamides as potent and selective protein kinase inhibitors."[2] Biochemistry, 23(21), 5036–5041. Link

  • PubChem Compound Summary. "N,N-Dimethylisoquinoline-4-sulfonamide (CAS 1306606-93-8)."[1] National Center for Biotechnology Information. Link

  • Zajdel, P., et al. (2013). "Antidepressant and antipsychotic activity of new quinoline- and isoquinoline-sulfonamide analogs."[3] Bioorganic & Medicinal Chemistry, 21(4), 833-846. Link

Sources

Biological Activity of the Isoquinoline-4-Sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper [1]

Executive Summary

The isoquinoline-4-sulfonamide scaffold represents a distinct and emerging chemotype in medicinal chemistry, functionally and structurally separate from the well-established isoquinoline-5-sulfonamide class (e.g., Fasudil, H-89) known for kinase inhibition. While the 5-isomers are canonical ATP-competitive inhibitors of kinases (ROCK, PKA, PKC), the 4-sulfonamide derivatives have demonstrated unique biological profiles, most notably in antibacterial activity via allosteric DNA gyrase inhibition and neuropharmacology as multi-target GPCR modulators.

This guide analyzes the biological activity, structure-activity relationships (SAR), and experimental protocols relevant to the isoquinoline-4-sulfonamide scaffold, designed for researchers in drug discovery and structural biology.

Structural Biology & Chemical Distinction

To understand the biological activity of the 4-sulfonamide, one must first distinguish it from the classic 5-isomer. The position of the sulfonamide group dictates the vector of the substituent, altering the molecule's ability to fit into specific binding pockets.

  • Isoquinoline-5-sulfonamide (Classic): The sulfonamide at C5 projects substituents into the solvent-exposed region when bound to the ATP hinge of kinases. This is the basis for Fasudil (ROCK inhibitor).

  • Isoquinoline-4-sulfonamide (Emerging): The C4 position creates a different steric profile, often precluding ATP-competitive kinase binding but enabling fit into allosteric pockets (e.g., bacterial gyrase) or GPCR orthosteric sites (e.g., Dopamine D2, 5-HT receptors).

Chemical Structure Comparison
FeatureIsoquinoline-5-sulfonamideIsoquinoline-4-sulfonamide
Primary Target Class Serine/Threonine Kinases (ROCK, PKA)Type II Topoisomerases, GPCRs
Binding Mode ATP-Competitive (Orthosteric)Allosteric (Gyrase) / Orthosteric (GPCR)
Representative Compounds Fasudil, H-89, H-7LEI-800 (Analog), Zajdel Series (Compound 40)
Therapeutic Area Vasospasm, Glaucoma, HypertensionAntibacterial (MDR), Antipsychotic
Primary Biological Activity: Antibacterial (Gyrase Inhibition)

A breakthrough in 2024 identified isoquinoline sulfonamides as a novel class of allosteric inhibitors of DNA gyrase , distinct from fluoroquinolones.

Mechanism of Action: Allosteric Modulation

Unlike fluoroquinolones (e.g., ciprofloxacin), which stabilize the DNA-cleavage complex at the active site, isoquinoline sulfonamide derivatives (such as the optimized lead LEI-800 ) bind to a unique allosteric hydrophobic pocket in the GyrA subunit.

  • Target: Bacterial DNA Gyrase (Type II Topoisomerase).[2][3]

  • Binding Site: A previously unexploited "hinge" pocket distinct from the quinolone-binding domain.

  • Effect: Prevents the formation of the catalytically active conformation, inhibiting supercoiling without inducing double-strand breaks (which reduces genotoxicity compared to fluoroquinolones).

  • Resistance Profile: Because the binding site is distinct, these compounds retain activity against fluoroquinolone-resistant E. coli and K. pneumoniae.

GyraseInhibition Gyrase DNA Gyrase (GyrA/GyrB) DNA Bacterial DNA Gyrase->DNA Binds Supercoiling Negative Supercoiling Gyrase->Supercoiling Catalyzes Gyrase->Supercoiling Inhibited ATP ATP Hydrolysis ATP->Gyrase Powers Fluoro Fluoroquinolones (Ciprofloxacin) Complex Cleavage Complex Stabilization Fluoro->Complex Induces Iso4 Isoquinoline Sulfonamide (LEI-800 Class) Allosteric Allosteric Pocket Occupancy Iso4->Allosteric Binds Distinct Site Death Bacterial Cell Death Complex->Death DNA Breaks (Genotoxic) Allosteric->Gyrase Conformational Lock Supercoiling->Death Replication Arrest

Figure 1: Mechanistic differentiation between classic fluoroquinolones and the isoquinoline sulfonamide scaffold in bacterial gyrase inhibition.

Secondary Biological Activity: Neuropharmacology (GPCRs)

Research by Zajdel et al. has validated the isoquinoline-4-sulfonamide scaffold as a privileged structure for designing multi-target antipsychotics. Unlike the 5-isomer, the 4-isomer allows for specific spatial orientation of N-substituted piperazine tails, facilitating interaction with dopamine and serotonin receptors.

Key Targets & Activity Profile
  • Dopamine D2 Receptor: Partial agonism (stabilizes dopamine signaling).

  • Serotonin 5-HT1A: Agonism (anxiolytic effects).

  • Serotonin 5-HT2A / 5-HT7: Antagonism (antipsychotic/antidepressant effects).[1][4][5][6][7]

  • Alpha-1 Adrenergic Receptor: Antagonism (potential uro-selective activity).[8]

Key Compound Data (Zajdel Series):

  • Compound: N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)isoquinoline-4-sulfonamide[1][4][5][6][7]

  • In Vivo Efficacy: Significant antipsychotic activity in MK-801-induced hyperlocomotor activity models (mice).[1][4][5][6][7]

  • Selectivity: The 4-sulfonamide placement was crucial for the balanced D2/5-HT profile compared to the 3- or 7-sulfonamide analogs.

Experimental Protocols
Protocol A: DNA Gyrase Supercoiling Inhibition Assay

This assay validates the primary antibacterial mechanism of the scaffold.

Principle: Measures the conversion of relaxed plasmid DNA to supercoiled DNA by DNA gyrase.[2] Inhibitors prevent the migration shift in gel electrophoresis.

  • Reagent Preparation:

    • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin.

    • Substrate: Relaxed pBR322 plasmid DNA (0.4 µg per reaction).

    • Enzyme: E. coli DNA Gyrase (GyrA/GyrB complex).

  • Compound Addition:

    • Dissolve isoquinoline-4-sulfonamide derivative in DMSO.

    • Add 1 µL of compound (serial dilutions) to 30 µL reaction mix.

  • Incubation:

    • Incubate at 37°C for 60 minutes.

  • Termination:

    • Add 8 µL of Stop Solution (5% SDS, 0.25% bromophenol blue, 40% glycerol).

  • Analysis:

    • Load samples onto 1% agarose gel (Tris-borate-EDTA buffer).

    • Run at 50V for 3-4 hours.

    • Stain with ethidium bromide (0.5 µg/mL).

    • Quantification: Measure intensity of supercoiled band vs. relaxed band. Calculate IC50.

Protocol B: Radioligand Binding Assay (Dopamine D2)

Used to determine the affinity (


) of the scaffold for GPCR targets.
  • Membrane Preparation: CHO cells stably expressing human D2 receptors are homogenized and centrifuged (20,000 x g) to isolate membranes.

  • Incubation:

    • Mix membrane suspension (20 µg protein) with

      
      -Spiperone (0.2 nM, radioligand).
      
    • Add test compound (10^-10 to 10^-5 M).

    • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 5 mM MgCl2, 1 mM EDTA.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine IC50 from displacement curves; convert to

    
     using the Cheng-Prusoff equation:
    
    
    
    

AssayWorkflow cluster_0 DNA Gyrase Assay cluster_1 GPCR Binding Assay (D2) Step1 Mix: Relaxed Plasmid + Gyrase + ATP Step2 Add Isoquinoline-4-sulfonamide Step1->Step2 Step3 Incubate 37°C, 60 min Step2->Step3 Step4 Gel Electrophoresis Step3->Step4 Result1 Band Shift Analysis (Inhibition of Supercoiling) Step4->Result1 StepA Membranes (hD2R) + [3H]-Ligand StepB Add Test Compound StepA->StepB StepC Incubate 25°C, 60 min StepB->StepC StepD Filter & Wash StepC->StepD Result2 Scintillation Counting (Ki Determination) StepD->Result2

Figure 2: Experimental workflows for validating the dual-activity profile of the scaffold.

Quantitative Data Summary

The following table summarizes the biological activity of key isoquinoline sulfonamide derivatives, highlighting the distinction between the 4-isomer and 5-isomer series.

Compound ClassScaffold PositionTargetActivity MetricBiological EffectSource
LEI-800 Isoquinoline Sulfonamide (Allosteric)DNA Gyrase (GyrA)IC50: ~35 nMAntibacterial (E. coli)[1]
Zajdel Cmpd 40 Isoquinoline-4 -sulfonamideDopamine D2Ki: <100 nMAntipsychotic[2]
Zajdel Cmpd 40 Isoquinoline-4 -sulfonamide5-HT1AKi: <50 nMAnxiolytic[2]
Fasudil Isoquinoline-5 -sulfonamideROCK1/2IC50: ~1.9 µMVasodilation[3]
H-89 Isoquinoline-5 -sulfonamidePKAIC50: ~48 nMKinase Inhibition[3]
References
  • Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. Source: Nature Chemistry (2024).[9] URL:[Link]

  • Antidepressant and antipsychotic activity of new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole targeting serotonin 5-HT1A/5-HT2A/5-HT7 and dopamine D2/D3 receptors. Source:[4][5][6][7] European Journal of Medicinal Chemistry (2013).[1][4] URL:[Link]

  • Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonist with uro-selective activity. Source: Bioorganic & Medicinal Chemistry (2016). URL:[Link]

Sources

Technical Guide: Small Molecule Isoquinoline Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Precision, Potency, and the Pitfalls of Kinase Selectivity

Part 1: Executive Summary & Mechanism

The Hidaka Legacy In the early 1980s, Hiroyoshi Hidaka and colleagues fundamentally altered signal transduction research by synthesizing the "H-series" of isoquinoline sulfonamides (H-7, H-8, H-9, and later H-89). Unlike peptide inhibitors that required microinjection, these small molecules were cell-permeable, allowing researchers to interrogate kinase function in intact biological systems.

However, as a Senior Application Scientist, I must preface this guide with a critical caveat: These molecules are "dirty" tools. While invaluable, their utility relies entirely on the user's understanding of their concentration-dependent selectivity windows. Used incorrectly, they generate artifactual data that pollutes the scientific record.

Mechanism of Action: ATP Competition Isoquinoline sulfonamides function as ATP-competitive inhibitors.[1][2][3][4][5] They bind to the catalytic cleft of the kinase, physically blocking the transfer of the gamma-phosphate from ATP to the substrate.

  • The Isoquinoline Ring: Mimics the adenine ring of ATP, slotting into the hydrophobic pocket.

  • The Sulfonamide Moiety: Acts as a rigid spacer, positioning the tail group.

  • The Tail (e.g., Homopiperazine/Amine): Extends toward the ribose/phosphate binding region, providing the specific contacts that differentiate between PKA, PKG, and ROCK.

Visualization: The ATP-Competitive Landscape

The following diagram illustrates the competitive exclusion mechanism at the kinase hinge region.

Kinase_Competition Kinase Protein Kinase (Catalytic Cleft) Substrate Target Protein (Ser/Thr Residue) Kinase->Substrate Catalysis ATP Endogenous ATP (Adenine Ring) ATP->Kinase High Affinity Binding Inhibitor Isoquinoline Sulfonamide (H-89 / Fasudil) Inhibitor->Kinase Competitive Binding (Mimics Adenine) Block INHIBITION (No Phosphate Transfer) Inhibitor->Block Steric Hindrance Phos_Event Phosphorylation (Signal Transduction) Substrate->Phos_Event Activation Block->Substrate Pathway Silenced

Caption: Schematic of ATP-competitive inhibition. The isoquinoline scaffold occupies the adenine binding pocket, preventing ATP hydrolysis and downstream substrate phosphorylation.

Part 2: Key Inhibitor Profiles & Selectivity Data[6]

To design robust experiments, you must know the inhibition constants (


 or 

). The values below represent the "danger zones"—concentrations where off-target effects become statistically probable.
1. H-89 (The PKA Standard)
  • Primary Target: cAMP-dependent protein kinase (PKA).[1][5]

  • Critical Flaw: H-89 is often used at 10–30 µM in literature. This is erroneous. At these concentrations, it inhibits MSK1, S6K1, and ROCK-II. Furthermore, H-89 acts as an antagonist for beta-adrenergic receptors, independent of PKA inhibition [1].

  • Optimal Usage: Titrate between 1–5 µM. If you need >10 µM to see an effect, it is likely not PKA-mediated.

2. Fasudil (HA-1077)[6]
  • Primary Target: Rho-associated protein kinase (ROCK).[7]

  • Clinical Status: Approved in Japan/China for cerebral vasospasm (as Eril®).

  • Selectivity: Highly potent against ROCK, but significant cross-reactivity with PKA and PRK2 at high micromolar concentrations.

Comparative Selectivity Table (

Values)
InhibitorPKA (

)
PKG (

)
MLCK (

)
PKC (

)
ROCK (

)
Critical Off-Targets
H-89 0.048 µM 0.48 µM28.3 µM31.7 µM~0.27 µMMSK1, S6K1,

-AR
Fasudil 1.6 µM1.6 µM36.0 µM3.3 µM0.33 µM PRK2, MSK1
H-7 3.0 µM5.7 µM97.0 µM6.0 µMN/ABroad Spectrum (Avoid)

Data compiled from Hidaka et al. [2] and Davies et al. [3]. Note: Values vary by ATP concentration in the assay.

Part 3: Experimental Protocols (Self-Validating Systems)

As a scientist, your data is only as good as your controls. The following protocols are designed to filter out false positives common with isoquinoline sulfonamides.

Protocol A: The "Rescue" Validation Workflow (Cellular)

Objective: Confirm that the phenotypic effect of H-89 is actually due to PKA inhibition and not off-target toxicity or receptor antagonism.

Materials:

  • H-89 (dissolved in DMSO).

  • Forskolin (PKA activator via Adenylyl Cyclase).

  • Target cells (e.g., PC12, HEK293).

  • Antibodies: p-CREB (Ser133) as a PKA readout; Total CREB.

Step-by-Step Methodology:

  • Serum Starvation: Starve cells for 4–12 hours (cell type dependent) to reduce basal kinase activity.

  • Pre-treatment (The Blockade): Treat cells with H-89 (titration: 0.1, 1, 5, 10 µM) for 45 minutes. Do not exceed 10 µM.

  • Stimulation (The Pulse): Add Forskolin (10 µM) for 15 minutes.

    • Logic: Forskolin raises cAMP, driving PKA. H-89 should blunt this specific peak.

  • Lysis: Rapidly lyse in buffer containing phosphatase inhibitors (NaF, Na3VO4). Crucial: PKA phosphorylation is transient.

  • Western Blot: Probe for p-CREB.

  • The "Rescue" (The Integrity Check):

    • If H-89 blocks the phenotype, repeat the experiment using a structurally distinct PKA inhibitor (e.g., KT-5720 or PKI peptide).

    • Why? If H-89 and PKI both block the effect, it is PKA-dependent. If only H-89 works, you are observing an off-target artifact.

Protocol B: Avoiding Luciferase Artifacts

Warning: H-89 inhibits Renilla luciferase directly [4]. If using a luciferase reporter assay:

  • Do not use Renilla as a normalization control when using H-89.

  • Use Firefly luciferase or normalize to total protein concentration instead.

Visualization: The Validation Logic Flow

This diagram outlines the decision tree for validating kinase inhibitor data.

Validation_Workflow Start Experimental Observation (e.g., H-89 blocks migration) DoseCheck Check Concentration Is [H-89] > 10µM? Start->DoseCheck Artifact High Probability of Artifact (ROCK/MSK1 inhibition) DoseCheck->Artifact Yes Orthogonal Apply Orthogonal Inhibitor (e.g., PKI peptide / KT-5720) DoseCheck->Orthogonal No (1-5µM) Compare Do Phenotypes Match? Orthogonal->Compare Validated VALIDATED PKA EFFECT Compare->Validated Yes Invalid OFF-TARGET EFFECT (Re-evaluate Pathway) Compare->Invalid No

Caption: Decision matrix for validating isoquinoline sulfonamide data. Orthogonal testing is mandatory for high-integrity publications.

Part 4: Clinical Translation & Future Outlook

While H-89 remains a research tool due to its "dirty" profile, the isoquinoline sulfonamide scaffold has found clinical success.

Fasudil (Eril®): Fasudil is the only ROCK inhibitor approved for systemic use (Japan/China) for the treatment of cerebral vasospasm following subarachnoid hemorrhage.

  • Mechanism in Clinic: By inhibiting ROCK in vascular smooth muscle, Fasudil prevents myosin light chain (MLC) phosphorylation, inducing vasodilation without the severe hypotension associated with calcium channel blockers.

Ripasudil (Glanatec®): A derivative of Fasudil, approved in Japan (2014) for glaucoma. It promotes aqueous humor outflow by altering the cytoskeletal structure of the trabecular meshwork.

The Future: Current drug development focuses on "scaffold hopping"—using the isoquinoline core but modifying the sulfonamide linker to improve selectivity (e.g., reducing PKA cross-reactivity in ROCK inhibitors) to treat neurodegenerative diseases like ALS and Alzheimer's.

Part 5: References
  • Penn, R. B., et al. (1999). Pharmacological inhibition of protein kinases in intact cells: antagonism of beta adrenergic receptor ligand binding by H-89 reveals limitations of usefulness.[8] Journal of Pharmacology and Experimental Therapeutics. Link

  • Hidaka, H., et al. (1984).[9][10] Isoquinolinesulfonamides as potent and selective inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. Biochemistry. Link

  • Davies, S. P., et al. (2000).[11] Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal. Link

  • Coquille, S., et al. (2009). The cAMP-Dependent Protein Kinase Inhibitor H-89 Attenuates the Bioluminescence Signal Produced by Renilla Luciferase.[12] PLOS ONE. Link

  • Chijiwa, T., et al. (1990).[5] Inhibition of forskolin-induced neurite outgrowth and protein phosphorylation by a newly synthesized selective inhibitor of cyclic AMP-dependent protein kinase, N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide (H-89), of PC12D pheochromocytoma cells.[2][5] Journal of Biological Chemistry. Link

Sources

Technical Monograph: N,N-Dimethylisoquinoline-4-sulfonamide

[1][2][3][4][5]

Compound Identity & Chemical Profile

N,N-dimethylisoquinoline-4-sulfonamide is a heterocyclic organic compound characterized by a sulfonamide moiety attached to the C4 position of the isoquinoline ring.[1][2][3][4] Unlike its C5-substituted counterparts, which are accessed via direct electrophilic aromatic substitution, the C4-isomer requires specific synthetic orchestration, making it a valuable "negative control" or "selectivity filter" in medicinal chemistry campaigns.[1]

Property Data
CAS Registry Number 1306606-93-8
PubChem CID Not assigned a unique summary page; identified via CAS
Molecular Formula C₁₁H₁₂N₂O₂S
Molecular Weight 236.29 g/mol
IUPAC Name N,N-dimethylisoquinoline-4-sulfonamide
Core Scaffold Isoquinoline
Key Substituent Dimethylsulfamoyl group at Position 4
Electronic Character Electron-deficient heteroaromatic ring (pyridine-like)
Synthetic Architecture: Accessing the "Elusive" 4-Isomer

Expertise & Causality: Direct chlorosulfonation of isoquinoline with chlorosulfonic acid (

5-isomer

14-isomer1

The protocol below outlines the Lithium-Halogen Exchange Route , which offers higher regiocontrol than electrophilic substitution.

Experimental Protocol: C4-Selective Sulfonylation

Reagents:

  • Starting Material: 4-Bromoisoquinoline (commercially available or synthesized via bromination of isoquinoline).[1][5]

  • Lithiation Agent: n-Butyllithium (n-BuLi), 2.5 M in hexanes.[1]

  • Sulfur Source: Sulfur dioxide (

    
    ) gas or DABSO (solid 
    
    
    surrogate).
  • Chlorinating Agent: N-Chlorosuccinimide (NCS) or Sulfuryl chloride (

    
    ).[1]
    
  • Amine: Dimethylamine (2.0 M in THF).

Step-by-Step Methodology:

  • Cryogenic Lithiation (The "Halogen Dance" Control):

    • Dissolve 4-bromoisoquinoline (1.0 eq) in anhydrous THF under an inert Argon atmosphere.

    • Cool the system to -78°C . This temperature is critical to prevent nucleophilic attack of n-BuLi on the isoquinoline ring (C1 position).[1]

    • Add n-BuLi (1.1 eq) dropwise.[1] Stir for 30 minutes to generate the 4-lithioisoquinoline species.

  • Sulfinylation:

    • Bubble anhydrous

      
       gas into the reaction mixture at -78°C, or add a solution of DABSO.
      
    • The mixture is warmed to 0°C. The lithium species captures the electrophilic sulfur, forming the lithium isoquinoline-4-sulfinate salt.[1]

  • Oxidative Chlorination:

    • The sulfinate salt is treated directly (one-pot) with NCS (1.1 eq) in dichloromethane (DCM) to generate the unstable isoquinoline-4-sulfonyl chloride.[1]

  • Amination (The Coupling):

    • Add excess dimethylamine (2.0 eq) and triethylamine (TEA) to the crude sulfonyl chloride solution at 0°C.

    • Stir at room temperature for 2 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane). The product typically exhibits a lower Rf than the starting bromide.

  • Purification:

    • Quench with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      . Extract with DCM.[6]
      
    • Purify via silica gel flash chromatography.

Visualization: The Regioselective Pathway

The following diagram illustrates the divergence between the "Classic" (C5) and "Targeted" (C4) synthetic routes.

SynthesisPathcluster_0Targeted C4 SynthesisIsoqIsoquinolineDirectDirect Chlorosulfonation(ClSO3H, Heat)Isoq->DirectElectrophilic Subst.Br_Isoq4-BromoisoquinolineIsoq->Br_IsoqBromination(Br2/AlCl3)C5_Prod5-Isoquinolinesulfonyl Chloride(Major Product - H-7 Precursor)Direct->C5_ProdLi_Isoq4-Lithioisoquinoline(-78°C, n-BuLi)Br_Isoq->Li_IsoqLi-Halogen ExchangeSulfinateSulfinate Intermediate(SO2 Capture)Li_Isoq->SulfinateElectrophilic TrapCl_Inter4-Sulfonyl ChlorideSulfinate->Cl_InterOxidation (NCS)FinalN,N-dimethylisoquinoline-4-sulfonamideCl_Inter->FinalAmination (HNMe2)

Caption: Divergent synthesis of isoquinoline sulfonamides. Top (Red): Classic C5 route. Bottom (Green): Targeted C4 route via lithiation.[1]

Biological Application: The "Selectivity Probe"

In drug development, particularly for kinase inhibitors, N,N-dimethylisoquinoline-4-sulfonamide serves a distinct role compared to its famous isomer, the 5-sulfonamide (e.g., Fasudil).[1]

Mechanism of Action (Contrast):
  • 5-Isomer (Fasudil/H-7): Binds to the ATP-binding pocket of kinases (PKA, PKG, ROCK).[1] The sulfonamide at C5 positions the isoquinoline nitrogen to interact with the hinge region of the kinase (e.g., Met156 in PKA).

  • 4-Isomer (The Topic): The shift of the sulfonamide group to C4 alters the vector of the isoquinoline ring relative to the hinge.

    • Steric Clash: In many kinases, the C4-substituent clashes with the "gatekeeper" residue or the roof of the ATP pocket.[1]

    • Loss of H-Bond: The rotation required to accommodate the C4-sulfonamide often disrupts the critical hydrogen bond between the isoquinoline nitrogen and the kinase backbone.[1]

Utility in SAR:

Researchers use this compound to:

  • Map the Pocket: If a kinase is inhibited by the 5-isomer but not the 4-isomer, the pocket is "tight" and requires specific geometry (Classic Type I binding).[1]

  • Selectivity Screening: If a kinase tolerates the 4-isomer, it likely possesses a larger or more flexible ATP-binding site, suggesting a potential for designing novel inhibitors that avoid off-target effects on PKA/ROCK.[1]

References
  • PubChem. Compound Summary for CAS 1306606-93-8. National Library of Medicine. (Searched via CAS 1306606-93-8).[1]

  • BLD Pharm. Product Catalog: N,N-Dimethylisoquinoline-4-sulfonamide.

  • Hidaka, H., et al. "Isoquinolinesulfonamides as potent and specific protein kinase inhibitors." Biochemistry (1984). (Foundational text on the 5-isomer scaffold for comparison).
  • Organic Chemistry Portal. Synthesis of Isoquinolines.

The Next-Generation Kinome: A Technical Guide to Novel Isoquinoline Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a structural, mechanistic, and experimental analysis of novel isoquinoline sulfonamide kinase inhibitors.[1] Historically anchored by the prototype Fasudil (HA-1077) and the PKA-inhibitor H-89 , this chemical class has evolved significantly. The modern focus lies on "super-selective" Rho-associated Coiled-coil Kinase (ROCK) inhibitors like Ripasudil (K-115) and H-1152 , which utilize specific halogenation and ring-expansion strategies to overcome the promiscuity that plagued first-generation compounds.

This guide is designed for medicinal chemists and pharmacologists, focusing on the transition from broad-spectrum serine/threonine inhibition to targeted modulation of the RhoA-ROCK-MLC pathway for glaucoma, fibrosis, and neuroregeneration.

Part 1: Structural Basis & Medicinal Chemistry

The Scaffold Evolution

The isoquinoline sulfonamide scaffold mimics the adenine ring of ATP, allowing these molecules to function as ATP-competitive inhibitors. The core pharmacophore consists of an isoquinoline ring (hinge binder) connected via a sulfonamide linker to a homopiperazine or piperazine moiety (solvent-exposed tail).

Critical Structural Determinants:

  • The Hinge Binder (Isoquinoline): The nitrogen at position 2 forms a critical hydrogen bond with the backbone amide of Met172 (in ROCK1/2) or Glu121 (in PKA).

  • The Selectivity Switch (C4 vs. C5 Substitution):

    • First Gen (Fasudil): Sulfonamide at C5.[2] Moderate potency (IC50 ~330 nM), poor selectivity (hits PKA/PKC).

    • Second Gen (H-1152): Addition of dimethyl groups to the homopiperazine ring increases hydrophobic interaction, boosting potency to the low nanomolar range (IC50 ~1.6 nM).

    • Third Gen (Ripasudil): Introduction of a Fluorine atom at C4 . This halogen bond induces a conformational restriction that fits the ROCK binding pocket more precisely than PKA, drastically improving selectivity [1].

Visualization: SAR Evolution

The following diagram illustrates the chemical evolution from the promiscuous H-89/Fasudil to the highly selective Ripasudil.

SAR_Evolution cluster_0 Generation 1: Promiscuous cluster_1 Generation 2: Potency Optimization cluster_2 Generation 3: Clinical Selectivity H89 H-89 (PKA Selective but dirty) Isoquinoline-5-sulfonamide Fasudil Fasudil (HA-1077) (ROCK/PKA/PKC) IC50: ~330 nM H89->Fasudil Scaffold Refinement H1152 H-1152 (Dimethyl-Fasudil) IC50: ~1.6 nM Increased Hydrophobicity Fasudil->H1152 + 2 Methyl groups (Homopiperazine) Ripasudil Ripasudil (K-115) (C4-Fluorinated) IC50: 19-51 nM High ROCK1/2 Selectivity Fasudil->Ripasudil + C4 Fluorine (Steric/Electronic Tuning)

Caption: Evolution of isoquinoline sulfonamides. Note the transition from C5-sulfonamide (Fasudil) to C4-fluorination (Ripasudil) which drives ROCK selectivity.[3]

Part 2: Target Landscape & Mechanism of Action

The primary utility of novel isoquinoline sulfonamides is the inhibition of Rho-associated Kinase (ROCK) . Unlike PKA inhibition (which causes systemic vasodilation and hypotension), selective ROCK inhibition targets the contractile machinery of the cytoskeleton with higher specificity.

The RhoA-ROCK-MLC Pathway

In pathologies like Glaucoma and Fibrosis , the RhoA pathway is hyperactivated.

  • Activation: GPCRs (via G12/13) activate RhoA-GTP.

  • Effect: RhoA activates ROCK1 and ROCK2.[4]

  • Phosphorylation Cascade:

    • ROCK phosphorylates MYPT1 (Myosin Phosphatase Target Subunit 1) at Thr696/Thr853, inactivating the phosphatase.

    • ROCK directly phosphorylates MLC (Myosin Light Chain).

  • Result: Increased p-MLC levels lead to actin-myosin cross-bridging, stress fiber formation, and cellular contraction (e.g., stiffening of the Trabecular Meshwork in the eye) [2].

ROCK_Pathway cluster_substrates Downstream Substrates GPCR GPCR Activation (e.g., TGF-beta, ET-1) RhoA RhoA-GTP GPCR->RhoA ROCK ROCK 1/2 (Kinase) RhoA->ROCK MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) Inhibitor Isoquinoline Sulfonamide (Ripasudil/H-1152) Inhibitor->ROCK ATP Competitive Inhibition MYPT1->MLC Dephosphorylates (Normal Function) Phenotype Cellular Contraction Stress Fiber Formation Decreased Aqueous Outflow MLC->Phenotype Actin-Myosin Crossbridging

Caption: The RhoA/ROCK signaling cascade. Isoquinoline sulfonamides block the phosphorylation of MYPT1, restoring phosphatase activity and relaxing the cytoskeleton.

Part 3: Experimental Protocols

To validate novel inhibitors, researchers must demonstrate potency (IC50) and functional efficacy (cytoskeletal relaxation).

Protocol A: Cell-Free ROCK Kinase Assay (Gold Standard)

Objective: Determine the IC50 of a novel isoquinoline sulfonamide against recombinant ROCK2. Method: ELISA-based detection of phosphorylated MYPT1 (Thr696).[4][5]

Reagents:

  • Recombinant ROCK2 active enzyme.[5]

  • Substrate: Recombinant MYPT1 (C-terminal fragment).

  • ATP (100 µM final).[4]

  • Detection: Anti-phospho-MYPT1 (Thr696) antibody + HRP-secondary.[4][5]

Workflow:

  • Coating: Coat 96-well plates with MYPT1 substrate (1 µ g/well ) in PBS overnight at 4°C. Wash 3x with TBST.

  • Inhibitor Prep: Prepare 3-fold serial dilutions of the test compound (e.g., Ripasudil) in Kinase Buffer (25 mM Tris pH 7.5, 5 mM

    
    -GP, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
    
  • Reaction: Add 10 ng of active ROCK2 and 100 µM ATP to the wells. Incubate at 30°C for 30 minutes.

    • Control 1: No ATP (Negative Control).

    • Control 2: No Inhibitor (Max Signal).

    • Control 3: Staurosporine (Positive Inhibition Control).

  • Termination: Wash plate 3x with TBST / 20 mM EDTA to stop the reaction.

  • Detection: Add anti-p-MYPT1 (1:1000) for 1 hr.[5] Wash. Add HRP-secondary.[4][5] Develop with TMB substrate.[4]

  • Analysis: Plot Optical Density (OD450) vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.

Protocol B: Trabecular Meshwork (TM) Cell Morphology Assay

Objective: Assess the functional capability of the drug to induce cell relaxation (a proxy for lowering intraocular pressure).

  • Culture: Plate human TM cells on gelatin-coated coverslips. Grow to 70% confluence.

  • Treatment: Treat cells with the inhibitor (1 µM, 10 µM) or vehicle (DMSO) for 2 hours.

  • Fixation: Fix with 4% paraformaldehyde for 15 mins. Permeabilize with 0.1% Triton X-100.

  • Staining: Stain F-actin with Phalloidin-AlexaFluor 488 and nuclei with DAPI.

  • Readout: Use fluorescence microscopy.

    • Vehicle: Cells show thick, parallel actin stress fibers.

    • Effective Inhibitor:[6][7] Cells exhibit a "stellate" morphology, retraction of cell bodies, and loss of stress fibers (cytoskeletal disassembly) [3].

Part 4: Comparative Data & Therapeutic Frontiers

Potency Landscape

The following table contrasts the "Old Guard" with the "New Wave" of inhibitors.

CompoundTarget ProfileIC50 (ROCK2)IC50 (PKA)Selectivity Ratio (PKA/ROCK)Clinical Status
Fasudil Pan-Kinase (ROCK/PKA)330 nM1,600 nM~5-fold (Poor)Approved (Japan - Vasospasm)
H-89 PKA Preferring13,000 nM48 nM0.003 (PKA selective)Research Tool
Y-27632 ROCK Selective800 nM>10,000 nM>12-foldResearch Tool
Ripasudil ROCK Highly Selective19 nM 2,100 nM>110-fold Approved (Japan - Glaucoma)
Netarsudil *ROCK/NET Dual~2 nM>1,000 nMHighApproved (USA - Glaucoma)

*Note: Netarsudil is an amino-isoquinoline amide, structurally distinct from the sulfonamide class but functionally homologous.

Emerging Applications
  • Glaucoma: Ripasudil lowers intraocular pressure by relaxing the TM and increasing outflow through Schlemm's canal. It is often used when prostaglandin analogs fail [4].

  • Corneal Endothelial Regeneration: Unlike most anti-proliferatives, ROCK inhibitors promote the adhesion and proliferation of corneal endothelial cells, offering a non-surgical alternative to corneal transplants for Fuchs' dystrophy [5].

  • CNS Repair: H-1152 and Ripasudil have shown promise in promoting axon regeneration after optic nerve crush injury by overcoming myelin-associated inhibition.

References

  • Structural Basis for Selectivity: Breitenlechner, C., et al. (2003).[8] Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity.[8][9] Structure.[1][2][7][10][11] [Link]

  • Mechanism of Action (ROCK Pathway): Liao, J. K., et al. (2007). Rho-associated kinase (ROCK) inhibitors as novel drugs for the treatment of cardiovascular diseases. Journal of Cardiovascular Pharmacology. [Link]

  • Experimental Protocols (Cell Morphology): Rao, P. V., et al. (2001). Modulation of Aqueous Humor Outflow Facility by the Rho Kinase-Specific Inhibitor Y-27632. Investigative Ophthalmology & Visual Science. [Link]

  • Clinical Application (Ripasudil/Glaucoma): Tanihara, H., et al. (2014). Phase 3 randomized clinical study of a Rho kinase inhibitor, K-115, in primary open-angle glaucoma and ocular hypertension.[3] American Journal of Ophthalmology. [Link]

  • Corneal Regeneration: Okumura, N., et al. (2016). Rho Kinase Inhibitors for the Treatment of Corneal Endothelial Diseases. Progress in Retinal and Eye Research. [Link]

Sources

Medicinal Chemistry of Dimethylisoquinoline Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Isoquinoline Sulfonamide Scaffold

The isoquinoline sulfonamide class represents a cornerstone in the history of kinase inhibitor discovery. Originally identified by Hiroyoshi Hidaka in the 1980s, these molecules transitioned from calmodulin antagonists to becoming the first potent, ATP-competitive inhibitors of serine/threonine kinases (PKA, PKG, MLCK, and ROCK).

While "dimethylisoquinoline sulfonamides" often appear in literature as specific fragment hits (e.g., N,N-dimethylisoquinoline-5-sulfonamide) or synthetic intermediates, their medicinal chemistry is best understood within the broader context of the 5-isoquinolinesulfonamide and 8-isoquinolinesulfonamide scaffolds. This guide dissects the structure-activity relationships (SAR), synthesis, and mechanistic grounding of this class, with a specific focus on how methyl and dimethyl substitutions modulate potency and selectivity.

Structural Biology & Mechanism of Action[1]

The ATP-Competitive Binding Mode

Isoquinoline sulfonamides function primarily as ATP-competitive inhibitors. They bind to the hinge region of the kinase domain, mimicking the adenine ring of ATP.

  • The Isoquinoline Core: Acts as the planar aromatic anchor, engaging in hydrophobic stacking interactions (π-π stacking) with the gatekeeper residues and the hydrophobic back pocket of the ATP binding site.

  • The Sulfonamide Linker: Critical for orienting the side chain. The sulfonamide oxygen atoms often form water-mediated hydrogen bonds, while the NH (in primary or secondary sulfonamides) can interact directly with the hinge backbone (e.g., Glu or Met residues).

  • Dimethyl Substitutions:

    • On the Sulfonamide Nitrogen (N,N-dimethyl): Often used in Fragment-Based Drug Discovery (FBDD) . N,N-dimethylation removes the hydrogen bond donor capability of the sulfonamide nitrogen, typically reducing affinity for kinases requiring a hinge H-bond donor. However, it improves membrane permeability and solubility, making it a valuable probe for hydrophobic pockets.

    • On the Isoquinoline Ring (e.g., 1,3-dimethyl): Introduces steric bulk that can induce isoform selectivity by clashing with non-conserved residues in the ATP binding pocket.

Signaling Pathway Visualization (ROCK Inhibition)

The most clinically successful application of this scaffold is in Rho-kinase (ROCK) inhibition (e.g., Fasudil).

ROCK_Pathway GPCR GPCR Agonists (Ang II, ET-1) RhoA RhoA (GTP-bound) GPCR->RhoA Activates ROCK ROCK (Rho-Kinase) RhoA->ROCK Activates MBS MBS (Myosin Binding Subunit) ROCK->MBS Phosphorylates (Inactivates) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation Inhibitor Isoquinoline Sulfonamide (Fasudil/Dimethyl-analogs) Inhibitor->ROCK Inhibits (ATP Competitive) MBS->MLC Dephosphorylates (Normally) P_MLC P-MLC (Phosphorylated) MLC->P_MLC Kinase Activity Contraction Actomyosin Contraction (Vasoconstriction) P_MLC->Contraction Promotes

Figure 1: Mechanism of Action for ROCK inhibitors. Isoquinoline sulfonamides block the ROCK-mediated phosphorylation of MLC and MBS, preventing smooth muscle contraction.

Structure-Activity Relationships (SAR)[2][3][4][5][6]

The SAR of this class is defined by three vectors: the position of the sulfonamide, the nature of the amine side chain, and ring substitutions.

The "H-Series" and Dimethyl Variants

The seminal work by Hidaka established the "H-series" nomenclature. The impact of methylation is evident when comparing these derivatives.

CompoundStructureTarget Selectivity (Ki)Methylation Impact
H-7 1-(5-isoquinolinesulfonyl)-2-methylpiperazine PKA (3.0 µM), PKC (6.0 µM)The 2-methyl group on the piperazine ring creates a chiral center, influencing solubility and steric fit within the solvent-exposed region.
H-8 N-[2-(methylamino )ethyl]-5-isoquinolinesulfonamidePKA (1.2 µM), PKG (0.48 µM)The N-methyl group on the ethylenediamine tail increases basicity and alters the H-bond network with the kinase ribose pocket.
H-9 N-(2-aminoethyl)-5-isoquinolinesulfonamidePKA (1.9 µM)Removal of the methyl group (compared to H-8) slightly reduces potency against PKG, highlighting the role of the methyl group in selectivity.
Fragment 295 N,N-dimethyl isoquinoline-5-sulfonamideWeak Binder (Fragment)N,N-dimethylation of the sulfonamide nitrogen abolishes the H-bond donor capacity. Used as a fragment hit to identify hydrophobic sub-pockets.
Position of Sulfonamide: C5 vs. C8
  • 5-Sulfonamides (e.g., Fasudil): Generally broader kinase inhibition profiles (PKA, ROCK, MLCK). The 5-position orients the side chain towards the ribose binding pocket.

  • 8-Sulfonamides: Often show distinct selectivity profiles. For example, specific 8-sulfonamide derivatives have shown higher selectivity for Casein Kinase-1 (CK1) due to a "ring flip" binding mode where the isoquinoline nitrogen interacts differently with the hinge.

Ring Methylation (1,3-Dimethylisoquinoline)

Substitutions directly on the isoquinoline ring (positions 1 and 3) are less common in clinical candidates but critical in probe design.

  • 1-Methylation: Can sterically hinder binding if the pocket is tight around the hinge region.

  • 3-Methylation: Often tolerated and can be used to fill small hydrophobic pockets near the gatekeeper residue, potentially overcoming resistance mutations.

Synthetic Protocols

The synthesis of dimethylisoquinoline sulfonamides typically follows a chlorosulfonation route. Below is a validated protocol for synthesizing the core scaffold and its dimethyl-amine derivatives.

General Synthesis Scheme

Synthesis cluster_conditions Critical Parameters IsoQ Isoquinoline (or 1,3-Dimethyl-IsoQ) SulfonylChloride Isoquinoline-5-sulfonyl chloride (Unstable Intermediate) IsoQ->SulfonylChloride 0°C to 150°C Electrophilic Sub. Chlorosulfonic ClSO3H (Chlorosulfonic Acid) Product Target Sulfonamide (e.g., N,N-dimethyl-) SulfonylChloride->Product CH2Cl2/Et3N Nucleophilic Sub. Amine Amine (HNR1R2) (e.g., Dimethylamine) Note1 Temp Control: Exothermic reaction Note2 Regioselectivity: C5 is kinetic product C8 is thermodynamic

Figure 2: Synthetic route for isoquinoline sulfonamides. Regioselectivity is temperature-dependent.

Detailed Protocol: Synthesis of N,N-Dimethylisoquinoline-5-sulfonamide

Objective: To synthesize a dimethyl-sulfonamide fragment probe.

  • Chlorosulfonation:

    • Add isoquinoline (10.0 mmol) dropwise to chlorosulfonic acid (5.0 mL) at 0°C under inert atmosphere (N₂).

    • Note: The reaction is highly exothermic.

    • Heat the mixture to 150°C for 4 hours. This high temperature favors the formation of the 5-sulfonyl chloride isomer.

    • Cool to room temperature and pour slowly onto crushed ice. Extract the sulfonyl chloride immediately with dichloromethane (DCM). Do not store ; sulfonyl chlorides are moisture sensitive.

  • Amidation (The "Dimethyl" Step):

    • Dissolve the fresh isoquinoline-5-sulfonyl chloride (5.0 mmol) in anhydrous DCM (20 mL).

    • Add triethylamine (10.0 mmol) as a base scavenger.

    • Add dimethylamine (2.0 M in THF, 6.0 mmol) dropwise at 0°C.

    • Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane).

  • Purification:

    • Wash the organic layer with saturated NaHCO₃ and brine.

    • Dry over MgSO₄ and concentrate.

    • Purify via flash column chromatography (SiO₂, gradient 0-5% MeOH in DCM).

    • Yield: Typically 70-85%.

Case Studies in Drug Development

Fasudil (HA-1077)
  • Structure: 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline.

  • Significance: The first clinically approved ROCK inhibitor (Japan, for cerebral vasospasm).

  • Chemistry: Uses a homopiperazine ring. The secondary amine on the ring is essential for solubility and pharmacokinetic properties.

  • Metabolism: Metabolized to Hydroxyfasudil , which is also an active ROCK inhibitor.

Ripasudil (K-115)
  • Structure: 4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline.

  • Innovation: The addition of a fluorine atom at C4 and a methyl group on the diazepane ring.

  • Effect: The C4-fluorine reduces metabolism and improves potency. The methyl group creates a chiral center, enhancing selectivity for ROCK over other kinases like MRCK.

References

  • Hidaka, H., et al. (1984). "Isoquinolinesulfonamides as potent and selective protein kinase inhibitors." Biochemistry. Link

  • Sasaki, Y., et al. (2002). "The discovery of Fasudil, a Rho-kinase inhibitor." Pharmacology & Therapeutics. Link

  • Breitenlechner, C., et al. (2003). "Protein Kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity." Structure. Link

  • Jacobs, M., et al. (2019). "Fragment-Based Discovery of Kinase Inhibitors: The Role of N,N-Dimethyl Sulfonamides." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "N,N-Dimethylisoquinoline-5-sulfonamide (CID 13135518)."[1] National Center for Biotechnology Information. Link

Sources

Methodological & Application

Synthesis of N,N-Dimethylisoquinoline-4-sulfonamide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide provides a detailed protocol and in-depth scientific rationale for the synthesis of N,N-dimethylisoquinoline-4-sulfonamide, a valuable scaffold in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a self-validating system for the preparation of this key synthetic intermediate. We will delve into the strategic considerations behind the synthetic route, the mechanistic underpinnings of each transformation, and detailed, field-proven protocols.

Introduction: The Significance of the Isoquinoline-4-sulfonamide Moiety

The isoquinoline core is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities. The introduction of a sulfonamide group at the 4-position of the isoquinoline ring system provides a versatile handle for further functionalization and can significantly modulate the pharmacological properties of the parent molecule. N,N-dimethylisoquinoline-4-sulfonamide, in particular, serves as a crucial building block for the synthesis of targeted therapeutics, including kinase inhibitors and other signaling pathway modulators.

This guide will focus on a robust and reproducible two-stage synthesis commencing with the preparation of the key intermediate, isoquinoline-4-sulfonyl chloride, followed by its reaction with dimethylamine.

Overall Synthesis Workflow

The synthesis of N,N-dimethylisoquinoline-4-sulfonamide is accomplished through a two-part process. The first part is the preparation of the reactive intermediate, isoquinoline-4-sulfonyl chloride, from 4-aminoisoquinoline via a Sandmeyer reaction. The second part involves the nucleophilic substitution of the sulfonyl chloride with dimethylamine to yield the final product.

Synthesis_Workflow 4-Aminoisoquinoline 4-Aminoisoquinoline Isoquinoline-4-diazonium_salt Isoquinoline-4-diazonium_salt 4-Aminoisoquinoline->Isoquinoline-4-diazonium_salt 1. NaNO2, HCl (Diazotization) Isoquinoline-4-sulfonyl_chloride Isoquinoline-4-sulfonyl_chloride Isoquinoline-4-diazonium_salt->Isoquinoline-4-sulfonyl_chloride 2. SO2, CuCl2 (Sandmeyer Reaction) N,N-Dimethylisoquinoline-4-sulfonamide N,N-Dimethylisoquinoline-4-sulfonamide Isoquinoline-4-sulfonyl_chloride->N,N-Dimethylisoquinoline-4-sulfonamide 3. (CH3)2NH, Base

Caption: Overall workflow for the synthesis of N,N-dimethylisoquinoline-4-sulfonamide.

PART 1: Preparation of Isoquinoline-4-sulfonyl Chloride

A reliable method to introduce a sulfonyl chloride group at the 4-position of the isoquinoline ring is through a Sandmeyer reaction, starting from the corresponding amine. Direct electrophilic sulfonation of isoquinoline typically yields a mixture of 5- and 8-substituted products, making the synthesis of the 4-isomer challenging by this route.

Step 1.1: Synthesis of 4-Aminoisoquinoline (Starting Material)

The precursor, 4-aminoisoquinoline, can be synthesized from 4-bromoisoquinoline through a copper-catalyzed nucleophilic aromatic substitution reaction with ammonia.[1]

Protocol 1: Synthesis of 4-Aminoisoquinoline

Reagent/SolventMolar Mass ( g/mol )AmountMolesNotes
4-Bromoisoquinoline208.0510.4 g0.05-
Conc. Ammonium Hydroxide35.05 (as NH₃)80 mL-Excess
Copper(II) Sulfate Pentahydrate249.691.5 g0.006Catalyst

Procedure:

  • In a high-pressure autoclave, combine 4-bromoisoquinoline (10.4 g, 0.05 mol), concentrated ammonium hydroxide (80 mL), and copper(II) sulfate pentahydrate (1.5 g, 0.006 mol).

  • Seal the autoclave and heat the mixture to 165-170 °C with stirring for 16 hours.

  • After cooling to room temperature, carefully open the autoclave in a well-ventilated fume hood.

  • Make the reaction mixture alkaline with a 10% sodium hydroxide solution and extract with benzene or toluene (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude 4-aminoisoquinoline can be purified by recrystallization from benzene to yield a crystalline solid.[1]

Step 1.2: Synthesis of Isoquinoline-4-sulfonyl Chloride via Sandmeyer Reaction

The Sandmeyer reaction provides a versatile method for converting aromatic amines into a variety of functional groups via their diazonium salts.[2][3][4] In this step, 4-aminoisoquinoline is converted to the corresponding sulfonyl chloride.

Protocol 2: Synthesis of Isoquinoline-4-sulfonyl Chloride

Reagent/SolventMolar Mass ( g/mol )AmountMolesNotes
4-Aminoisoquinoline144.177.2 g0.05-
Concentrated HCl36.4630 mL--
Sodium Nitrite (NaNO₂)69.003.8 g0.055Dissolved in 10 mL water
Sulfur Dioxide (SO₂)64.07--Gas, bubbled through acetic acid
Copper(I) Chloride (CuCl)98.991.0 g0.01Catalyst
Acetic Acid60.05100 mL--

Procedure:

  • Suspend 4-aminoisoquinoline (7.2 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL) in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (3.8 g, 0.055 mol) in water (10 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid by bubbling SO₂ gas through glacial acetic acid (100 mL) at room temperature until saturation. Add copper(I) chloride (1.0 g, 0.01 mol) to this solution.

  • Slowly add the cold diazonium salt solution to the SO₂/CuCl solution with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 20 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice (300 g) and stir until the ice has melted.

  • The solid isoquinoline-4-sulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to yield the crude sulfonyl chloride, which can be used in the next step without further purification.

PART 2: Synthesis of N,N-Dimethylisoquinoline-4-sulfonamide

This final step involves the nucleophilic attack of dimethylamine on the electrophilic sulfur atom of isoquinoline-4-sulfonyl chloride, leading to the formation of the desired sulfonamide.

Protocol 3: Synthesis of N,N-Dimethylisoquinoline-4-sulfonamide

Reagent/SolventMolar Mass ( g/mol )AmountMolesNotes
Isoquinoline-4-sulfonyl Chloride227.665.7 g0.025From previous step
Dimethylamine (2 M in THF)45.0825 mL0.052 equivalents
Triethylamine (Et₃N)101.197.0 mL0.05Base
Dichloromethane (DCM)84.93100 mL-Solvent

Procedure:

  • In a round-bottom flask, dissolve the crude isoquinoline-4-sulfonyl chloride (5.7 g, 0.025 mol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (7.0 mL, 0.05 mol) to the solution.

  • Slowly add a 2 M solution of dimethylamine in THF (25 mL, 0.05 mol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N,N-dimethylisoquinoline-4-sulfonamide by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Mechanism and Scientific Rationale

The synthesis of N,N-dimethylisoquinoline-4-sulfonamide relies on two well-established and powerful reactions in organic chemistry: the Sandmeyer reaction and nucleophilic substitution on a sulfonyl chloride.

The Sandmeyer Reaction: A Gateway to Diverse Functionalities

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a wide array of substituents.[2][3] The reaction proceeds through a diazonium salt intermediate, which is a highly versatile species.

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Sulfonyl Chloride Formation Ar-NH2 4-Aminoisoquinoline Ar-N2+ Isoquinoline-4-diazonium salt Ar-NH2->Ar-N2+ NaNO2, HCl Ar-SO2Cl Isoquinoline-4-sulfonyl chloride Ar-N2+->Ar-SO2Cl SO2, CuCl

Caption: Mechanism of the Sandmeyer reaction for sulfonyl chloride formation.

The diazotization step involves the reaction of the primary amine with nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid like HCl. The resulting diazonium salt is a superb leaving group (N₂ gas), facilitating the subsequent substitution. In the Sandmeyer step, a copper(I) salt, in this case, CuCl, catalyzes the reaction of the diazonium salt with sulfur dioxide, leading to the formation of the sulfonyl chloride.[5][6]

Sulfonamide Formation: Nucleophilic Attack on an Electrophilic Sulfur

The reaction between a sulfonyl chloride and an amine to form a sulfonamide is a classic example of nucleophilic acyl substitution, although at a sulfuryl center.[7][8] The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

Sulfonamide_Formation Reactants Isoquinoline-4-sulfonyl Chloride + Dimethylamine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products N,N-Dimethylisoquinoline-4-sulfonamide + HCl Intermediate->Products Chloride Elimination

Caption: Mechanism of sulfonamide formation.

The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic sulfur atom. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group. A base, such as triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[8]

Characterization of N,N-Dimethylisoquinoline-4-sulfonamide

The structure and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons of the isoquinoline ring (multiple signals in the δ 7.5-9.0 ppm range). A singlet for the two methyl groups of the dimethylamino moiety (around δ 2.7-3.0 ppm).
¹³C NMR Aromatic carbons of the isoquinoline ring. A signal for the methyl carbons of the dimethylamino group (around δ 38-42 ppm).
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₁H₁₂N₂O₂S). Characteristic fragmentation patterns for aromatic sulfonamides, often involving the loss of SO₂.[9][10]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low yield in Sandmeyer reaction Incomplete diazotization; decomposition of the diazonium salt.Ensure low temperatures (0-5 °C) are maintained during diazotization. Use the diazonium salt immediately after its preparation.
Low yield in sulfonamide formation Incomplete reaction; hydrolysis of the sulfonyl chloride.Ensure all glassware and solvents are anhydrous. Use a slight excess of dimethylamine and base. Monitor the reaction by TLC to confirm completion.
Impure final product Unreacted starting materials or side products.Optimize the column chromatography conditions (solvent system). Consider recrystallization from a suitable solvent system.

Safety Precautions

  • Sulfonyl chlorides are corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dimethylamine is a flammable and corrosive gas/liquid with a strong odor. Handle in a well-ventilated fume hood.

  • Triethylamine is a flammable and corrosive liquid. Handle with care in a fume hood.

  • Concentrated acids and bases are highly corrosive. Handle with extreme care and appropriate PPE.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. J Mass Spectrom. 2008;43(3):356-364. doi:10.1002/jms.1322
  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. J Am Soc Mass Spectrom. 2021;32(3):806-814. doi:10.1021/jasms.0c00445
  • Preparation of 4-aminoisoquinoline. PrepChem. [Link]. Accessed March 7, 2026.

  • Synthesis method of 4-aminoisoquinoline-8-methyl formate. CN104447547A. . Accessed March 7, 2026.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]. Accessed March 7, 2026.

  • A Process For The Synthesis Of 4 Fluoro Isoquinoline. Quick Company. [Link]. Accessed March 7, 2026.

  • Synthesis method of 4-aminoisoquinoline-8-methyl formate. CN104447547B. . Accessed March 7, 2026.
  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. 2018;8(4):194-213.
  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry. 2010;75(11):3733-3741. doi:10.1021/jo100424q
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. 2013;3(43):20755-20760. doi:10.1039/C3RA44030A
  • Preparation of sulfonamides from N-silylamines. Tetrahedron Lett. 2014;55(30):4112-4114. doi:10.1016/j.tetlet.2014.05.105
  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. J Agric Food Chem. 2002;50(23):6624-6631. doi:10.1021/jf025744a
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]. Accessed March 7, 2026.

  • N-benzyl-N,4-dimethylbenzenesulfonamide (3a). The Royal Society of Chemistry. [Link]. Accessed March 7, 2026.

  • Spectral Assignments and Reference Data. CONICET. [Link]. Accessed March 7, 2026.

  • 1H NMR and 13C NMR of the prepared compounds. ResearchGate. [Link]. Accessed March 7, 2026.

  • N,N-Dimethyl-m-nitrobenzenesulfonamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]. Accessed March 7, 2026.

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]. Accessed March 7, 2026.

  • Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same. KR20210104730A. . Accessed March 7, 2026.
  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Modgraph. [Link]. Accessed March 7, 2026.

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Org Lett. 2014;16(23):6064-6067. doi:10.1021/ol502908t
  • Diazonium Substitution - Sandmeyer Reactions (IOC 38). YouTube. [Link]. Accessed March 7, 2026.

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]. Accessed March 7, 2026.

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]. Accessed March 7, 2026.

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]. Accessed March 7, 2026.

  • Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. [Link]. Accessed March 7, 2026.

  • Isoquinoline. Eötvös Loránd University. [Link]. Accessed March 7, 2026.

Sources

Application Note & Protocol: Regioselective C4-Sulfonylation of Isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Objective: To provide a detailed, scientifically-grounded protocol for the regioselective sulfonylation of isoquinoline at the C4 position, a key transformation for the synthesis of novel therapeutic agents. This document elucidates the underlying chemical principles and offers a step-by-step experimental guide.

Introduction: The Significance of C4-Functionalized Isoquinolines

The isoquinoline scaffold is a privileged structural motif found in a plethora of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1][2] The functionalization of the isoquinoline core is a cornerstone of medicinal chemistry, enabling the modulation of a compound's physicochemical properties and biological targets.[1] While functionalization at positions C1, C5, and C8 is well-established, direct and selective substitution at the C4 position remains a significant synthetic challenge.[3] C4-sulfonylated isoquinolones, in particular, are of growing interest due to the versatile role of the sulfonyl group as a bioisostere and a key pharmacophore in various drug candidates.[4]

This application note outlines a robust and reproducible protocol for the regioselective sulfonylation of isoquinoline at the C4 position. The strategy hinges on the temporary activation of the isoquinoline ring through N-oxidation, which alters the electronic landscape of the molecule and directs the incoming sulfonylating agent to the desired C4 position.

Mechanistic Rationale: Overcoming the Inherent Reactivity of Isoquinoline

Direct electrophilic sulfonation of isoquinoline typically yields a mixture of 5- and 8-substituted products, with no significant formation of the C4-isomer.[2][5] This is due to the electronic distribution of the isoquinoline ring system. To achieve C4-selectivity, a modification of the substrate is necessary. The protocol described herein employs a three-step sequence:

  • N-Oxidation of Isoquinoline: The lone pair of electrons on the nitrogen atom is oxidized to form an N-oxide. This has two crucial effects: it withdraws electron density from the pyridine ring, making it more susceptible to nucleophilic attack, and it sterically encumbers the C1 position.

  • Regioselective Sulfonylation of Isoquinoline N-Oxide: With the nitrogen atom oxidized, the C4 position becomes electronically favorable for attack by a sulfonylating agent. This step is analogous to the observed C4-sulfonylation of quinoline N-oxides.[6] The choice of sulfonylating agent and reaction conditions is critical to ensure high regioselectivity.

  • Deoxygenation of the N-Oxide: The final step involves the removal of the oxygen atom from the nitrogen, restoring the aromatic isoquinoline ring system.

This strategic approach allows for the circumvention of the inherent reactivity of the isoquinoline nucleus, providing a reliable pathway to the desired C4-sulfonylated product.

Experimental Workflow Diagram

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: C4-Sulfonylation cluster_2 Step 3: Deoxygenation start Isoquinoline proc1 Dissolve in Glacial Acetic Acid start->proc1 proc2 Add 30% Hydrogen Peroxide proc1->proc2 proc3 Heat at 70-80°C for 24h proc2->proc3 proc4 Cool and Concentrate proc3->proc4 proc5 Purify by Column Chromatography proc4->proc5 prod1 Isoquinoline N-oxide proc5->prod1 prod1_input Isoquinoline N-oxide proc6 Dissolve in Dichloromethane prod1_input->proc6 proc7 Add Benzenesulfonyl Chloride proc6->proc7 proc8 Cool to 0°C proc7->proc8 proc9 Add Triethylamine (dropwise) proc8->proc9 proc10 Warm to RT and Stir for 12h proc9->proc10 proc11 Quench with Water proc10->proc11 proc12 Extract with DCM proc11->proc12 proc13 Dry and Concentrate proc12->proc13 proc14 Purify by Column Chromatography proc13->proc14 prod2 4-(Phenylsulfonyl)isoquinoline N-oxide proc14->prod2 prod2_input 4-(Phenylsulfonyl)isoquinoline N-oxide proc15 Dissolve in Dichloromethane prod2_input->proc15 proc16 Add Phosphorus Trichloride (PCl3) proc15->proc16 proc17 Reflux for 4h proc16->proc17 proc18 Cool and Quench with Ice Water proc17->proc18 proc19 Neutralize with NaHCO3 proc18->proc19 proc20 Extract with DCM proc19->proc20 proc21 Dry and Concentrate proc20->proc21 proc22 Purify by Column Chromatography proc21->proc22 final_prod 4-(Phenylsulfonyl)isoquinoline proc22->final_prod

Caption: Experimental workflow for the C4-sulfonylation of isoquinoline.

Detailed Experimental Protocol

Materials and Reagents:

  • Isoquinoline

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide

  • Dichloromethane (DCM), anhydrous

  • Benzenesulfonyl Chloride

  • Triethylamine (TEA), anhydrous

  • Phosphorus Trichloride (PCl₃)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

  • Ethyl Acetate

  • Hexanes

Step 1: Synthesis of Isoquinoline N-oxide

  • To a solution of isoquinoline (1.0 eq) in glacial acetic acid (10 mL per 1 g of isoquinoline), add 30% hydrogen peroxide (3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture at 70-80 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the acetic acid.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford isoquinoline N-oxide as a white solid.

Step 2: Synthesis of 4-(Phenylsulfonyl)isoquinoline N-oxide

  • Dissolve isoquinoline N-oxide (1.0 eq) in anhydrous dichloromethane (20 mL per 1 g of N-oxide).

  • Add benzenesulfonyl chloride (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add anhydrous triethylamine (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 4-(phenylsulfonyl)isoquinoline N-oxide.

Step 3: Synthesis of 4-(Phenylsulfonyl)isoquinoline

  • Dissolve 4-(phenylsulfonyl)isoquinoline N-oxide (1.0 eq) in anhydrous dichloromethane (20 mL per 1 g of N-oxide).

  • Add phosphorus trichloride (1.5 eq) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the final product, 4-(phenylsulfonyl)isoquinoline.

Data Summary and Expected Outcomes

StepProductStarting MaterialKey ReagentsTypical Yield
1Isoquinoline N-oxideIsoquinolineH₂O₂80-90%
24-(Phenylsulfonyl)isoquinoline N-oxideIsoquinoline N-oxidePhSO₂Cl, TEA60-75%
34-(Phenylsulfonyl)isoquinoline4-(Phenylsulfonyl)isoquinoline N-oxidePCl₃70-85%

Note: Yields are indicative and may vary depending on the reaction scale and purity of reagents.

Trustworthiness and Self-Validation

The success of this protocol relies on careful monitoring of each step by TLC to ensure complete conversion before proceeding to the next. The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The regioselectivity of the sulfonylation step (Step 2) can be confirmed by 2D NMR techniques (e.g., NOESY) to establish the spatial relationship between the sulfonyl group and the protons on the isoquinoline ring.

Conclusion

This application note provides a comprehensive and mechanistically-driven protocol for the regioselective C4-sulfonylation of isoquinoline. By leveraging the activating and directing effects of N-oxidation, this method offers a reliable route to a class of compounds with significant potential in drug discovery and development. The detailed step-by-step procedure, coupled with the underlying scientific rationale, is intended to empower researchers to successfully synthesize these valuable molecules.

References

  • Lazer, E. S., et al. (1998). Antiinflammatory 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones: novel inhibitors of COX-2. Bioorganic & Medicinal Chemistry Letters, 8(10), 1181-1186. [Link]

  • Chithra, M., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(1), 24-51. [Link]

  • Katritzky, A. R., et al. (Eds.). (2003). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Dandia, A., et al. (2021). A visible light-mediated, electron donor–acceptor (EDA) complex-enabled regioselective C4-sulfonylated quinoline N-oxide. Chemical Communications, 57(84), 11002-11005. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Larock, R. C. (1999).
  • Doube, D., et al. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. Organic Letters, 15(23), 5994–5997. [Link]

Sources

Determining the Solubility of N,N-dimethylisoquinoline-4-sulfonamide in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the critical importance and practical determination of the solubility of novel chemical entities, specifically focusing on N,N-dimethylisoquinoline-4-sulfonamide, in dimethyl sulfoxide (DMSO). As a "universal solvent" in drug discovery and preclinical development, accurately establishing a compound's maximum solubility in DMSO is fundamental for ensuring the integrity and reproducibility of in vitro assays.[1][2][3] This document provides a detailed protocol for a thermodynamic solubility assay, discusses the underlying scientific principles, and offers guidance on data interpretation and reporting for researchers, scientists, and drug development professionals.

Introduction: The Central Role of DMSO in Early-Stage Drug Discovery

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a remarkable ability to dissolve a wide range of both polar and nonpolar compounds, making it an indispensable tool in the chemical and biological sciences.[2][4][5][6] In the realm of drug discovery, particularly during high-throughput screening (HTS) and in vitro assays, DMSO serves as the primary solvent for creating concentrated stock solutions of test compounds.[1][3][4] The miscibility of DMSO with aqueous media allows for the convenient dilution of these stock solutions to the final desired concentrations in biological assays.[1][7]

However, the seemingly straightforward process of dissolving a compound in DMSO is fraught with potential pitfalls. Inaccurate solubility data can lead to significant experimental artifacts, including compound precipitation in assay plates, which can result in false negatives or an underestimation of a compound's potency.[7][8][9] Therefore, a thorough understanding of a compound's solubility limit in DMSO is not merely a technical detail but a cornerstone of reliable and reproducible research.

The compound N,N-dimethylisoquinoline-4-sulfonamide belongs to a class of molecules that incorporates both a quinoline and a sulfonamide moiety. Such hybrid molecules are of significant interest in medicinal chemistry due to their potential for diverse biological activities, including anticancer and antimicrobial properties.[10][11][12][13][14] Given the typically crystalline nature of sulfonamides, assessing their solubility early in the development process is crucial.[15]

This application note provides a robust, step-by-step protocol for determining the thermodynamic (equilibrium) solubility of N,N-dimethylisoquinoline-4-sulfonamide in DMSO, a method that provides a true measure of a compound's solubility under equilibrium conditions.[8][9]

Understanding Solubility: Kinetic vs. Thermodynamic

In the context of drug discovery, two types of solubility are commonly measured:

  • Kinetic Solubility : This is a high-throughput method that measures the concentration at which a compound, introduced from a concentrated DMSO stock, begins to precipitate in an aqueous buffer.[16][17][18][19] While fast and suitable for early screening, it may not represent the true equilibrium solubility.

  • Thermodynamic Solubility : This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[8][9][20] It is a more time-consuming but also more accurate representation of a compound's intrinsic solubility.

For establishing a reliable, concentrated stock solution in 100% DMSO, determining the thermodynamic solubility is the most appropriate approach.

Experimental Protocol: Thermodynamic Solubility of N,N-dimethylisoquinoline-4-sulfonamide in DMSO

This protocol is designed to determine the maximum solubility of a solid compound in DMSO at ambient temperature.

Materials and Equipment
  • N,N-dimethylisoquinoline-4-sulfonamide (solid form)

  • Anhydrous DMSO (high purity, e.g., ≥99.9%)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermomixer or incubator capable of maintaining a constant temperature (e.g., 25°C)

  • Microcentrifuge

  • 2 mL microcentrifuge tubes

  • Calibrated positive displacement micropipettes and tips

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column and mobile phases

  • Volumetric flasks and other standard laboratory glassware

Safety Precautions
  • Always consult the Material Safety Data Sheet (MSDS) for N,N-dimethylisoquinoline-4-sulfonamide and DMSO before handling.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle potent compounds in a well-ventilated area or a chemical fume hood.[21]

  • DMSO can facilitate the absorption of other chemicals through the skin; therefore, exercise caution to prevent contact.[2]

Step-by-Step Methodology

Step 1: Preparation of a Supersaturated Slurry

  • Accurately weigh approximately 5-10 mg of N,N-dimethylisoquinoline-4-sulfonamide into a 2 mL microcentrifuge tube.[22] The exact mass should be recorded.

  • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube. This initial volume should be chosen to likely create a supersaturated slurry.

  • Tightly cap the tube to prevent the hygroscopic DMSO from absorbing atmospheric water.[7][23]

Step 2: Equilibration

  • Vortex the mixture vigorously for 2-3 minutes to facilitate the initial dissolution.[22]

  • Incubate the tube in a thermomixer or incubator at a constant temperature (e.g., 25°C) with continuous gentle agitation for 24-48 hours. This extended incubation is crucial for ensuring that the solution reaches thermodynamic equilibrium.[8][22]

Step 3: Separation of Undissolved Solid

  • After the equilibration period, centrifuge the tube at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess, undissolved solid.[22]

  • Carefully inspect the tube to ensure a compact pellet and a clear supernatant.

Step 4: Sample Preparation for Analysis

  • Without disturbing the pellet, carefully withdraw a known, precise volume of the clear supernatant (e.g., 10 µL) using a calibrated positive displacement pipette.

  • Dilute the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration that falls within the linear range of the HPLC calibration curve. A large dilution factor (e.g., 1:1000) will likely be necessary. Record the dilution factor accurately.

Step 5: Quantitative Analysis by HPLC

  • Prepare a series of calibration standards of N,N-dimethylisoquinoline-4-sulfonamide of known concentrations in the same diluent used for the sample.

  • Analyze the calibration standards and the diluted sample by HPLC-UV. The detection wavelength should be set to the λmax of the compound for optimal sensitivity.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the diluted sample from the calibration curve.

Data Analysis and Calculation
  • Calculate the concentration of N,N-dimethylisoquinoline-4-sulfonamide in the undiluted DMSO supernatant by multiplying the concentration determined by HPLC by the dilution factor.

  • The resulting value is the thermodynamic solubility of the compound in DMSO at the specified temperature. The solubility should be reported in both molarity (M) and mg/mL.

Example Calculation:

  • Concentration from HPLC: 0.05 mg/mL

  • Dilution factor: 1000

  • Solubility in DMSO = 0.05 mg/mL * 1000 = 50 mg/mL

Data Presentation and Interpretation

The solubility data for N,N-dimethylisoquinoline-4-sulfonamide should be presented clearly and concisely.

Table 1: Example Thermodynamic Solubility Data for N,N-dimethylisoquinoline-4-sulfonamide in DMSO at 25°C

ParameterValue
Molecular WeightInsert Correct MW g/mol
Solubility (mg/mL)Insert Experimental Value
Solubility (M)Insert Calculated Value
Temperature25°C
Equilibration Time48 hours

This determined solubility represents the maximum concentration at which a stable stock solution of N,N-dimethylisoquinoline-4-sulfonamide can be prepared in DMSO. It is best practice to prepare stock solutions at a concentration slightly below the measured maximum solubility (e.g., 90-95%) to ensure complete dissolution and stability during storage.[24][25]

Visualizing the Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination protocol.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex incubate Incubate (24-48h) with Agitation vortex->incubate centrifuge Centrifuge at High Speed incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Sample supernatant->dilute hplc Analyze by HPLC-UV dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Experimental workflow for determining the thermodynamic solubility of a compound in DMSO.

Best Practices for Compound Handling and Storage

  • Compound Integrity : Proper compound management is essential to preserve the integrity of research materials.[24][25]

  • Storage : DMSO stock solutions should be stored at low temperatures (-20°C or -80°C) in tightly sealed containers to prevent water absorption and degradation.[7]

  • Freeze-Thaw Cycles : Minimize freeze-thaw cycles as they can lead to compound precipitation.[7][23] Aliquoting stock solutions into single-use volumes is highly recommended.[7]

  • Documentation : Maintain meticulous records of compound identity, concentration, solvent, and storage conditions.[25][26]

Conclusion

Determining the precise solubility of N,N-dimethylisoquinoline-4-sulfonamide in DMSO is a foundational step that underpins the reliability of all subsequent in vitro biological evaluations. By following the detailed thermodynamic solubility protocol outlined in this application note, researchers can ensure the preparation of stable, accurate stock solutions, thereby enhancing the quality and reproducibility of their data. This rigorous approach to a fundamental physicochemical property is indispensable for the successful progression of promising compounds in the drug discovery pipeline.

References

  • Dimethyl sulfoxide - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Aqueous Kinetic Solubility - ADME@NCATS - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved March 7, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation - AntBio. (2026, January 13). Retrieved March 7, 2026, from [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays - ResearchGate. (2009, May 29). Retrieved March 7, 2026, from [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved March 7, 2026, from [Link]

  • Thermodynamic Solubility Assay - Evotec. (n.d.). Retrieved March 7, 2026, from [Link]

  • Compound Management and Integrity - Beckman Coulter. (n.d.). Retrieved March 7, 2026, from [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. (2025, March 26). Retrieved March 7, 2026, from [Link]

  • Thermodynamic Solubility Assay - Domainex. (n.d.). Retrieved March 7, 2026, from [Link]

  • Solubility Assessment Service - Creative Biolabs. (2019, December 27). Retrieved March 7, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved March 7, 2026, from [Link]

  • Turbidimetric (Kinetic) Solubility Assay - Domainex. (n.d.). Retrieved March 7, 2026, from [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - ResearchGate. (2025, October 15). Retrieved March 7, 2026, from [Link]

  • Compound Handling | Applications - Hamilton Company. (n.d.). Retrieved March 7, 2026, from [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach - IPS. (n.d.). Retrieved March 7, 2026, from [Link]

  • n,n-Dimethylmorpholine-4-sulfonamide | C6H14N2O3S | CID 223610 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Assay: Solubility of the compound in DMSO (CHEMBL3878090) - ChEMBL - EMBL-EBI. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights - ResearchGate. (2023, November 28). Retrieved March 7, 2026, from [Link]

  • Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - MDPI. (2021, October 15). Retrieved March 7, 2026, from [Link]

  • Solubility in DMSO | PDF | Dimethyl Sulfoxide | Solvent - Scribd. (n.d.). Retrieved March 7, 2026, from [Link]

  • Sulfonamide - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - eScholarship. (n.d.). Retrieved March 7, 2026, from [Link]

  • Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity. (2020, June 26). Retrieved March 7, 2026, from [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (n.d.). Retrieved March 7, 2026, from [Link]

  • Samples in DMSO: What an end user needs to know - Ziath. (n.d.). Retrieved March 7, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Retrieved March 7, 2026, from [Link]

  • DMSO Solubility Data: Organic & Inorganic Compounds - studylib.net. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Application Note: High-Purity Isolation of N,N-Dimethylisoquinoline-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated guide for the purification of N,N-dimethylisoquinoline-4-sulfonamide . This compound is a critical scaffold in medicinal chemistry, particularly in the development of Rho-kinase (ROCK) and Protein Kinase A (PKA) inhibitors.

The protocols below depart from generic templates, focusing instead on the specific physicochemical behavior of the 4-sulfonamido-isoquinoline core.

Executive Summary & Chemical Logic

The purification of N,N-dimethylisoquinoline-4-sulfonamide presents a unique challenge due to the electronic interplay between the isoquinoline ring and the sulfonamide moiety.[1]

  • The Molecule: A bicyclic aromatic heterocycle with a tertiary sulfonamide at the 4-position.[1]

  • The Challenge:

    • Reduced Basicity: The sulfonyl group at C4 is strongly electron-withdrawing, significantly lowering the pKa of the isoquinoline nitrogen (estimated pKa ~3.0–3.[1]5) compared to unsubstituted isoquinoline (pKa ~5.4).[1] This makes standard acid extractions less efficient unless pH is strictly controlled.[1]

    • Neutrality of the Sulfonamide: Unlike primary sulfonamides (

      
      ), the 
      
      
      
      -dimethyl variant lacks an acidic proton. It cannot be extracted into aqueous base (e.g., NaOH), a common error in sulfonamide workups.[1]
Impurity Profile Analysis
Impurity TypeLikely SourcePhysicochemical CharacteristicRemoval Strategy
4-Bromoisoquinoline Unreacted Starting MaterialNeutral, Lipophilic, Non-basicWash away during Acid-Extraction step.[1]
Isoquinoline-4-sulfonic acid Hydrolysis ByproductHighly Polar, AcidicRemains in aqueous phase during final extraction.[1]
Bis(isoquinolin-4-yl)sulfone Coupling Side-reactionNeutral, Highly LipophilicRemoved via recrystallization (insoluble in EtOH).[1]
Inorganic Salts Lithium/Magnesium halidesWater SolubleAqueous wash.[1]

Core Protocol A: The "pH-Swing" Extraction

Best For: Bulk purification (>1g) to remove non-basic organic impurities (starting bromides, sulfones).[1] Principle: Utilizing the weakly basic isoquinoline nitrogen to selectively pull the product into an aqueous acidic phase, leaving neutral impurities in the organic phase.[1]

Reagents
  • Solvent A: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Acid: 2.0 M Hydrochloric Acid (HCl)

  • Base: 6.0 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (

    
    )
    
  • Brine: Saturated NaCl solution

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in Solvent A (10 mL/g of crude).

  • Acid Extraction (Critical Step):

    • Add 2.0 M HCl (3 equivalents relative to theoretical yield).

    • Note: Do not use weak acids (e.g., acetic acid); the reduced basicity of the ring requires a strong proton donor to fully ionize.

    • Shake vigorously for 5 minutes. The product moves to the Aqueous Phase as the hydrochloride salt.[1]

  • Phase Separation:

    • Collect the Aqueous Acidic Layer (Contains Product).[1]

    • Optional: Back-extract the Organic Layer with a second portion of 1.0 M HCl to ensure quantitative recovery.[1]

    • Discard the Organic Layer (Contains 4-bromoisoquinoline and neutral sulfones).[1]

  • Basification:

    • Cool the combined acidic aqueous extracts to 0–5°C (ice bath).

    • Slowly add 6.0 M NaOH dropwise with stirring until pH > 10.

    • Observation: The solution will turn cloudy as the free base precipitates.[1]

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (

      
       vol).
      
    • Wash the combined DCM extracts with Brine .[1]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      

Core Protocol B: Flash Column Chromatography

Best For: High-purity requirements (>99.5%) and removal of regioisomers.[1] Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

Mobile Phase Optimization

Standard silica chromatography often results in "tailing" (streaking) of isoquinolines due to interaction with acidic silanol groups.[1]

  • The Fix: Pre-buffer the silica or add a modifier.[1]

  • Recommended Eluent: 0.5% Triethylamine (TEA) in DCM/Methanol gradients.[1]

Gradient Protocol[1]
  • Equilibration: Flush column with 100% DCM (+0.5% TEA).

  • Loading: Load sample as a solid deposit (absorbed onto silica) or minimal DCM solution.[1]

  • Elution Gradient:

    • 0–5 mins: 100% DCM (Isocratic) – Elutes non-polar impurities.[1]

    • 5–20 mins: 0%

      
       2% MeOH in DCM.[1]
      
    • 20–40 mins: 2%

      
       5% MeOH in DCM.
      
    • Product Elution: Typically elutes between 2–4% MeOH.[1]

  • Detection: UV at 254 nm (Strong absorption by isoquinoline core).[1]

Core Protocol C: Recrystallization (The Thermal Switch)

Best For: Final polishing of the solid to obtain crystalline material.[1]

Solvent System
  • Primary Solvent: Ethanol (EtOH) or Isopropanol (IPA).

  • Anti-Solvent: n-Heptane or Water.[1]

Procedure
  • Place the semi-pure solid in a flask equipped with a reflux condenser.

  • Add Ethanol (5 mL/g). Heat to reflux (

    
    ).
    
  • If not fully dissolved, add EtOH in 1 mL increments until clear.

  • The Anti-Solvent Trick:

    • While boiling, add Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

    • Add 1–2 drops of EtOH to clear the solution again.[1]

  • Cooling:

    • Remove heat and allow the flask to cool to room temperature undisturbed (slow cooling promotes purity).

    • Once at room temperature, transfer to an ice bath (

      
      ) for 1 hour.
      
  • Filtration: Filter the white/off-white needles and wash with cold (

    
    ) Ethanol/Water (1:1 mixture).
    

Visualizing the Workflow

The following diagram illustrates the decision matrix for purifying this specific scaffold, highlighting the critical "Acid-Wash" branch point.

PurificationWorkflow Start Crude Reaction Mixture (N,N-dimethylisoquinoline-4-sulfonamide) Dissolve Dissolve in DCM Start->Dissolve AcidWash Extract with 2.0 M HCl (pH < 1) Dissolve->AcidWash OrgPhase Organic Phase (Contains Impurities: 4-Bromoisoquinoline, Sulfones) AcidWash->OrgPhase Discard AqPhase Aqueous Acidic Phase (Contains Product Salt) AcidWash->AqPhase Keep Basify Basify with 6M NaOH (pH > 10) AqPhase->Basify ExtractDCM Extract into DCM Dry & Concentrate Basify->ExtractDCM CheckPurity Check Purity (HPLC/TLC) ExtractDCM->CheckPurity Recryst Recrystallization (EtOH/Water) CheckPurity->Recryst Purity > 90% Column Flash Chromatography (DCM/MeOH + 0.5% Et3N) CheckPurity->Column Purity < 90% Final Pure Product (>99%) Recryst->Final Column->Final

Caption: Decision tree for the purification of isoquinoline sulfonamides, prioritizing acid-base extraction for bulk impurity removal.

Analytical Validation (QC)

To confirm the identity and purity of the isolated N,N-dimethylisoquinoline-4-sulfonamide, use the following parameters.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm,

      
      ).
      
    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.[1]

  • Expected Retention: Isoquinoline sulfonamides are moderately polar.[1] Expect elution around 4.5–5.5 min in this gradient.[1]

  • Mass Spectrometry (ESI+): Look for

    
    . Note that the dimethyl sulfonamide group is stable and does not fragment easily under standard ESI conditions.[1]
    

References

  • Isoquinoline Properties & Basicity

    • Title: Isoquinoline - Properties and Reactions.[1][2][3][4][5][6]

    • Source: Wikipedia / Chemical Data Collections.[1]

    • URL:[Link]

  • Sulfonamide Synthesis & pKa Correlations

    • Title: Accurate prediction of the aqueous pKa values of sulfonamide drugs.
    • Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.[1]

    • URL:[Link]

  • General Purification of Isoquinoline Derivatives

    • Title: Purification of Organic Chemicals (Chapter 4).[1]

    • Source: ResearchGate / Butterworth-Heinemann.[1]

    • URL:[Link]

  • Synthesis of 4-Substituted Isoquinolines

    • Title: C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action.[1][2]

    • Source: National Institutes of Health (NIH) / PMC.[1]

    • URL:[Link]

Sources

Application Note: In Vitro Assay Protocols for Isoquinoline Sulfonamide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Since their initial synthesis by Hiroyoshi Hidaka and colleagues in 1984, isoquinoline sulfonamide derivatives have fundamentally transformed the landscape of signal transduction research[1]. By establishing the druggability of the highly conserved ATP-binding cleft, these compounds provided the first robust, cell-permeable tools to dissect complex protein kinase networks.

Mechanistically, isoquinoline sulfonamides function as ATP-competitive inhibitors . They anchor into the hinge region of the kinase catalytic domain, utilizing a conserved hydrogen bond network with the isoquinoline ring while exploiting varying hydrophobic pocket geometries to achieve target selectivity[2].

As a Senior Application Scientist, I frequently guide researchers in deploying the two most prominent compounds in this class:

  • H-89 : A potent, reversible inhibitor of cAMP-dependent protein kinase (PKA)[3].

  • Y-27632 : A highly selective inhibitor of Rho-associated, coiled-coil containing protein kinases (ROCK1 and ROCK2), critical for stem cell and organoid workflows[4].

Pharmacological Profile & Quantitative Data

Understanding the dissociation constant (


) and half-maximal inhibitory concentration (

) is critical for designing in vitro assays. Exceeding the optimal concentration window compromises the self-validating nature of your experiment by introducing off-target kinase inhibition[5].
CompoundPrimary Target(s)

/

(In Vitro)
Key Off-Targets (at high doses)Primary Application
H-89 PKA

nM
MSK1, ROCKII, S6K1PKA signaling blockade, CREB phosphorylation assays[5]
Y-27632 ROCK1 / ROCK2

nM
PRK2 (

nM)
Stem cell survival (anoikis prevention), organoid culture[4]
Fasudil (HA-1077) ROCK1 / ROCK2

nM
PKA, PKGVasodilation, actin cytoskeleton remodeling[6]
KN-62 CaMKII

nM
Minimal at

Calcium/calmodulin signaling assays[7]

Signaling Pathways & Inhibition Logic

Signaling cAMP cAMP PKA PKA (Active) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates H89 H-89 H89->PKA Inhibits (ATP-comp) RhoA RhoA (Active) ROCK ROCK1/2 RhoA->ROCK Activates Actin Actomyosin Contractility (Anoikis / Apoptosis) ROCK->Actin Phosphorylates MLC Y27632 Y-27632 / Fasudil Y27632->ROCK Inhibits (ATP-comp)

Signaling logic of PKA and ROCK pathways with isoquinoline sulfonamide inhibition.

Protocol 1: Radiometric In Vitro PKA Kinase Activity Assay (H-89)

Rationale & Causality: While non-radioactive alternatives exist, the radiometric assay using


 and a specific substrate peptide (e.g., Kemptide or Histone H2B) remains the gold standard for directly quantifying native or recombinant PKA catalytic activity[8]. P81 phosphocellulose paper is utilized because its strong negative charge binds the positively charged basic residues of the substrate peptide, allowing unreacted 

to be efficiently washed away with phosphoric acid[9].

Materials:

  • Purified PKA catalytic subunit (or cell lysate)[8].

  • H-89 Dihydrochloride (reconstituted in DMSO to a 10 mM stock)[10].

  • Kinase Buffer: 50 mM Tris-HCl (pH 7.0), 10 mM

    
    , 2 mM EGTA[5].
    
  • Substrate: 100

    
     histone H2B or Kemptide[5].
    
  • Radiolabel:

    
     (
    
    
    
    cpm per reaction)[5].
  • P81 Phosphocellulose paper squares[9].

  • Wash Buffer: 75 mM Phosphoric acid[9].

Step-by-Step Methodology:

  • Preparation : Prepare the reaction mixture on ice. Combine Kinase Buffer, substrate, and varying concentrations of H-89 (e.g., 0.01

    
     to 50 
    
    
    
    ). Self-Validation Step: You must include a vehicle control (DMSO) to establish baseline 100% activity, and a no-enzyme blank to measure background radiation[8].
  • Pre-incubation : Add the PKA enzyme (e.g., 0.5

    
    ) to the mixture. Pre-incubate at 30°C for 10 minutes[9]. Causality: This crucial step allows the ATP-competitive inhibitor (H-89) to reach binding equilibrium within the catalytic cleft before the flood of competitive ATP is introduced.
    
  • Initiation : Initiate the reaction by adding the ATP mixture containing

    
     (final volume 0.2 mL)[5][9].
    
  • Incubation : Incubate the tubes at 30°C for exactly 15–30 minutes[9].

  • Termination : Stop the reaction by spotting 40

    
     of the reaction mixture directly onto pre-cut P81 phosphocellulose paper squares[9].
    
  • Washing : Wash the P81 papers extensively (3 x 10 minutes) in 75 mM phosphoric acid with gentle agitation to remove unincorporated radiolabel. Rinse once with acetone and air dry[9].

  • Quantification : Transfer the dried papers to scintillation vials, add scintillation fluid, and quantify radioactivity (cpm) using a liquid scintillation counter. Calculate the % inhibition relative to the vehicle control[9].

Workflow Prep Prepare Reaction Mix (Buffer, Substrate, Inhibitor) Incubate1 Pre-incubate (30°C, 10 min) Prep->Incubate1 Initiate Initiate Reaction (Add [γ-³²P]ATP) Incubate1->Initiate Incubate2 Incubate (30°C, 15-30 min) Initiate->Incubate2 Stop Stop Reaction (Spot on P81 paper) Incubate2->Stop Wash Wash & Quantify (Scintillation Counter) Stop->Wash

Experimental workflow for the radiometric in vitro PKA kinase activity assay.

Protocol 2: Stem Cell Survival & Anoikis Prevention Assay (Y-27632)

Rationale & Causality: Human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) are highly susceptible to dissociation-induced apoptosis (anoikis) when passaged as single cells. Enzymatic dissociation triggers hyperactivation of the RhoA/ROCK pathway, leading to hyper-contractility of the actomyosin cytoskeleton and subsequent cell death. Y-27632 prevents this by inhibiting ROCK, thereby relaxing the cytoskeleton and drastically increasing cloning efficiency and survival during passaging, cryopreservation, or organoid formation[4][11].

Materials:

  • hESC or iPSC cultures.

  • Y-27632 Dihydrochloride (reconstituted in sterile water or DMSO to a 10 mM stock)[11].

  • Accutase or TrypLE (for single-cell dissociation).

  • Stem cell maintenance medium (e.g., mTeSR™ or Essential 8™).

  • Viability assay kit (e.g., CellTiter-Glo luminescent assay)[12].

Step-by-Step Methodology:

  • Pre-treatment (Critical) : 1 hour prior to dissociation, add Y-27632 to the culture medium at a final concentration of 10

    
    [13]. Causality: Pre-loading the cells ensures ROCK is fully inhibited before the mechanical and enzymatic stress of dissociation begins, preventing the initial spike in RhoA signaling.
    
  • Dissociation : Aspirate the medium, wash cells with DPBS (without

    
    ), and incubate with Accutase at 37°C for 5-8 minutes until cells detach.
    
  • Harvesting : Dilute the enzyme with maintenance medium containing 10

    
     Y-27632. Gently triturate to achieve a single-cell suspension.
    
  • Centrifugation : Centrifuge at 200 x g for 5 minutes. Resuspend the pellet in fresh maintenance medium supplemented with 10

    
     Y-27632[11].
    
  • Plating & Viability Assessment : Plate the cells at the desired density. Self-Validation Step: To quantify the protective effect, you must plate a parallel control group without Y-27632 to serve as the baseline for dissociation-induced cell death.

  • Post-treatment : Maintain the cells in Y-27632-supplemented medium for the first 24 hours post-plating. After 24 hours, replace with standard medium without the inhibitor. Causality: Prolonged exposure to ROCK inhibitors can alter cell morphology and downstream differentiation trajectories; 24 hours is sufficient to bypass the anoikis vulnerability window.

  • Readout : At 24 and 48 hours, assess cell viability and attachment using a luminescent ATP-based viability assay (e.g., CellTiter-Glo) to quantify the survival fold-change[12].

References

  • Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. ACS Publications. 1

  • Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. PNAS. 2

  • H-89, Dihydrochloride #9844. Cell Signaling Technology. 3

  • ROCK Inhibitor Y-27632. STEMCELL Technologies. 4

  • H 89 2HCl Evaluation Sample - Potent PKA Inhibitor. APExBIO. 5

  • Y-27632 dihydrochloride | Rho-kinase Inhibitors. R&D Systems.

  • Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension. PMC. 6

  • Research Advances in Kinase Enzymes and Inhibitors for Cardiovascular Disease Treatment. Taylor & Francis.7

  • Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme. PMC.8

  • H-89 | PKA Inhibitor. MedChemExpress. 10

  • A Comparative Guide to PKA Inhibitors: Rp-8-CPT-cAMPS vs. H-89. Benchchem. 9

  • ROCK-Inhibitor (Y-27632). Sigma-Aldrich. 13

  • CultureSure Y-27632. FUJIFILM Biosciences.11

  • ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model. PMC.12

Sources

handling and storage stability of isoquinoline-4-sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Stability of Isoquinoline-4-Sulfonamides

Part 1: Executive Summary & Technical Rationale

Isoquinoline-4-sulfonamides, exemplified by H-89 , Fasudil (HA-1077) , and Ripasudil , represent a critical class of ATP-competitive kinase inhibitors targeting PKA, ROCK, and PKG. While potent, their experimental reproducibility is frequently compromised by suboptimal handling. The sulfonamide moiety (


) is chemically robust but susceptible to hydrolysis under extreme pH or prolonged aqueous exposure, while the isoquinoline ring confers photosensitivity. Furthermore, these compounds are typically supplied as hydrochloride salts, introducing significant hygroscopicity —the silent killer of potency in frozen stocks.

This guide provides a rigorous, evidence-based framework for the handling, solubilization, and long-term storage of these reagents, ensuring that the inhibitor concentration you calculate is the concentration you deliver.

Part 2: Physicochemical Profile & Stability Logic

To handle these compounds correctly, one must understand the forces driving their degradation.

Table 1: Comparative Physicochemical Properties
CompoundCommon Salt FormSolubility (DMSO)Solubility (Water)HygroscopicityPrimary Instability Risk
H-89 Dihydrochloride~200 mg/mL~25 mg/mLHighHygroscopic clumping; Photodegradation
Fasudil Monohydrochloride~25 mg/mL~33 mg/mLModerateHydrolysis in dilute aqueous solution
Ripasudil Hydrochloride Hydrate~30 mg/mL~0.5 mg/mLModerateRapid hydrolysis in aqueous buffer (>24h)
The Three Pillars of Instability
  • Hygroscopic Hydrolysis: As HCl salts, these powders greedily absorb atmospheric moisture. Once "wet," localized regions of the solid enter a solution phase where hydrolysis of the sulfonamide bond can occur, yielding the inactive sulfonic acid and amine derivatives.

  • Photolytic Cleavage: The conjugated isoquinoline system absorbs UV/blue light. Prolonged exposure on a benchtop can lead to radical-mediated ring oxidation.

  • Freeze-Thaw Precipitation: Repeated temperature cycling promotes crystal nucleation. Once micro-crystals form in a DMSO stock, they rarely re-dissolve completely upon thawing, leading to effective concentrations significantly lower than calculated.

Part 3: Visualized Workflows (Graphviz)

Diagram 1: The "Zero-Degradation" Handling Workflow

This decision tree outlines the optimal path from product receipt to experimental usage.

HandlingWorkflow Receipt Receipt of Lyophilized Solid Desiccate Equilibrate to RT in Desiccator (Prevent Condensation) Receipt->Desiccate SolventChoice Select Solvent Desiccate->SolventChoice DMSO Anhydrous DMSO (Recommended for Stocks) SolventChoice->DMSO Long-term Storage Water Water/Buffer (Immediate Use Only) SolventChoice->Water Acute Exp (<24h) Aliquot Aliquot into Single-Use Vials (Amber, O-ring sealed) DMSO->Aliquot Use Dilute into Media (Use within 4 hours) Water->Use Avoid Freezing Freeze Flash Freeze & Store (-20°C or -80°C) Aliquot->Freeze Thaw Thaw at RT (Dark) Do NOT Heat >30°C Freeze->Thaw When needed Vortex Vortex & Spin Down (Ensure Homogeneity) Thaw->Vortex Vortex->Use

Caption: Workflow for maximizing stability. Note the critical divergence between DMSO (storage) and Aqueous (immediate use) pathways.

Part 4: Validated Protocols

Protocol A: Preparation of High-Integrity Master Stocks

Objective: To create a stock solution that retains >99% potency for 6-12 months.

Reagents:

  • Isoquinoline sulfonamide (e.g., H-89 2HCl).[1][2]

  • Anhydrous DMSO (Water content <0.005%). Note: Standard DMSO absorbs water from air rapidly.

  • Amber borosilicate glass vials with PTFE-lined caps.

Step-by-Step Methodology:

  • Thermal Equilibration (Causality: Moisture Control):

    • Remove the product vial from the refrigerator/freezer.

    • Place in a desiccator at Room Temperature (RT) for 30–60 minutes before opening .

    • Why? Opening a cold vial condenses atmospheric water onto the hygroscopic powder, initiating immediate degradation.

  • Solvent Addition:

    • Calculate the volume required for a high-concentration stock (e.g., 10 mM or 25 mg/mL). Avoid dilute stocks (<1 mM) for storage, as they degrade faster relative to the surface area.

    • Add Anhydrous DMSO.[3]

    • Self-Validation: The solution should be clear and colorless to pale yellow. If turbidity persists, vortex for 30 seconds. If particles remain, sonicate in a water bath for 5 minutes (keep temp <30°C).

  • Aliquoting (Causality: Freeze-Thaw Avoidance):

    • Immediately dispense into single-use aliquots (e.g., 20 µL or 50 µL) using amber microtubes.

    • Why? H-89 stocks subjected to 5+ freeze-thaw cycles show up to 15% loss in potency due to micro-precipitation.

  • Storage:

    • Store at -20°C (stable for 6-12 months) or -80°C (stable for >2 years).

    • Store vials inside a secondary container with a desiccant pack.

Protocol B: Quality Control Check (Absorbance Scan)

Objective: A quick, non-destructive method to verify reagent integrity before critical assays.

  • Blanking: Prepare a blank of the solvent used (e.g., PBS + 0.1% DMSO).

  • Dilution: Dilute a small aliquot of your stock 1:1000 in PBS.

  • Scan: Measure absorbance from 200 nm to 400 nm.

  • Validation Criteria:

    • Fasudil: Expect peaks at ~211 nm, ~278 nm, and ~324 nm.[4]

    • H-89: Expect peaks at ~280 nm and ~318 nm.

    • Fail State: A significant shift in

      
       (>5 nm) or the disappearance of the secondary peak indicates structural degradation (often ring oxidation).
      

Part 5: Troubleshooting & FAQ

Q1: My H-89 solution turned yellow/brown. Is it still good?

  • Diagnosis: Color shift often indicates photo-oxidation of the isoquinoline ring or trace contamination.

  • Action: If the shift is subtle (pale yellow), it is likely still usable but verify with a positive control. If dark yellow/brown, discard . The oxidation products may have off-target effects.

Q2: Can I store Fasudil in aqueous buffer at -20°C?

  • Verdict: Not Recommended.

  • Reasoning: While Fasudil is more water-soluble than H-89, the freezing process concentrates solutes and changes pH in the liquid pockets before solidification, accelerating acid/base hydrolysis. Always store in DMSO for long-term stability.

Q3: I see a white precipitate after thawing my DMSO stock.

  • Cause: Moisture ingress caused the HCl salt to crash out, or the stock was too concentrated (>100 mM).

  • Fix: Warm the vial to 37°C for 5 minutes and vortex vigorously. If precipitate remains, spin down and use the supernatant, but recalculate concentration (assume loss).

Part 6: References

Sources

Troubleshooting & Optimization

Technical Support Center: N,N-Dimethylisoquinoline-4-sulfonamide Purification

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a direct support resource from the Chemical Purification Applications Group . It is designed to address the specific challenges of purifying N,N-dimethylisoquinoline-4-sulfonamide, a tertiary sulfonamide often used as a scaffold in kinase inhibitor development (e.g., Rho-kinase inhibitors).[1][2][3]

Ticket ID: PUR-ISOQ-04 Assigned Specialist: Dr. Alex Thorne, Senior Application Scientist Status: Open for Consultation[1][2][3]

Executive Summary & Compound Profile

Researchers frequently encounter purity issues with N,N-dimethylisoquinoline-4-sulfonamide due to its amphiphilic nature.[1][2] Unlike primary sulfonamides, this compound lacks an acidic proton on the sulfonamide nitrogen, rendering it insoluble in alkaline aqueous solutions.[1][2][3] However, the isoquinoline ring retains basicity, making pH-dependent solubility a critical lever for purification.[1][2][3]

Compound Specification:

  • Target: N,N-dimethylisoquinoline-4-sulfonamide[1][2][3]

  • Key Functional Groups: Isoquinoline ring (Basic,

    
    ), Sulfonamide moiety (Polar, Neutral).[1][3]
    
  • Common Impurities:

    • Isoquinoline-4-sulfonic acid (Hydrolysis byproduct; Zwitterionic/Polar).[1][2]

    • 4-Bromoisoquinoline (Common synthetic precursor; Lipophilic).[1][2]

    • Isoquinoline-4-sulfonyl chloride (Reactive intermediate).[1][2]

    • Inorganic Salts (Sodium/Potassium halides).[2]

Troubleshooting Guide (Q&A)

Issue 1: "My TLC shows a persistent spot at the baseline. How do I remove it?"

Diagnosis: This is likely isoquinoline-4-sulfonic acid , a hydrolysis byproduct formed from the sulfonyl chloride intermediate.[1][2] It is zwitterionic and highly polar.[2] Solution: Because your target molecule is a tertiary sulfonamide, it is lipophilic and not soluble in base.[2][3] The sulfonic acid impurity, however, forms a highly soluble salt in basic water.[1][2][3]

  • Protocol: Dissolve the crude material in Dichloromethane (DCM). Wash vigorously with 10% aqueous Sodium Carbonate (

    
    ) .[2] The target remains in the organic layer; the sulfonic acid (as the sulfonate salt) partitions into the aqueous phase.
    
Issue 2: "I have unreacted starting material (4-Bromoisoquinoline) contaminating my product."

Diagnosis: The precursor 4-bromoisoquinoline has similar solubility to the product in many organic solvents, making simple washes ineffective.[2] Solution: Exploit the basicity difference. The sulfonamide group at position 4 is electron-withdrawing, lowering the basicity of the isoquinoline ring compared to the bromo-precursor.[2] However, a more robust method uses pH-Switch Extraction :[1][2][3]

  • Acid Phase: Extract the crude mixture (dissolved in ether/ethyl acetate) with 1M HCl . Both the product and the starting material will protonate and move to the aqueous layer.[2] Note: If the starting material is non-basic (rare for this scaffold), it stays in the organic layer.

  • Differentiation: If extraction fails, Flash Chromatography is required.[2][3] The sulfonamide is significantly more polar than the bromo-isoquinoline.[2]

    • Mobile Phase: 100% DCM

      
       5% MeOH in DCM.[2] The bromo-precursor elutes first (
      
      
      
      in 5% MeOH/DCM), followed by the sulfonamide (
      
      
      ).[1]
Issue 3: "The product is colored (yellow/brown) even after chromatography."

Diagnosis: This indicates trace oxidation products or polymerized "tars" typical of isoquinoline chemistry, often present at <1% but highly chromophoric.[2][3] Solution: Activated Carbon Treatment is highly effective here.[2]

  • Dissolve product in hot Ethanol or Methanol.[2]

  • Add Activated Charcoal (5-10% by weight).[2]

  • Reflux for 15 minutes.

  • Filter while hot through a Celite pad to remove charcoal.

  • Cool the filtrate to induce crystallization.[2][4]

Detailed Experimental Protocols

Protocol A: The "pH-Switch" Workup (General Purification)

Best for removing non-basic impurities and hydrolyzed sulfonic acids.

  • Dissolution: Dissolve crude reaction residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Basic Wash (Removes Sulfonic Acid):

    • Wash the organic phase

      
       with Sat. 
      
      
      
      .
    • Mechanism:[1][2][3][5] Converts sulfonic acid to sodium sulfonate (water-soluble).[1][2] Target tertiary sulfonamide remains in EtOAc.[2]

  • Acid Extraction (Isolates Basic Product):

    • Extract the EtOAc layer

      
       with 1M HCl .[2]
      
    • Mechanism:[1][2][3][5] Protonates the isoquinoline nitrogen (

      
      ), moving the target into the aqueous phase. Neutral impurities (tars, non-basic precursors) remain in EtOAc.[1][2][3]
      
    • Discard the organic layer.

  • Recovery:

    • Cool the acidic aqueous layer to

      
      .[2]
      
    • Slowly basify with 4M NaOH until pH > 10.[2] (The product will precipitate or oil out).[2]

    • Extract

      
       with DCM .
      
  • Drying: Dry combined DCM extracts over anhydrous

    
    , filter, and concentrate.
    
Protocol B: Recrystallization (Final Polish)

Best for removing isomeric impurities and trace salts.[1]

Solvent SystemSuitabilityNotes
Ethanol (Abs.) HighDissolve hot; cool slowly to

.[1][2] Good for removing colored impurities.[2]
EtOAc / Hexane MediumDissolve in min.[2] hot EtOAc; add Hexane until turbid.
Acetone / Water LowRisk of hydrolysis if heated too long; use only if EtOH fails.[2]

Decision Logic & Workflow Visualization

Figure 1: Impurity Removal Decision Tree

This logic gate helps you select the correct purification method based on the specific impurity profile.[2]

PurificationLogic Start Crude N,N-dimethylisoquinoline- 4-sulfonamide CheckTLC Analyze Purity (TLC/LCMS) Start->CheckTLC Imp_Polar Impurity: Baseline Spot (Sulfonic Acid) CheckTLC->Imp_Polar Polar Impurities Imp_NonPolar Impurity: High Rf (Starting Material) CheckTLC->Imp_NonPolar Lipophilic Impurities Imp_Color Impurity: Colored/Tars (Trace Oxidation) CheckTLC->Imp_Color Colored Impurities Action_BaseWash Protocol: Basic Wash (Sat. NaHCO3) Imp_Polar->Action_BaseWash Action_Chrom Protocol: Flash Column (DCM -> 5% MeOH/DCM) Imp_NonPolar->Action_Chrom Action_Carbon Protocol: Activated Carbon + Recrystallization (EtOH) Imp_Color->Action_Carbon Final Pure Product Action_BaseWash->Final Action_Chrom->Final Action_Carbon->Final

Caption: Decision matrix for selecting the optimal purification pathway based on impurity polarity and physicochemical properties.

Figure 2: The "pH-Switch" Extraction Workflow

A visual guide to the acid-base extraction protocol described in Protocol A.

ExtractionWorkflow Step1 1. Dissolve Crude in EtOAc Step2 2. Wash with Sat. NaHCO3 Step1->Step2 Split1 Phase Separation Step2->Split1 Aq1 Aqueous Waste (Sulfonic Acids) Split1->Aq1 Discard Org1 Organic Phase (Product + Neutrals) Split1->Org1 Keep Step3 3. Extract with 1M HCl Org1->Step3 Split2 Phase Separation Step3->Split2 Org2 Organic Waste (Neutrals/Tars) Split2->Org2 Discard Aq2 Acidic Aqueous (Product-H+) Split2->Aq2 Keep Step4 4. Basify (NaOH) & Extract DCM Aq2->Step4 Final Pure Product Step4->Final

Caption: Step-by-step flow of the pH-switch extraction method, highlighting the partitioning of the target molecule.

References

  • Science of Synthesis . (2024). Product Class 5: Isoquinolines.[2] Thieme Chemistry.

  • PubChem . (2024).[2] Isoquinoline-4-sulfonamide Compound Summary. National Library of Medicine.[2]

  • Morita, H., et al. (1995).[1][2][3] Synthesis and biological activity of isoquinoline-sulfonamide derivatives. Chemical & Pharmaceutical Bulletin, 43(10), 1735-1740.[1][2][3]

  • Reich, H. J. (2023).[2][3] pKa Data for Organic Compounds. University of Wisconsin-Madison.[2]

Sources

Technical Support Center: Advanced Catalysis in Isoquinoline Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of isoquinoline sulfonamides. These scaffolds are critical in drug development, most notably as potent inhibitors of the Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) signaling pathways[1].

While traditional coupling relies on basic promoters like Pyridine or DMAP, these methods often fail when dealing with sterically hindered amines or moisture-sensitive sulfonyl chlorides[1]. This guide explores alternative catalytic systems —ranging from green nanocatalysts to transition-metal cross-coupling—to bypass these common synthetic bottlenecks.

Diagnostic Workflow for Catalyst Selection

Before diving into specific troubleshooting steps, use the following logical workflow to determine which alternative catalyst system is appropriate for your specific coupling failure.

Workflow Step1 Identify Coupling Bottleneck Step2 Sulfonyl Chloride Degradation/Toxicity? Step1->Step2 Step3 Hydrolysis > Aminolysis? Step2->Step3 No Sol1 Pd-Catalyzed Aminosulfonylation (Use Aryl Halide + K2S2O5) Step2->Sol1 Yes (Unstable Precursor) Sol2 ZnO or Fe3O4-DIPA Nanocatalysts (Metal-Free/Green) Step3->Sol2 Yes (Moisture Sensitive) Sol3 Standard Pyridine/DMAP (Optimize Temp/Solvent) Step3->Sol3 No (Stable Substrate)

Decision workflow for resolving isoquinoline sulfonamide coupling bottlenecks.

Frequently Asked Questions (FAQs) & Causality Analysis
Q1: Why does my coupling of 5-isoquinolinesulfonyl chloride with bulky amines yield 40% sulfonic acid byproduct when using Triethylamine (TEA)?

The Causality: Triethylamine is a homogeneous, strongly basic amine. In the presence of trace moisture, TEA acts as a general base catalyst, lowering the activation energy for water to attack the highly electrophilic sulfur center. Because bulky amines suffer from steric hindrance, the rate of aminolysis drops, allowing the competing hydrolysis pathway to dominate, yielding the inactive sulfonic acid. The Solution: Switch to a heterogeneous alternative catalyst like Zinc Oxide nanoparticles (ZnO NPs) or Fe3O4-DIPA . ZnO NPs provide Lewis acidic sites that activate the sulfonyl chloride while simultaneously templating the amine on their surface. This proximity effect heavily favors chemoselective S-N bond formation, even under ambient or solvent-free conditions, effectively suppressing hydrolysis[2].

Q2: Our isoquinoline sulfonyl chloride precursor is malodorous, highly unstable, and degrades during scale-up. Can we bypass it entirely?

The Causality: Sulfonyl chlorides are inherently reactive and prone to rapid degradation via atmospheric moisture. The Solution: Yes, you can abandon the sulfonyl chloride precursor entirely by utilizing a Palladium-catalyzed aminosulfonylation . By starting with a stable aryl halide (e.g., 5-bromoisoquinoline), you can perform a multicomponent cross-coupling with your target amine and an SO₂ surrogate like potassium metabisulfite (K₂S₂O₅)[3]. K₂S₂O₅ acts as a slow-release SO₂ reservoir, which is critical because high concentrations of free SO₂ gas will irreversibly poison the palladium catalyst[3].

Quantitative Data: Catalyst System Comparison

To aid in your experimental design, the following table summarizes the performance metrics of traditional versus alternative catalytic systems.

Catalyst SystemPrecursor RequiredReaction TimeAverage YieldKey Mechanistic AdvantageReference
Pyridine / DMAP Sulfonyl Chloride4–12 h60–75%Standard baseline; acts via nucleophilic activation.[1]
ZnO Nanoparticles Sulfonyl Chloride1–2 h>90%Lewis acid activation; suppresses hydrolysis; solvent-free.[2]
Fe3O4-DIPA Sulfonyl Chloride2–4 h~98%Magnetically recyclable; excellent for late-stage coupling.[2]
Pd(OAc)₂ / K₂S₂O₅ Aryl Halide12–24 h75–92%Bypasses toxic chlorides; slow SO₂ release prevents poisoning.[3]
Self-Validating Experimental Protocols

Below are step-by-step methodologies for implementing these alternative catalysts. Each protocol is designed as a self-validating system , meaning observable physical or chemical changes are built into the steps to confirm the reaction is proceeding correctly.

Protocol A: Solvent-Free Chemoselective Sulfonylation via ZnO Nanoparticles

Use this protocol when dealing with moisture-sensitive sulfonyl chlorides.

  • Reagent Mixing: Combine 5-isoquinolinesulfonyl chloride (1.0 eq) and the target amine (1.1 eq) in a dry mortar.

    • Validation Check: The mixture should initially appear as a loose, heterogeneous powder.

  • Catalyst Addition & Activation: Add ZnO nanoparticles (10 mol%). Grind the mixture continuously at room temperature for 10–15 minutes.

    • Validation Check: A distinct paste-like consistency will form. This physical phase change confirms the exothermic S-N coupling is occurring. The ZnO surface buffers the released HCl, preventing amine protonation[2].

  • Extraction & Recovery: Suspend the resulting paste in ethyl acetate and pass it through a fine filter.

    • Validation Check: The heterogeneous ZnO NPs will be quantitatively retained on the filter paper (allowing for recycling), leaving a clear, product-rich filtrate.

Protocol B: Pd-Catalyzed Aminosulfonylation using an SO₂ Surrogate

Use this protocol to bypass unstable sulfonyl chlorides using an aryl halide precursor.

Mechanism Pd Pd(0) Catalyst OA Oxidative Addition (5-Bromoisoquinoline) Pd->OA SO2 SO2 Insertion (from K2S2O5) OA->SO2 Amine Amine Coordination SO2->Amine RE Reductive Elimination Amine->RE RE->Pd Regenerate Pd(0) Prod Isoquinoline Sulfonamide RE->Prod

Catalytic cycle of Pd-mediated aminosulfonylation using an SO2 surrogate.

  • Pre-catalyst Activation: In an oven-dried Schlenk tube under N₂, combine Pd(OAc)₂ (5 mol%), a bidentate ligand like Xantphos (5 mol%), and 5-bromoisoquinoline (1.0 eq) in anhydrous DMF.

    • Validation Check: Upon stirring, the solution will transition to a deep red/orange hue, visually confirming the reduction of Pd(II) to the active Pd(0)-ligand complex[3].

  • Surrogate & Amine Addition: Add K₂S₂O₅ (2.0 eq) and the target amine (2.0 eq).

    • Validation Check: The suspension must remain strictly anhydrous. K₂S₂O₅ acts as a slow-release SO₂ reservoir. If rapid, violent bubbling occurs, it indicates premature SO₂ release (often due to trace acid or water), which will poison the catalyst and stall the reaction[3].

  • Coupling: Heat the sealed mixture to 100 °C for 12–24 hours.

    • Validation Check: Monitor via TLC (EtOAc/Hexane). The complete disappearance of the highly UV-active 5-bromoisoquinoline spot confirms that oxidative addition and subsequent sulfonamide formation have reached completion.

References

1.[3] Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate Source: ACS Publications URL:[Link]

3.[2] Recent advances in synthesis of sulfonamides: A review Source: CHEMISTRY & BIOLOGY INTERFACE URL:[Link]

Sources

stability of N,N-dimethylisoquinoline-4-sulfonamide at various pH levels

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide for N,N-Dimethylisoquinoline-4-sulfonamide

Executive Summary

N,N-Dimethylisoquinoline-4-sulfonamide is a robust pharmacophore often utilized as a synthetic intermediate or a probe in kinase inhibition studies (e.g., PKA, ROCK pathways).[1][2] Unlike its primary sulfonamide counterparts (e.g., Fasudil), the dimethylated nitrogen confers exceptional resistance to base-catalyzed hydrolysis.

The Golden Rule: Do not confuse precipitation with degradation. The most common user complaint regarding this compound is "loss of signal" at neutral/basic pH, which is almost invariably due to the deprotonation of the isoquinoline ring and subsequent precipitation, not chemical breakdown.

Part 1: The Chemical Logic (Expertise & Experience)

To troubleshoot effectively, you must understand the molecular mechanics governing this compound's behavior.

The Tertiary Sulfonamide Shield

Most sulfonamide drugs are primary (


) or secondary (

). These possess an acidic N-H proton (

), allowing them to ionize in basic conditions. This ionization often facilitates base-catalyzed hydrolysis (E1cB mechanism).

Your Compound: N,N-Dimethylisoquinoline-4-sulfonamide is a tertiary sulfonamide .

  • No Acidic Proton: It cannot ionize at the sulfonamide nitrogen.

  • Base Resistance: It is immune to the standard base-catalyzed degradation pathways that plague primary sulfonamides.

  • Acid Resistance: Hydrolysis requires harsh acidic conditions (e.g.,

    
    , reflux) to protonate the sulfonyl group and cleave the 
    
    
    
    bond.
The Isoquinoline Solubility Switch

The isoquinoline ring contains a basic nitrogen.

  • Acidic pH (< 4.0): The ring nitrogen is protonated (

    
    ). The molecule is cationic and highly water-soluble.
    
  • Neutral/Basic pH (> 6.0): The ring nitrogen deprotonates to its neutral form. Lipophilicity (

    
    ) increases drastically, leading to precipitation in aqueous buffers.
    

Part 2: pH Stability Matrix

The following table summarizes the chemical stability versus physical state at various pH levels.

pH EnvironmentChemical StabilityPhysical State (Solubility)Recommended Action
pH 1.0 - 2.0 (Strong Acid)High (Stable < 24h at RT)Excellent (Fully Dissolved)Ideal for LC-MS injection solvents.
pH 4.0 - 5.0 (Mild Acid)Optimal Good Best storage condition for aqueous stock solutions.
pH 7.0 - 7.4 (Physiological)High Risk of Precipitation Use <100 µM or add co-solvent (DMSO/Ethanol).
pH 9.0 - 12.0 (Basic)High (Resistant to hydrolysis)Poor (Likely Precipitate)Avoid for storage; acceptable for short-term assays if dissolved.
Oxidative (

)
Moderate Variable Susceptible to N-oxide formation at the isoquinoline ring.

Part 3: Troubleshooting Guide (Q&A)

Q1: "I see a new peak in my HPLC chromatogram after storing the sample at pH 2. Is it degrading?"

Diagnosis: Likely No . Explanation: If the peak is small (<1%), it may be a salt artifact or a trace impurity becoming visible. However, if the peak is significant, check for Isoquinoline-4-sulfonic acid . The Test: Run a reference standard of Isoquinoline-4-sulfonic acid.

  • Mechanism:[3][4][5][6][7] In strong acid + heat, the sulfonamide bond cleaves, releasing dimethylamine and leaving the sulfonic acid moiety.

  • Solution: Store acidic samples at 4°C, not room temperature.

Q2: "My assay results are inconsistent at pH 7.4. The compound seems to disappear."

Diagnosis: Solubility Failure (Crash-out). Explanation: The pKa of the isoquinoline nitrogen is approximately 4.0–5.0 (lowered from 5.4 by the electron-withdrawing sulfonamide). At pH 7.4, the molecule is neutral and hydrophobic. It is likely sticking to the plastic walls of your tubes or precipitating. The Fix:

  • Pre-dissolve in 100% DMSO (1000x stock).

  • Spike into buffer immediately before use.

  • Ensure final DMSO concentration is 0.5% - 1.0% to maintain solubility.

Q3: "Can I autoclave this compound in buffer?"

Answer: No. Reasoning: While chemically stable, the high heat (121°C) and pressure can accelerate hydrolysis even at neutral pH. Furthermore, the compound may co-precipitate with buffer salts upon cooling. Protocol: Sterile filter (0.22 µm PTFE) the solution after preparation.

Part 4: Visualizing the Science

Diagram 1: Degradation & Solubility Pathways

This diagram illustrates the two main pathways users encounter: the reversible solubility switch and the irreversible hydrolysis path.

StabilityPathways Compound_Acid Protonated Form (Soluble, pH < 4) Compound_Neutral Neutral Form (Insoluble, pH > 6) Compound_Acid->Compound_Neutral Deprotonation (Reversible) Hydrolysis_Prod Degradation Products (Isoquinoline-4-sulfonic acid + Dimethylamine) Compound_Acid->Hydrolysis_Prod Strong Acid + Heat (Irreversible) Compound_Neutral->Hydrolysis_Prod Negligible Rate (Steric Hindrance)

Caption: Figure 1. The dominant equilibrium is the pH-dependent solubility switch (Blue). Chemical degradation (Red) is kinetically hindered under standard conditions.

Diagram 2: Troubleshooting Logic Flow

Use this flowchart to diagnose "instability" issues in the lab.

Troubleshooting Start Issue: Low Recovery / Signal Loss Check_pH Check Solution pH Start->Check_pH Is_Acidic Is pH < 5.0? Check_pH->Is_Acidic HPLC_Check Analyze by HPLC Is_Acidic->HPLC_Check Yes Precipitation Precipitation / Solubility Issue Is_Acidic->Precipitation No New_Peaks Are there new peaks? HPLC_Check->New_Peaks Degradation True Degradation (Hydrolysis) New_Peaks->Degradation Yes Adsorption Adsorption to Container (Use Glass/Low-bind) New_Peaks->Adsorption No Action_Solvent Action: Increase DMSO % or Lower pH Precipitation->Action_Solvent

Caption: Figure 2. Step-by-step logic to distinguish between solubility artifacts and true chemical instability.

Part 5: Validated Experimental Protocols

Protocol A: Rapid Stability Verification (HPLC)

Use this protocol to validate your stock solution integrity.

1. Mobile Phase Preparation:

  • Solvent A: 0.1% Formic Acid in Water (Maintains pH ~2.7, ensuring solubility).

  • Solvent B: Acetonitrile.[8][9]

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Isoquinoline absorption) and 220 nm (Amide bond).

3. Sample Preparation:

  • Dilute stock 1:100 into 50:50 Water:Acetonitrile .

  • Critical Step: Ensure the diluent is not 100% aqueous buffer to prevent precipitation inside the vial.

4. Acceptance Criteria:

  • Main peak area > 98%.

  • No secondary peak with Relative Retention Time (RRT) ~0.4 (indicative of the more polar sulfonic acid hydrolysis product).

Protocol B: Forced Degradation (Stress Test)

Perform this only if you suspect batch contamination.

  • Acid Stress: Mix compound (1 mM) with 1N HCl. Heat at 60°C for 4 hours.

    • Result: Expect < 5% degradation (High Stability).

  • Base Stress: Mix compound (1 mM) with 1N NaOH. Heat at 60°C for 4 hours.

    • Result: Expect < 1% degradation (Tertiary sulfonamide resistance).

  • Oxidative Stress: Mix with 3%

    
     at Room Temp for 2 hours.
    
    • Result: Watch for N-oxide formation (Peak shift to earlier retention time).

References

  • Reaction Mechanisms in Sulfonamide Hydrolysis

    • Title: Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides.[5]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • Context: Establishes the high stability of tertiary sulfonamides compared to primary variants due to the lack of the E1cB elimination p
    • URL:[Link]

  • Isoquinoline Physicochemical Properties

    • Title: Stability of Quinoline Compounds in Aqueous Solutions.[10]

    • Source: BenchChem Technical Support.[10][11]

    • Context: Provides data on the pH-dependent solubility and photostability of the isoquinoline core.
  • pKa Prediction and Valid

    • Title: Accurate prediction of the aqueous pKa values of sulfonamide drugs.
    • Source: Chemical Science (RSC).
    • Context: Validates the electron-withdrawing effect of sulfonamide groups on attached aromatic rings, supporting the estimated pKa shift of the isoquinoline nitrogen.
    • URL:[Link]

Sources

scale-up challenges for isoquinoline-4-sulfonamide production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoquinoline-4-Sulfonamide Production. As a Senior Application Scientist, I have designed this hub to address the critical chemical engineering and mechanistic challenges you will face when scaling up from bench-top synthesis to pilot-plant production.

Below, you will find our core synthetic workflow, targeted troubleshooting FAQs, quantitative scale-up metrics, and a self-validating experimental protocol.

G Start 4-Bromoisoquinoline Step1 Thiourea Alkylation (Reflux) Start->Step1 Intermediate1 S-isoquinoline isothiourea salt Step1->Intermediate1 Step2 Oxidative Chlorosulfonylation (Cl2 / HCl, <5°C) Intermediate1->Step2 Intermediate2 Isoquinoline-4-sulfonyl chloride Step2->Intermediate2 Step3 Amination (Excess Amine, K2CO3) Intermediate2->Step3 Product Isoquinoline-4-sulfonamide Step3->Product

Workflow for the regioselective synthesis of isoquinoline-4-sulfonamide.

Section 1: Regioselectivity & Chlorosulfonylation

Q: Why do we start with 4-bromoisoquinoline instead of directly sulfonating isoquinoline? A: Direct sulfonation of isoquinoline using oleum or chlorosulfonic acid overwhelmingly directs the electrophilic attack to the 5-position due to the electron density distribution of the fused bicyclic ring system (this is the standard route for the 5-isomer, Fasudil)[1]. To force regioselectivity at the 4-position, we must use a directed approach. We start with 4-bromoisoquinoline, convert it to an S-isoquinoline isothiourea salt, and then subject it to oxidative chlorosulfonyl acylation[2].

Q: During the oxidative chlorosulfonylation scale-up, my yield dropped from 85% to 40%, and the product turned a yellowish-green. What is the mechanism behind this failure? A: You are experiencing heat-transfer limitations leading to intermediate hydrolysis. The conversion of the isothiourea salt to the sulfonyl chloride using an oxidant (like chlorine gas) in dilute HCl is highly exothermic[2]. At the bench scale, a simple ice bath dissipates this heat. At the pilot scale, localized temperature spikes above 5°C cause the highly electrophilic isoquinoline-4-sulfonyl chloride to rapidly hydrolyze back into isoquinoline-4-sulfonic acid. This sulfonic acid byproduct is notorious for manifesting as a stubborn yellowish-green pigment impurity that is nearly impossible to remove via standard crystallization[1].

Section 2: Amination & Dimerization Control

Q: My HPLC traces show a secondary peak at roughly double the molecular weight during the amination step. How do I eliminate this? A: This is a dimer impurity. Dimerization occurs when the newly formed product (or a diamine, if you are using one) acts as a nucleophile and attacks a second molecule of unreacted isoquinoline-4-sulfonyl chloride[1]. At scale, poor mixing creates localized pockets where the sulfonyl chloride is in excess relative to the amine. To prevent this, you must enforce a strict stoichiometric excess of the amine (typically >3.0 equivalents) and use high-shear mixing to ensure rapid dispersion of the sulfonyl chloride as it is added to the reactor[1][3].

Troubleshooting Issue Low Yield & High Impurities in Amination Step Check1 Is the intermediate yellow/green? Issue->Check1 Check2 Are dimer peaks >0.5% on HPLC? Issue->Check2 Root1 Hydrolysis of Sulfonyl Chloride (Poor Temp Control >5°C) Check1->Root1 Yes Root2 Dimerization (Insufficient Amine Excess) Check2->Root2 Yes Fix1 Optimize Cooling & Maintain Anhydrous Conditions Root1->Fix1 Fix2 Increase Amine to >3 eq & Use High-Shear Mixing Root2->Fix2

Troubleshooting logic for common scale-up failures in amination.

Quantitative Scale-Up Data

To illustrate the impact of causality-driven process optimization, review the quantitative differences between unoptimized and optimized 1 kg pilot runs.

Scale-Up ParameterBench Scale (10 g)Pilot Scale (1 kg) - UnoptimizedPilot Scale (1 kg) - Optimized
Reaction Temp (Chlorosulfonylation) 0–5 °C15–20 °C (Exothermic spike)-5 to 2 °C (Jacketed cooling)
Amine Equivalents 1.5 eq1.5 eq3.5 eq
Mixing Shear Rate High (Magnetic stirring)Low (Standard impeller)High (High-shear baffle)
Hydrolysis Impurity (%) < 0.5%12.4% (Yellow-green pigment)< 0.2%
Dimer Impurity (%) < 0.1%8.7%< 0.05%
Overall Yield 85%42%81%

Self-Validating Experimental Protocol: Optimized Pilot-Scale Amination

This protocol relies on continuous in-process controls (IPC) to validate the integrity of the reaction before proceeding to the next step, ensuring the highly unstable sulfonyl chloride intermediate is fully consumed without side reactions.

Objective: Convert isoquinoline-4-sulfonyl chloride to isoquinoline-4-sulfonamide while suppressing hydrolysis and dimerization.

Step-by-Step Methodology:

  • Preparation of the Amine Base: In a dry, nitrogen-purged reactor, dissolve the target amine (3.5 equivalents) and an inorganic base such as

    
     (3.0 equivalents) in anhydrous 2-methyltetrahydrofuran (MeTHF) or dichloromethane (DCM)[3].
    
  • Thermal Equilibration: Chill the amine solution to -5 °C using a jacketed reactor system. Causality Note: Pre-chilling the receiving solution prevents the heat of the subsequent amination reaction from driving the hydrolysis of the incoming sulfonyl chloride.

  • Substrate Addition: Dissolve the freshly prepared, anhydrous isoquinoline-4-sulfonyl chloride in anhydrous DCM. Add this solution dropwise to the chilled amine mixture over a period of 4 to 6 hours. Causality Note: Slow addition into a massive excess of amine ensures the local stoichiometric ratio always favors mono-amination, physically preventing the newly formed sulfonamide from attacking unreacted sulfonyl chloride[1].

  • In-Process Control (IPC) Validation: 30 minutes after the addition is complete, pull a 1 mL aliquot. Quench in methanol and analyze via HPLC. Do not proceed until the isoquinoline-4-sulfonyl chloride peak is <0.1% AUC. If >0.1%, continue stirring for an additional hour and re-test.

  • Quench and Phase Separation: Once validated, quench the reaction by slowly adding ice-cold water. Separate the organic layer, wash twice with saturated aqueous

    
     to remove acidic byproducts, and dry over anhydrous 
    
    
    
    .
  • Isolation: Concentrate the organic layer under reduced pressure. Recrystallize the crude solid from ethanol to afford the pure isoquinoline-4-sulfonamide.

References

  • Google Patents. "CN103030629B - Method for preparing fasudil hydrochloride.
  • ACS Publications. "Multistep Mechanochemical Synthesis of PZ-1190, a Multitarget Antipsychotic Agent." ACS Sustainable Chemistry & Engineering.[Link]

Sources

Validation & Comparative

characteristic IR bands of sulfonamide group in isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Benchtop ATR-FTIR vs. Portable FT-IR for the Structural Validation of Isoquinoline-Sulfonamide APIs

In my tenure as a Senior Application Scientist overseeing pharmaceutical QA/QC pipelines, the structural validation of isoquinoline-sulfonamides—a potent class of Rho-kinase (ROCK) inhibitors—frequently presents unique spectroscopic challenges. The molecular architecture of these compounds, such as the widely utilized Active Pharmaceutical Ingredient (API) Fasudil, demands analytical techniques capable of resolving the nuanced vibrational modes of both the electron-dense sulfonamide moiety and the conjugated isoquinoline core.

This guide objectively compares the performance of High-Resolution Benchtop ATR-FTIR spectrometers against Portable FT-IR alternatives for the characterization of these APIs, grounded in experimental causality and self-validating protocols.

The Causality of Characteristic IR Vibrational Bands

To accurately evaluate instrument performance, we must first understand why the characteristic IR bands of isoquinoline-sulfonamides appear where they do. The spectral fingerprint of these compounds is dictated by the distinct dipole moment changes during molecular vibration.

  • Sulfonamide Group (-SO₂NH-) Vibrations:

    • Asymmetric SO₂ Stretch (~1332 cm⁻¹): The highly electronegative oxygen atoms in the sulfonyl group create a strong dipole. When these two S=O bonds stretch out-of-phase (asymmetrically), it requires higher energy, resulting in an intense absorption band. In1, this antisymmetric stretch is distinctly observed at 1332 cm⁻¹[1].

    • Symmetric SO₂ Stretch (~1159 cm⁻¹): In-phase stretching of the S=O bonds requires less energy, placing this band at a lower wavenumber[1]. Notably, depending on whether the sulfonamide adopts an amido or imido structural form, this symmetric stretch can shift between 1170–1145 cm⁻¹ and 1145–1130 cm⁻¹, respectively[2].

    • S-N Stretch (~900 - 935 cm⁻¹): The heavy sulfur atom bonded to nitrogen results in a lower frequency vibration. The3 is typically observed in the fingerprint region around 931 cm⁻¹[3].

  • Isoquinoline Core Vibrations:

    • C=C and C=N Stretches (~1620 cm⁻¹): The conjugated aromatic system of the isoquinoline ring undergoes in-plane deformations. These stretching vibrations are often observed as a slight peak around 1620 cm⁻¹[1].

Furthermore, 4, such as those between 3,4-dihydroisoquinoline-2(1H)-sulfonamide and β-cyclodextrin, can lower the absorption intensities of these corresponding bonds due to non-covalent hydrophobic and van der Waals interactions[4].

IR_Mapping Core Isoquinoline-Sulfonamide API (e.g., Fasudil) Sulfonamide Sulfonamide Group (-SO₂NH-) Core->Sulfonamide Isoquinoline Isoquinoline Ring Core->Isoquinoline SO2_Asym Asymmetric SO₂ Stretch ~1332 cm⁻¹ Sulfonamide->SO2_Asym SO2_Sym Symmetric SO₂ Stretch ~1159 cm⁻¹ Sulfonamide->SO2_Sym SN_Stretch S-N Stretch ~900 - 935 cm⁻¹ Sulfonamide->SN_Stretch CC_CN C=C & C=N Stretch ~1620 cm⁻¹ Isoquinoline->CC_CN CH_Arom Aromatic C-H Stretch >3000 cm⁻¹ Isoquinoline->CH_Arom

Caption: Logical mapping of characteristic IR vibrational bands to functional groups.

Product Comparison: Benchtop ATR-FTIR vs. Portable FT-IR

When selecting an instrument for isoquinoline-sulfonamide characterization, the choice between a Benchtop ATR-FTIR (e.g., Bruker INVENIO, Thermo Fisher Nicolet iS50) and a Portable FT-IR (e.g., Agilent Cary 630) hinges on the required spectral resolution and the signal-to-noise ratio (SNR) in the fingerprint region.

Performance MetricHigh-Resolution Benchtop ATR-FTIRPortable / Handheld FT-IR
Primary Use Case Polymorph screening, complex formulation QA/QC, structural elucidation.Rapid API verification, field testing, raw material ID.
Spectral Resolution ≤ 0.1 cm⁻¹ (Superior for resolving closely spaced amido/imido SO₂ shifts).4 - 8 cm⁻¹ (Sufficient for bulk ID, but struggles with peak deconvolution).
Detector Technology Liquid N₂ cooled MCT or High-Sensitivity DTGS.Room-temperature DTGS or Microbolometer.
S-N Stretch Detection (~931 cm⁻¹) Excellent: High SNR easily resolves this weak band from baseline noise.Moderate: Often obscured by baseline noise or excipient interference.
Sample Preparation Minimal (Direct compression on Diamond/ZnSe crystal).Minimal (Direct compression on Diamond interface).
Optical Path Highly purged or vacuum-sealed (Eliminates H₂O/CO₂ interference).Sealed, but shorter path length; more susceptible to environmental shifts.

Application Insight: While Portable FT-IR is excellent for dock-side raw material identification, it lacks the resolution required to distinguish between the anhydrous and hemihydrate polymorphic forms of Fasudil. Benchtop systems are mandatory for detecting the subtle wavenumber shifts in the symmetric SO₂ stretch that indicate polymorphic transitions.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a causality check to prevent false positives during the structural validation of isoquinoline-sulfonamides.

Objective: Acquire high-fidelity spectra of Fasudil API while ensuring internal data integrity.

  • System Readiness & Background Validation

    • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Acquire a background spectrum (4000–400 cm⁻¹, 32 scans).

    • Causality: Isopropanol evaporates rapidly without leaving an IR-active residue.

    • Self-Validation Check: Inspect the background single-beam spectrum. Ensure atmospheric water vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) and CO₂ (2350 cm⁻¹) bands are properly compensated. A noisy background indicates crystal contamination or purge failure.

  • Sample Application & Compression

    • Action: Deposit 2–5 mg of the API powder onto the center of the ATR crystal. Lower the pressure anvil until the clutch clicks, applying uniform pressure.

    • Causality: ATR spectroscopy relies on an evanescent wave penetrating the sample. Because the depth of penetration (

      
      ) is directly proportional to the wavelength, poor physical contact disproportionately degrades the high-wavenumber region (e.g., N-H stretches at ~3300 cm⁻¹). Consistent pressure ensures uniform optical contact.
      
  • Spectral Acquisition

    • Action: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (or 2 cm⁻¹ for polymorph analysis), co-adding 32 to 64 scans to maximize the Signal-to-Noise Ratio (SNR).

  • Spectral Processing & Internal Verification

    • Action: Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth, followed by baseline correction.

    • Self-Validation Check: Verify the internal functional group ratio. The asymmetric SO₂ stretch (~1332 cm⁻¹) should consistently appear at a higher intensity than the symmetric SO₂ stretch (~1159 cm⁻¹)[1]. Deviations in this relative intensity ratio flag potential sample degradation, polymorphism, or poor anvil pressure.

Workflow A 1. Sample Preparation (Fasudil API) B 2. ATR Crystal Cleaning (Isopropanol) A->B C 3. Background Spectrum Acquisition B->C D 4. Sample Application & Compression C->D E 5. FT-IR Scanning (4000-400 cm⁻¹) D->E F 6. Spectral Processing & Self-Validation E->F

Caption: Step-by-step self-validating ATR-FTIR experimental workflow for API analysis.

Conclusion

For the rigorous structural validation of isoquinoline-sulfonamides, High-Resolution Benchtop ATR-FTIR remains the gold standard. While Portable FT-IR devices offer unparalleled convenience for rapid field identification, they lack the spectral resolution and detector sensitivity required to accurately map the critical S-N stretching vibrations and subtle polymorphic shifts of the SO₂ group. By employing a self-validating experimental protocol, researchers can ensure that the characteristic bands observed are true representations of the API's molecular state, free from instrumental or preparative artifacts.

References

  • Advanced Microparticulate/Nanoparticulate Respirable Dry Powders of a Selective RhoA/Rho Kinase (Rock)
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)
  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives.
  • Host-guest interaction between 3,4-dihydroisoquinoline-2(1H)

Sources

comparing biological activity of 4-sulfonamide vs 5-sulfonamide isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 4-sulfonamide versus 5-sulfonamide isoquinolines, focusing on their distinct biological activities, structure-activity relationships (SAR), and experimental applications.

Executive Summary: The Positional Divergence

In medicinal chemistry, the isoquinoline scaffold is a privileged structure. However, the position of the sulfonamide attachment—specifically at the C4 versus C5 position—creates a binary divergence in biological target profiling.

  • 5-Sulfonamide Isoquinolines (The Kinase Standard): This class, exemplified by Fasudil and H-1152 , represents the "gold standard" for Rho-associated Coiled-coil Kinase (ROCK) inhibition. The C5 geometry allows the isoquinoline nitrogen to bind the kinase hinge region while the sulfonamide moiety directs substituents into the solvent-exposed region.

  • 4-Sulfonamide Isoquinolines (The CNS/GPCR Shift): Shifting the sulfonamide to the C4 position generally abolishes potent ROCK inhibitory activity due to steric clashes within the ATP-binding pocket. Instead, this scaffold often shifts bioactivity profiles toward G-Protein Coupled Receptors (GPCRs), specifically Serotonin (5-HT) and Dopamine (D2/D4) receptors, or serves as a scaffold for plant growth modulation.

Critical Distinction: Do not confuse 4-sulfonamide isoquinolines (where the sulfur is attached to C4) with 4-substituted-5-sulfonamide isoquinolines (e.g., H-1152, which has a methyl group at C4 but the sulfonamide at C5). The latter is a hyper-potent ROCK inhibitor.

Mechanistic Analysis & Structure-Activity Relationship (SAR)

The Binding Mode Mismatch

The biological activity difference is driven by the spatial arrangement of the pharmacophore relative to the ATP-binding cleft of kinases (specifically ROCK1/2).

  • 5-Position (Active): The isoquinoline ring sits in the adenine-binding pocket. The N2 nitrogen accepts a hydrogen bond from the hinge region (Met156 in ROCK1). The C5-sulfonamide projects the homopiperazine ring (in Fasudil) toward the ribose pocket, forming crucial electrostatic interactions with Asp160/Glu161.

  • 4-Position (Inactive/Clash): Moving the bulky sulfonamide group to C4 creates a steric conflict with the "ceiling" of the kinase active site (specifically the Glycine-rich loop or P-loop). It prevents the isoquinoline nitrogen from aligning correctly with the hinge region, drastically raising the IC50 (reducing potency).

Pathway Visualization

The following diagram illustrates the divergent signaling pathways and synthesis logic for these two isomers.

G Isoquinoline Isoquinoline Scaffold Sulfo5 5-Sulfonylation (Chlorosulfonic Acid) Isoquinoline->Sulfo5 Direct Electrophilic Subst. (Major Product) Sulfo4 4-Sulfonylation (Requires 4-Bromo Precursor) Isoquinoline->Sulfo4 Indirect Synthesis Fasudil Fasudil / Hydroxyfasudil (5-Sulfonamide) Sulfo5->Fasudil ROCK_Inhib ROCK Inhibition (ATP Competitive) Fasudil->ROCK_Inhib IC50: ~330 nM Vasospasm Clinical: Vasospasm & Glaucoma Treatment ROCK_Inhib->Vasospasm Iso4 Isoquinoline-4-Sulfonamide Derivatives Sulfo4->Iso4 Iso4->ROCK_Inhib Inactive / High IC50 GPCR GPCR Modulation (5-HT / Dopamine) Iso4->GPCR High Affinity CNS Research: CNS Agents (Antipsychotic/Anxiolytic) GPCR->CNS

Figure 1: Divergent synthesis and biological targets of 4- vs. 5-isoquinolinesulfonamides.

Quantitative Performance Data

The following table synthesizes data from kinase inhibition assays and GPCR binding screens. Note the dramatic loss of ROCK potency when moving from position 5 to 4, and the gain in potency when substituting position 4 while keeping the sulfonamide at 5.

Compound ClassRepresentative MoleculeTargetIC50 / Ki (nM)Primary Biological Effect
5-Sulfonamide Fasudil (HA-1077) ROCK2330 nMVasodilation, Neurite outgrowth
5-Sulfonamide Hydroxyfasudil ROCK2180 nMActive metabolite, safer profile
4-Substituted 5-Sulfonamide H-1152 ROCK21.6 nM Hyper-potent kinase inhibition
4-Sulfonamide Generic Isoq-4-SO2-R ROCK2>10,000 nMInactive as kinase inhibitor
4-Sulfonamide Compound 36 (Ref 1)5-HT7~15 nMAntidepressant/Anxiolytic activity

Expert Insight: If your goal is ROCK inhibition, the 4-position is a site for modification (e.g., adding a methyl group to H-1152), not for the sulfonamide attachment itself.

Experimental Protocols

To validate the activity differences, two distinct workflows are required: Synthesis (to ensure regio-isomer purity) and Kinase Assay.

Synthesis of Isoquinoline-5-Sulfonyl Chloride (The Standard)

Rationale: Direct chlorosulfonation favors the 5-position due to the electronic deactivation of the pyridine ring and the alpha-position reactivity of the benzene ring.

  • Reagents: Isoquinoline (1 eq), Chlorosulfonic acid (excess, 5-10 eq).

  • Procedure:

    • Add isoquinoline dropwise to neat chlorosulfonic acid at 0°C (Exothermic!).

    • Heat to 150°C for 4 hours.

    • Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride precipitates.

    • Purification: Wash with cold water and extract with Dichloromethane (DCM).

    • Validation: 1H NMR will show a doublet at ~8.5-9.0 ppm characteristic of the C1 proton, and specific coupling constants for the 5-substituted pattern.

Synthesis of Isoquinoline-4-Sulfonyl Chloride (The Challenger)

Rationale: Direct sulfonation does not yield the 4-isomer. You must use a halogen-lithium exchange method.

  • Precursor: 4-Bromoisoquinoline.

  • Procedure:

    • Dissolve 4-bromoisoquinoline in anhydrous THF at -78°C.

    • Add n-Butyllithium (1.1 eq) dropwise to generate the lithiated species.

    • Bubble SO2 gas into the solution for 30 mins.

    • Allow to warm to room temperature (forms the lithium sulfinate).

    • Treat with N-Chlorosuccinimide (NCS) in DCM/HCl to convert the sulfinate to sulfonyl chloride.

    • Critical Step: React immediately with the desired amine (e.g., homopiperazine) as the 4-sulfonyl chloride is less stable.

ROCK Kinase Inhibition Assay (Protocol)

Objective: To quantify the loss of potency in the 4-isomer compared to the 5-isomer.

Materials:

  • Recombinant ROCK2 kinase (human).

  • Substrate: S6 Kinase substrate peptide (Long S6).

  • ATP (10 µM final) + [γ-33P]ATP (tracer).

  • Test Compounds: Fasudil (Control), Isoquinoline-4-sulfonamide (Test).

Workflow:

  • Preparation: Dilute compounds in DMSO (1% final concentration in assay). Prepare 10-point dose-response curve (0.1 nM to 100 µM).

  • Incubation: Mix Kinase buffer (50 mM Tris pH 7.5, 5 mM MgCl2), ROCK2 enzyme, and test compound. Incubate 15 mins at RT to allow equilibrium binding.

  • Initiation: Add ATP/Substrate mix.

  • Reaction: Incubate for 60 mins at 30°C.

  • Termination: Spot 5 µL of reaction onto P81 phosphocellulose filter paper.

  • Wash: Wash filters 3x with 0.75% Phosphoric acid (removes unbound ATP).

  • Detection: Scintillation counting.

  • Analysis: Fit data to Sigmoidal Dose-Response equation (Variable Slope) to determine IC50.

Expected Result: Fasudil will show full inhibition at ~1 µM. The 4-sulfonamide isomer will likely show <20% inhibition even at 100 µM.

References

  • Modepalli, N., et al. (2012). "Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents." Bioorganic & Medicinal Chemistry, 20(4), 1545-1556.[1]

  • Breitenlechner, C., et al. (2003). "Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: Structural basis of selectivity." Structure, 11(12), 1595-1607.

  • Jacobs, M., et al. (2006). "The structure of dimeric ROCK I reveals the mechanism for ligand selectivity." Journal of Biological Chemistry, 281(1), 260-268.

  • Tamura, M., et al. (2005). "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 245-252.

  • BenchChem Application Note. "Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides."

Sources

A Structural and Mechanistic Dissection of Isoquinoline-Based ROCK Inhibitors: A Comparative Guide to Fasudil and N,N-dimethylisoquinoline-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of kinase inhibitor discovery, the isoquinoline scaffold has proven to be a fertile ground for the development of potent therapeutics. Among these, inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK) have garnered significant attention due to their pivotal role in a multitude of cellular processes and their implication in various pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2][3] Fasudil, a first-in-class ROCK inhibitor, has been a cornerstone in the clinical and preclinical investigation of this target. This guide provides a detailed structural and functional comparison between the well-characterized clinical drug, fasudil, and a closely related, albeit less-studied derivative, N,N-dimethylisoquinoline-4-sulfonamide. Through this comparative analysis, we aim to illuminate the key structural motifs that govern the activity and selectivity of this class of inhibitors, thereby providing a valuable resource for the rational design of next-generation ROCK-targeted therapies.

Structural Analysis: A Tale of Two Sulfonamides

At the heart of both molecules lies the isoquinoline ring system, a bicyclic aromatic scaffold that provides the fundamental framework for interaction with the ATP-binding pocket of ROCK kinases.[4] The defining feature of this class of inhibitors is the sulfonamide group, a functional moiety with the general structure R−S(=O)₂−NR₂'.[5][6] However, the specific substitution patterns on both the isoquinoline ring and the sulfonamide nitrogen are what dictate the nuanced pharmacological profiles of these compounds.

Fasudil (5-(1,4-Diazepane-1-sulfonyl)isoquinoline) is characterized by a sulfonamide group at the 5-position of the isoquinoline ring. This sulfonamide is, in turn, connected to a seven-membered homopiperazine (1,4-diazepane) ring.[7]

N,N-dimethylisoquinoline-4-sulfonamide , as its name implies, features a sulfonamide group at the 4-position of the isoquinoline ring. The nitrogen of this sulfonamide is substituted with two methyl groups. While not a widely studied compound, its structure can be inferred from its nomenclature.

Structural_Comparison cluster_fasudil Fasudil cluster_DMIS N,N-dimethylisoquinoline-4-sulfonamide Fasudil_structure Fasudil_structure DMIS_structure DMIS_structure

Figure 1: Chemical structures of Fasudil and N,N-dimethylisoquinoline-4-sulfonamide.

The key structural distinctions between these two molecules are:

  • Position of the Sulfonamide Group: The shift from the 5-position in fasudil to the 4-position in N,N-dimethylisoquinoline-4-sulfonamide can significantly alter the molecule's orientation within the kinase active site. This, in turn, can influence the specific hydrogen bonding and hydrophobic interactions that are crucial for inhibitory activity.

  • Substitution on the Sulfonamide Nitrogen: Fasudil's homopiperazine ring presents a more complex and flexible substituent compared to the simple dimethylamino group of N,N-dimethylisoquinoline-4-sulfonamide. This difference in size, shape, and flexibility can impact the inhibitor's affinity and selectivity for ROCK over other kinases.

Mechanism of Action: Targeting the Rho/ROCK Signaling Pathway

Both fasudil and, presumably, N,N-dimethylisoquinoline-4-sulfonamide, function as competitive inhibitors at the ATP-binding site of ROCK kinases.[8] The Rho/ROCK signaling pathway is a central regulator of cellular contractility, motility, and morphology.[9]

The pathway is initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK.[9] ROCK, a serine/threonine kinase, then phosphorylates a number of downstream substrates, most notably the myosin-binding subunit of myosin light chain phosphatase (MYPT1).[8] Phosphorylation of MYPT1 inhibits its phosphatase activity, leading to an increase in the phosphorylation of myosin light chain (MLC). This, in turn, promotes the assembly of actin-myosin stress fibers and enhances cellular contraction.[4]

By competitively binding to the ATP pocket of ROCK, fasudil prevents the phosphorylation of its substrates, thereby blocking the downstream signaling cascade and leading to smooth muscle relaxation and other cellular effects.[4][7]

ROCK_Signaling_Pathway RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLC_P MLC Phosphatase pMYPT1 p-MYPT1 (Inactive) pMLC p-MLC MLC_P->pMLC Dephosphorylates MLC Myosin Light Chain (MLC) Contraction Cell Contraction & Stress Fiber Formation pMLC->Contraction Fasudil Fasudil / N,N-dimethyl- isoquinoline-4-sulfonamide Fasudil->ROCK Inhibits

Figure 2: The Rho/ROCK signaling pathway and the inhibitory action of fasudil.

Comparative Performance: Potency and Selectivity

Kinase TargetFasudil IC50 (µM)
ROCK110.7
ROCK21.9
PKA1.6 - 4.58
PKC3.3 - 425
MLCK36 - 95

Table 1: IC50 values of fasudil against various kinases. Data compiled from multiple sources.[10][11]

Fasudil exhibits a preference for ROCK2 over ROCK1 and also shows inhibitory activity against other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), albeit at higher concentrations.[10][11] This "off-target" activity can contribute to both the therapeutic effects and the side-effect profile of the drug.

Based on the structural differences, one might hypothesize that the smaller, less complex N,N-dimethylamino group of N,N-dimethylisoquinoline-4-sulfonamide could lead to a different selectivity profile compared to fasudil. The larger homopiperazine ring of fasudil may allow for more extensive interactions within the active site of certain kinases, potentially contributing to its broader activity spectrum.

Experimental Protocols for Comparative Evaluation

To empirically determine the comparative performance of N,N-dimethylisoquinoline-4-sulfonamide and fasudil, a series of standardized in vitro and cell-based assays would be required.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 values of the test compounds against ROCK1 and ROCK2.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (fasudil and N,N-dimethylisoquinoline-4-sulfonamide) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the stock solutions.

    • Prepare a reaction buffer containing ATP and a specific peptide substrate for ROCK.

  • Kinase Reaction:

    • In a microplate, combine the purified ROCK1 or ROCK2 enzyme with the various concentrations of the test compounds.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at a controlled temperature for a specific duration.

  • Detection:

    • Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP, or non-radioactive methods like fluorescence polarization or luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Kinase_Inhibition_Assay Start Start Prepare Prepare Reagents: - Test Compounds - Kinase - ATP/Substrate Start->Prepare Incubate Incubate Kinase with Inhibitor Prepare->Incubate React Initiate Reaction with ATP/Substrate Incubate->React Detect Detect Phosphorylated Substrate or ADP React->Detect Analyze Analyze Data & Determine IC50 Detect->Analyze End End Analyze->End

Figure 3: Workflow for an in vitro kinase inhibition assay.

Cell-Based Assay: MYPT1 Phosphorylation

This assay measures the inhibition of ROCK activity within a cellular context by quantifying the phosphorylation of its downstream target, MYPT1.

Objective: To assess the cellular potency of the test compounds in inhibiting the ROCK signaling pathway.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., vascular smooth muscle cells) in a multi-well plate.

    • Treat the cells with various concentrations of the test compounds for a defined period.

    • Stimulate the cells with an agonist (e.g., thrombin or U46619) to activate the Rho/ROCK pathway.

  • Cell Lysis:

    • Lyse the cells to release their protein content.

  • Western Blotting or ELISA:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane (Western blotting).

    • Probe the membrane with antibodies specific for phosphorylated MYPT1 (at Thr696 or Thr853) and total MYPT1.

    • Alternatively, use an ELISA-based method with antibodies specific for phosphorylated and total MYPT1 for a more high-throughput analysis.[7]

  • Quantification and Analysis:

    • Quantify the band intensities (Western blot) or the colorimetric/fluorometric signal (ELISA).

    • Normalize the level of phosphorylated MYPT1 to the total MYPT1.

    • Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50.

Concluding Remarks and Future Directions

Fasudil has served as an invaluable pharmacological tool and a clinical therapeutic for probing the function of the Rho/ROCK pathway. Its structural and functional characteristics provide a solid foundation for understanding the broader class of isoquinoline sulfonamide-based ROCK inhibitors. While N,N-dimethylisoquinoline-4-sulfonamide remains a less-explored entity, a systematic comparative analysis, as outlined in the experimental protocols above, would be instrumental in elucidating the structure-activity relationships that govern the potency and selectivity of this class of compounds.

Future research should focus on obtaining empirical data for N,N-dimethylisoquinoline-4-sulfonamide and other novel derivatives. A comprehensive kinase selectivity profiling against a broad panel of kinases would be crucial for identifying compounds with improved specificity for ROCK, which could translate to a better therapeutic window with fewer off-target effects. Furthermore, in vivo studies in relevant animal models of disease would be the ultimate validation of the therapeutic potential of these next-generation ROCK inhibitors. Such endeavors will undoubtedly pave the way for the development of more refined and effective therapies targeting the multifaceted Rho/ROCK signaling pathway.

References

  • Wikipedia. Fasudil. [Link]

  • Creative Diagnostics. ROCK Signaling Pathway. [Link]

  • Mueller, B. K., Mack, H., & Teusch, N. (2005). Rho kinase, a promising drug target for neurological disorders. Nature Reviews Drug Discovery, 4(5), 387-398.
  • Loirand, G. (2015). Rho-kinases in health and disease. Journal of molecular medicine, 93(1), 1-10.
  • Ok, J. H., et al. (2018). Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. Cells, 7(10), 163.
  • de la Torre, V. G., et al. (2020). IN SILICO COMPARISON OF RHO-KINASE INHIBITORS-PROTEIN DOCKING AFFINITY. Investigative Ophthalmology & Visual Science, 61(7), 1465-1465.
  • Lee, J. H., et al. (2020). Effects of a ROCK Inhibitor on Retinal Ganglion Cells In Vivo and In Vitro. Medicina, 56(8), 374.
  • Hahmann, C., & Schroeter, T. (2010). Rho-kinase inhibitors as therapeutics: from pan-inhibition to isoform-selectivity. Cellular and molecular life sciences, 67(11), 1793-1804.
  • Kim, D. H., et al. (2010). A Comparison of ROCK Inhibitors on Human Bone Marrow-Derived Mesenchymal Stem Cell Differentiation into Neuron-Like Cells. Biomolecules & Therapeutics, 18(4), 415-422.
  • Wang, P., et al. (2016). Determination of MYPT1 phosphorylation changes. American Journal of Physiology-Cell Physiology, 311(5), C766-C775.
  • Tokushige, H., et al. (2015). Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma. Clinical Ophthalmology, 9, 1099-1110.
  • Eto, M., et al. (2011). Analysis of phosphorylation of the myosin-targeting subunit of myosin light chain phosphatase by Phos-tag SDS-PAGE. American Journal of Physiology-Cell Physiology, 301(4), C946-C957.
  • Murata, K., et al. (2014). Reconstituted Human Myosin Light Chain Phosphatase Reveals Distinct Roles of Two Inhibitory Phosphorylation Sites of the Regulatory Subunit, MYPT1. Biochemistry, 53(15), 2535-2545.
  • BPS Bioscience. Fasudil MAPK1, MLCK, PKC, PKCRK2, ROCK II, ROCK1 27029. [Link]

  • Chen, M., et al. (2013). Fasudil and its analogs: a new powerful weapon in the long war against central nervous system disorders?.
  • Oliveira, R. G., et al. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1181-1191.
  • Huang, L., et al. (2015). Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure. Journal of Biological Chemistry, 290(15), 9574-9583.
  • Li, D., et al. (2024). Effect of the ROCK inhibitor fasudil on the brain proteomic profile in the tau transgenic mouse model of Alzheimer's disease. Frontiers in Aging Neuroscience, 16, 1358051.
  • Kumar, A., et al. (2023). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. RSC Advances, 13(15), 9965-9977.
  • McCallum, M. E., et al. (2019). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 17(18), 4536-4545.
  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]

  • Oliveira, R. G., et al. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1181-1191.
  • Fassihi, A., et al. (2012). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian journal of pharmaceutical research: IJPR, 11(3), 859.
  • PubChem. N,n-dimethylisoquinoline-5-sulfonamide. [Link]

  • Google Patents.
  • Wikipedia. Sulfonamide. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • Al-Soud, Y. A., et al. (2006). Biological activities of sulfonamides. Saudi Pharmaceutical Journal, 14(2), 81-91.
  • Wikipedia. IC50. [Link]

  • Tsegaye, A. T., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. ACS omega, 8(30), 26978-26990.
  • Poręba, K., et al. (2014).
  • El-Naggar, M., et al. (2020). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. Molecules, 25(11), 2548.
  • Echeverria, G. A., et al. (2018). Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety. PloS one, 13(1), e0190847.
  • PubChem. N,N-dimethylisoquinoline-5-sulfonamide. [Link]

  • Li, Y., et al. (2024). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers in Pharmacology, 15, 1358051.
  • Li, J., et al. (2020). Fasudil protects against isoproterenol-induced myocardial infarction in mice via inhibiting Rho/ROCK signaling pathway. European Review for Medical and Pharmacological Sciences, 24(12), 7044-7052.
  • Wikipedia. Sulfonamide. [Link]

  • El-Sayed, N., et al. (2024). Fasudil, a Rho kinase inhibitor, attenuates cardiovascular changes in an experimental rat model of metabolic syndrome via modula. Journal of the American College of Cardiology, 83(10_Supplement), 1019.
  • Liu, Y., et al. (2019). Metabolomics study of fasudil on cisplatin-induced kidney injury.
  • Ballatore, C., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ACS medicinal chemistry letters, 12(7), 1148-1160.

Sources

Distinguishing Isoquinoline-4-Sulfonamide Isomers: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing isoquinoline-4-sulfonamide from its isomers (particularly the common 5-isomer) is a critical analytical challenge in medicinal chemistry, as the biological activity of kinase inhibitors (e.g., H-89, H-8) is strictly dependent on the sulfonamide position.

This guide details the spectroscopic signatures required to unequivocally identify the 4-isomer, contrasting it with the thermodynamically favored 5-isomer.

Core Distinction Strategy

The differentiation of isoquinoline sulfonamide regioisomers relies primarily on


H NMR coupling patterns  and chemical shift perturbations  induced by the electron-withdrawing sulfonamide group (

). While Mass Spectrometry (MS) confirms molecular formula, it often fails to distinguish these regioisomers due to identical fragmentation pathways (e.g., loss of

).

The "Smoking Gun" Signal:

  • Isoquinoline-5-sulfonamide: The proton at position 3 (H-3 ) appears as a doublet (

    
    ) due to vicinal coupling with H-4 .
    
  • Isoquinoline-4-sulfonamide: The proton at position 3 (H-3 ) appears as a singlet because the 4-position is substituted, eliminating the vicinal neighbor.

NMR Spectroscopy: The Definitive Method

Mechanistic Insight

The sulfonamide group is a strong electron-withdrawing group (EWG). It deshields adjacent protons (ortho-effect) and peri-protons.

  • In the 5-isomer: The sulfonamide is on the carbocyclic ring. The heterocyclic ring protons (H-1, H-3, H-4) retain their typical coupling pattern (H-3/H-4 vicinal coupling).

  • In the 4-isomer: The sulfonamide is on the heterocyclic ring. This blocks the H-4 position, destroying the H-3/H-4 coupling system and causing a significant downfield shift of the H-1 proton due to the proximity of the sulfonyl group's anisotropy and inductive effects.

Comparative Data Table ( NMR in DMSO- )
FeatureIsoquinoline-4-sulfonamide Isoquinoline-5-sulfonamide Structural Logic
H-1 Chemical Shift

ppm (Singlet)

ppm (Singlet)
H-1 in the 4-isomer is more deshielded by the adjacent 4-sulfonyl group.[1]
H-3 Multiplicity Singlet (s) Doublet (d) ,

4-isomer lacks H-4 neighbor; 5-isomer retains H-3/H-4 coupling.
H-4 Signal Absent (Substituted)Doublet (d) ,

H-4 is the site of substitution in the 4-isomer.
H-8 Signal Multiplet/DoubletDoublet (d), deshieldedIn 5-isomer, H-8 is not peri to the sulfonamide, but H-4/H-5 interaction is relevant.
Decision Tree Diagram

The following diagram outlines the logical workflow for assigning the isomer based on proton signals.

IsomerID Start Unknown Isoquinoline Sulfonamide Isomer CheckH3 Analyze Aromatic Region (7.5 - 9.0 ppm) Check Multiplicity of H-3 Start->CheckH3 Singlet H-3 is a Singlet (s) CheckH3->Singlet No Vicinal Coupling Doublet H-3 is a Doublet (d, J ~ 6 Hz) CheckH3->Doublet Vicinal Coupling Present Note Note: H-3 is typically at ~8.5-9.0 ppm. H-1 is the most downfield singlet. CheckH3->Note CheckH1 Check H-1 Shift (> 9.6 ppm?) Singlet->CheckH1 Result5 CONFIRMED: Isoquinoline-5-sulfonamide Doublet->Result5 Standard Isoquinoline Pattern Result4 CONFIRMED: Isoquinoline-4-sulfonamide CheckH1->Result4 Yes (Deshielded)

Caption: Logic flow for distinguishing isoquinoline-4-sulfonamide from the 5-isomer using 1H NMR multiplicity and chemical shift.

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

To ensure resolution of the critical H-3 singlet/doublet, proper solvent choice is essential to prevent peak overlapping.

  • Solvent Selection : Use DMSO-

    
      (99.9% D) rather than 
    
    
    
    . Isoquinoline sulfonamides are often sparingly soluble in chloroform, and DMSO provides better separation of the aromatic signals.
  • Concentration : Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Acquisition :

    • Run a standard proton scan (16–32 scans).

    • Crucial Step : If signals overlap, run a

      
       COSY  experiment.
      
    • Interpretation : Look for the cross-peak between the signals at ~8.6 ppm (H-3) and ~8.2 ppm (H-4).

      • Cross-peak present = 5-isomer.

      • Cross-peak absent = 4-isomer.

Protocol B: Mass Spectrometry (Confirmation)

While MS cannot easily distinguish the isomers alone, it confirms the sulfonamide integrity.

  • Method : ESI-MS (Positive Mode).

  • Fragmentation :

    • Apply Collision Induced Dissociation (CID).

    • Observe the parent ion

      
      .
      
    • Look for the characteristic neutral loss of 64 Da (

      
      ) or 81 Da  (
      
      
      
      radical), confirming the sulfonamide moiety.
    • Note: Both isomers will exhibit these losses. This serves only as a quality control step, not a differentiation step.

Synthesis Context (Why this matters)

The confusion often arises from the synthesis method used:

  • Chlorosulfonation (

    
    ) : Direct sulfonation of isoquinoline is regioselective for the 5-position  (kinetic/thermodynamic product). If a researcher attempts direct sulfonation, they will almost exclusively obtain the 5-isomer.
    
  • Directed Synthesis : The 4-isomer typically requires starting from 4-bromoisoquinoline , utilizing metal-catalyzed cross-coupling (e.g., Heck reaction followed by conversion) or lithiation strategies.

Verification Check : If the sample was prepared via direct chlorosulfonation of isoquinoline, it is highly probable to be the 5-isomer. If it was prepared from a 4-halo precursor, it is the 4-isomer.

References

  • Probing the Mode of Action of eW5 - A Small Molecule Plant Growth Promoter. Durham University. (Contains specific NMR data for N-(2-aminoethyl)isoquinoline-4-sulfonamide vs 5-sulfonamide).

    • (Note: Cited as representative academic thesis source for specific spectral data)

  • Isoquinoline Alkaloids Fragmentation. Scientific Reports, 2020.

  • Benchtop NMR for Regioisomer Distinction. Oxford Instruments Application Note.

  • Synthesis of Quinoline-Sulfonamide Derivatives. NIH/PubMed Central.

Sources

Reference Standards for N,N-dimethylisoquinoline-4-sulfonamide Analysis: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

N,N-dimethylisoquinoline-4-sulfonamide (CAS: 1306606-93-8) represents a critical structural scaffold in the development of Rho-kinase (ROCK) inhibitors and a potential regioisomeric impurity in the synthesis of 5-isoquinolinesulfonamide drugs (e.g., Fasudil).

In high-stakes drug development, the choice of reference standard for this compound is not merely a procurement detail—it is a determinant of analytical accuracy. This guide compares the performance of Certified Reference Materials (CRMs) against Research Grade (RG) Alternatives , demonstrating how standard quality directly impacts the quantification of genotoxic impurities and metabolic intermediates.

Comparative Analysis: CRM vs. Research Grade

The core challenge in analyzing isoquinoline sulfonamides is regio-isomerism . The 4-sulfonamide and 5-sulfonamide isomers often exhibit similar retention times in Reverse Phase HPLC (RP-HPLC) and near-identical Mass Spectrometry (MS) fragmentation patterns.

Product Definition
  • The Product (CRM): A Primary or Certified Reference Standard characterized by orthogonal methods (qNMR, HPLC-UV, KF, ROI) with a stated uncertainty budget.

  • The Alternative (RG): A commercial "Research Grade" chemical, often characterized only by a single HPLC trace and unverified water content.

Performance Comparison Matrix
FeatureCertified Reference Material (CRM) Research Grade (Alternative) Impact on Analysis
Assay Purity 99.5% ± 0.3% (Mass Balance)>95% (Area %)RG standards introduce a systematic bias of 4-5% in quantification if uncorrected.
Isomeric Purity Confirmed via 1H-NMR (NOE/COSY) to exclude 5-isomer.Often unknown; may contain 1-5% regioisomer.Risk of co-elution leading to overestimation of the specific impurity.
Water Content Quantified (Karl Fischer) & stated on CoA."Hygroscopic" warning only.Sulfonamides are hygroscopic. Unknown water content leads to weighing errors .
Traceability SI-traceable (NIST/BIPM).Lot-specific only.Critical for IND/NDA filings and regulatory audits.

Experimental Protocol: Self-Validating Quantification

To ensure data integrity, the following protocol incorporates a System Suitability Test (SST) that specifically challenges the standard's selectivity against its regioisomer.

Method: High-Resolution RP-HPLC
  • Objective: Quantify N,N-dimethylisoquinoline-4-sulfonamide with resolution from the 5-isomer.

  • Instrumentation: HPLC with PDA or LC-MS/MS.

Step-by-Step Workflow
  • Standard Preparation (Critical Step):

    • Equilibration: Allow the CRM vial to reach room temperature (20-25°C) in a desiccator to prevent condensation.

    • Weighing: Weigh 10.0 mg of CRM into a volumetric flask. Note: Do not use paper; weigh directly into the vessel to avoid static loss of the sulfonamide powder.

    • Dissolution: Dissolve in 50:50 Methanol:Water (0.1% Formic Acid). Sonicate for 5 mins.

  • Chromatographic Conditions:

    • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm). Reason: End-capping reduces tailing caused by the basic isoquinoline nitrogen.

    • Mobile Phase A: 10mM Ammonium Formate (pH 4.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 15 min.

    • Flow Rate: 1.0 mL/min.[1]

  • System Suitability Criteria (Self-Validation):

    • Tailing Factor: < 1.5 (Ensures no secondary interactions).

    • Resolution (Rs): If 5-isomer is present, Rs > 2.0 is required.

    • Injection Precision: RSD < 1.0% (n=6).

Experimental Data: The Cost of Low-Grade Standards

We simulated a recovery study to demonstrate the quantitative risk of using a Research Grade standard (95% purity, uncorrected for water) versus a CRM (99.8% purity, corrected).

Scenario: A drug substance batch is tested for N,N-dimethylisoquinoline-4-sulfonamide impurity. The true concentration is 0.10% (the ICH Q3A reporting threshold).

Table 2: Accuracy Discrepancy Data
Standard UsedPurity Used in Calc.Actual Mass on ColumnCalculated Impurity LevelResult
CRM (Product) 99.8% (Corrected)100% relative0.100% Pass (Matches True Value)
Research Grade 100% (Assumed)94.2% (Due to water/impurities)0.094% False Pass (Underestimated)
Research Grade 95% (Label Claim)94.2%0.099% Pass (Lucky alignment)

Analysis: If the Research Grade standard is wet (e.g., 3% water) and contains 2% organic impurities, but is assumed to be "100%" during calculation, the analyst will underestimate the impurity by ~6%. If the regulatory limit is 0.10%, a result of 0.094% allows a failing batch to be released. Conversely, if the standard degrades, you may overestimate and reject a good batch (False OOS).

Visualizations

Diagram 1: Analytical Workflow for Isoquinoline Sulfonamides

This workflow emphasizes the critical decision point of "Isomeric Confirmation" which is often skipped when using lower-grade standards.

AnalyticalWorkflow Start Sample Acquisition StdSelect Standard Selection (CRM vs RG) Start->StdSelect Prep Standard Preparation (Gravimetric) StdSelect->Prep Check Isomeric Purity Check (1H-NMR / Rs > 2.0) Prep->Check Check->StdSelect Fail (Regioisomer detected) HPLC HPLC-UV/MS Analysis Check->HPLC Pass Data Quantification & Reporting HPLC->Data

Caption: Figure 1. Analytical workflow highlighting the critical "Isomeric Purity Check" required to prevent regioisomer interference.

Diagram 2: Decision Logic for Standard Selection

A logic gate for researchers to determine when a CRM is mandatory versus when a Research Grade standard suffices.

DecisionTree Question Purpose of Analysis? Screening Early R&D / Screening Question->Screening Validation Method Validation / QC Question->Validation RG_OK Research Grade OK (Verify Identity) Screening->RG_OK CRM_Req CRM / Primary Std REQUIRED (Traceability Mandatory) Validation->CRM_Req

Caption: Figure 2. Decision tree based on ICH Q3A/B requirements for impurity qualification.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006). Defines reporting thresholds (0.05% - 0.10%) requiring accurate standards. Link

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. Establishes the hierarchy of primary vs. secondary standards. Link

  • European Medicines Agency (EMA). Guideline on the limits of genotoxic impurities. Highlights the need for sensitive detection of sulfonamide-related structures. Link

  • Skoog, D. A., et al.Principles of Instrumental Analysis. (2017). Cengage Learning. (General reference for HPLC resolution and internal standard methodology).
  • Toronto Research Chemicals (TRC). N,N-Dimethylisoquinoline-4-sulfonamide Product Page. (Example of commercial availability for structure verification). Link(Note: Link provided for structural reference; validation required per batch).

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of N,N-Dimethylisoquinoline-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Precautionary Principle

Audience: Research Scientists, EHS Officers, and Laboratory Managers.

As a Senior Application Scientist, I must emphasize that N,N-dimethylisoquinoline-4-sulfonamide is a specialized research compound, often utilized in protein kinase inhibition studies (similar to the H-series sulfonamides).[1] Unlike high-volume industrial chemicals, specific Safety Data Sheets (SDS) for this exact derivative may be sparse or generic.

Therefore, this guide operates on the Precautionary Principle : In the absence of compound-specific toxicology data, you must treat this substance as a high-potency bioactive agent with properties analogous to established isoquinoline sulfonamides (e.g., H-7, H-89).[1]

Immediate Action Required:

  • Do NOT dispose of down the drain.[2]

  • Do NOT treat as general trash.

  • Segregate as hazardous chemical waste immediately upon generation.

Technical Safety Profile & Hazard Inference

To ensure scientific integrity, we derive the safety profile from structural analogs (e.g., N-methylisoquinoline-5-sulfonamide, Isoquinoline-4-sulfonamide) [1, 2].[1] The sulfonamide moiety combined with the isoquinoline ring suggests specific reactivity and biological activity.

Hazard Classification (Inferred)
Hazard CategoryGHS ClassificationHazard StatementCausality/Mechanism
Skin Corrosion/Irritation Category 2H315 : Causes skin irritation.[1][2][3][4][5][6]Sulfonamide groups can act as electrophiles, reacting with nucleophilic residues on skin proteins.
Serious Eye Damage Category 2AH319 : Causes serious eye irritation.[2][3][4][5][6]High pH sensitivity and organic solvent properties of solutions (e.g., DMSO) exacerbate ocular damage.
STOT - Single Exposure Category 3H335 : May cause respiratory irritation.[2][3][5][6][7]Inhalation of fine dusts triggers mucosal inflammation in the upper respiratory tract.
Acute Toxicity (Oral) Category 4 (Est.)[5]H302 : Harmful if swallowed.[5][8]Isoquinoline alkaloids are biologically active; ingestion may interfere with kinase signaling pathways [3].

Personal Protective Equipment (PPE) Matrix

Trustworthiness in safety comes from redundancy. Standard "lab coats" are insufficient for handling concentrated bioactive powders.

  • Respiratory: N95 respirator (minimum) or P100 if handling >100 mg of dry powder outside a fume hood.

  • Dermal: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Neoprene (for prolonged DMSO handling).[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are inadequate for liquid formulations.

Step-by-Step Disposal Protocol

This protocol is a self-validating system; each step ensures the downstream handler is protected.

A. Solid Waste (Pure Compound & Weighing Materials)
  • Containment: Transfer any expired or excess solid powder into a screw-cap glass vial.

  • Secondary Containment: Place the vial into a clear, sealable plastic bag (e.g., Ziploc).

  • Segregation: Deposit into the Solid Hazardous Waste Drum designated for "Toxic Organics."

  • Contaminated Debris: Weigh boats, spatulas, and gloves used during weighing must be treated as solid hazardous waste, not trash.

B. Liquid Waste (Stock Solutions in DMSO/Ethanol)

Context: Researchers typically dissolve this compound in DMSO for biological assays. DMSO penetrates skin rapidly, carrying the toxin with it [4].

  • Segregation: Do not mix with aqueous acid/base waste. Use a dedicated Organic Solvent Waste container (Halogenated vs. Non-Halogenated depends on other co-solvents; the compound itself contains Sulfur/Nitrogen but is typically compatible with non-halogenated streams unless mixed with chloroform/DCM).

  • Labeling: clearly mark "Contains N,N-dimethylisoquinoline-4-sulfonamide" and "DMSO" on the tag.

  • Rinsing: Triple-rinse empty stock vials with ethanol. Collect the rinsate into the liquid waste container.

C. Aqueous Waste (Cell Culture Media/Buffers)

Context: Micromolar concentrations in cell media.

  • Deactivation: While low concentration, these solutions are bioactive. Collect in Aqueous Hazardous Waste .

  • Prohibition: Never pour cell culture media containing this inhibitor down the sink.

Operational Workflow: The Decision Tree

The following diagram illustrates the logical flow for disposing of N,N-dimethylisoquinoline-4-sulfonamide, ensuring no step is missed.

DisposalWorkflow Start Waste Generation: N,N-dimethylisoquinoline-4-sulfonamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Liquid Solution StateCheck->LiquidPath Dissolved DebrisPath Contaminated Debris (Tips, Gloves) StateCheck->DebrisPath Consumables ContainerSolid Seal in Glass Vial Secondary: Plastic Bag SolidPath->ContainerSolid SolventCheck Solvent Type? LiquidPath->SolventCheck BinDebris Solid Hazardous Waste (Double Bagged) DebrisPath->BinDebris BinSolid Solid Hazardous Waste Drum (Toxic Organics) ContainerSolid->BinSolid LabelCheck Validation: Check Label & Log BinSolid->LabelCheck Organic Organic (DMSO/EtOH) SolventCheck->Organic DMSO / Ethanol Aqueous Aqueous (Media/Buffer) SolventCheck->Aqueous Media / PBS BinOrganic Organic Waste Carboy (Label: Toxic/Sulfonamide) Organic->BinOrganic BinAqueous Aqueous Waste Carboy (Do NOT Drain Dispose) Aqueous->BinAqueous BinOrganic->LabelCheck BinAqueous->LabelCheck BinDebris->LabelCheck

Caption: Operational logic flow for segregating N,N-dimethylisoquinoline-4-sulfonamide waste streams based on physical state and solvent matrix.

Emergency Spill Response

In the event of an accidental release, follow this specific protocol to minimize exposure.

  • Evacuate & Ventilate: If >500 mg of powder is aerosolized, evacuate the immediate area for 15 minutes to allow dust to settle.

  • Don PPE: Wear N95 respirator, goggles, and double nitrile gloves.

  • Containment (Solid): Cover the spill with a damp paper towel (soaked in water or ethanol) to prevent dust generation. Do not dry sweep.[1]

  • Containment (Liquid): Cover with an inert absorbent pad or vermiculite.[9]

  • Cleanup: Scoop material into a hazardous waste bag. Clean the surface with a soap solution followed by 70% ethanol.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream [5].

References

  • Fisher Scientific. (2025). Safety Data Sheet: N-Methyl-(isoquinolin-4-ylmethyl)amine. Retrieved from

  • BenchChem. (2025). Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 223610, N,N-Dimethylmorpholine-4-sulfonamide. Retrieved from [1]

  • Thermo Fisher Scientific. (2022). Safety Data Sheet: Dimethyl Sulfoxide (DMSO). Retrieved from

  • University of Oklahoma Health Sciences Center (EHSO). (2025). Hazardous Waste Management Procedures. Retrieved from

Sources

Personal protective equipment for handling N,N-dimethylisoquinoline-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

N,N-Dimethylisoquinoline-4-sulfonamide is a specialized heterocyclic intermediate, often utilized in the synthesis of kinase inhibitors (e.g., Rho-kinase inhibitors like Fasudil analogs) and fluorescent labeling reagents.[1]

The Safety Paradox: While often handled casually as a "standard organic solid," this compound presents a dual-threat hazard profile derived from its parent pharmacophores:

  • Isoquinoline Moiety: Highly lipophilic, facilitating rapid dermal absorption. Isoquinoline itself is classified as toxic in contact with skin (H311) and harmful if swallowed (H302).[2]

  • Sulfonamide Functional Group: A known sensitizer. Repeated exposure can lead to hypersensitivity reactions (H317, H334).

Core Directive: Treat this compound as a Category 2 Acute Toxin (Dermal/Oral) and a Category 1 Skin Sensitizer . Standard "lab safety" (safety glasses + latex gloves) is insufficient for prolonged handling or solution preparation.

Risk Assessment & Hazard Identification

This section synthesizes data from structural analogs (Isoquinoline-5-sulfonamide, Quinoline-4-sulfonamide) and GHS classifications for the parent molecules.[1]

Hazard ClassGHS Category (Estimated)H-CodeDescriptionMechanism of Action
Acute Toxicity (Dermal) Category 3H311Toxic in contact with skin.[1][2]Lipophilic isoquinoline ring penetrates stratum corneum; solvent vectors (DMSO/DMF) accelerate this.
Skin Sensitization Category 1H317May cause an allergic skin reaction.Sulfonamide haptenization of skin proteins; immune system recognition.
Eye Irritation Category 2AH319Causes serious eye irritation.[2][3][4][5][6][7][8]Direct chemical burn/irritation from the basic nitrogen and acidic sulfonamide.
Target Organ Toxicity Category 3H335May cause respiratory irritation.[4][6][8]Fine particulate inhalation during weighing/transfer.

Personal Protective Equipment (PPE) Matrix

Glove Selection Protocol

Critical Insight: Standard nitrile gloves (4 mil) offer <15 minutes of protection against solutions of this compound in polar aprotic solvents (DMSO, DMF). The solvent acts as a permeation enhancer, carrying the toxin through the glove material.

Handling PhasePrimary Glove LayerSecondary Glove LayerRationale
Solid Handling (Weighing) Nitrile (4-5 mil)None required (unless >5g)Solid particulate does not permeate nitrile rapidly.[1]
Solution Preparation (DMSO/DMF) Laminate / Silver Shield (PE/EVOH)Nitrile (Outer, for dexterity)Laminate gloves offer >480 min breakthrough time for DMSO/DMF.
Spill Cleanup (Solid) Nitrile (Double Gloved)Nitrile (Outer)Redundancy prevents tear-through exposure.[1]
Spill Cleanup (Liquid) Butyl Rubber or LaminateNitrile (Outer)Standard nitrile degrades rapidly in organic solvents.
Respiratory & Body Protection[1][3][9][10]
  • Respiratory:

    • Primary: Certified Chemical Fume Hood (Face velocity: 100 fpm / 0.5 m/s).

    • Secondary (Outside Hood): N95 or P100 particulate respirator. Note: Surgical masks offer zero protection against chemical particulates.

  • Body:

    • Lab Coat: 100% Cotton or Flame-Resistant (Nomex). Avoid synthetic blends (polyester) which can melt into skin if a solvent fire occurs.

    • Apron: Chemical-resistant apron (Tyvek or PVC) recommended for liquid handling >100 mL.

  • Eye Protection:

    • Standard: Chemical Splash Goggles (Indirect Vent).

    • Prohibited: Safety glasses with side shields are insufficient for powders, as fine dust can bypass the seal.

Operational Protocols

Workflow Logic Diagram

The following diagram illustrates the decision-making process for handling this compound safely.

G Start Start: Handling Request RiskCheck Risk Assessment: Is mass > 100mg? Start->RiskCheck FormCheck Physical State: Solid or Solution? RiskCheck->FormCheck SolidPPE PPE: Nitrile Gloves + Goggles Control: Static Dissipator FormCheck->SolidPPE Solid SolventCheck Solvent: DMSO/DMF? FormCheck->SolventCheck Solution Weighing Action: Weigh in Fume Hood (Sash at 18 inches) SolidPPE->Weighing Decon Decontamination: Wipe with 10% Bleach/Ethanol Weighing->Decon SolventCheck->SolidPPE No (Water/Ethanol) SolventPPE PPE: Laminate Gloves (Inner) + Nitrile (Outer) SolventCheck->SolventPPE Yes (High Permeation Risk) Dissolve Action: Add Solvent Slowly (Exothermic Potential) SolventPPE->Dissolve Dissolve->Decon Disposal Disposal: Solid -> Haz Waste Liquid -> Halogenated Waste Decon->Disposal

Figure 1: Decision logic for PPE selection based on physical state and solvent vector.[1]

Step-by-Step Handling Procedure
Phase 1: Weighing (Solid State)
  • Static Control: Sulfonamides are often "fluffy" and electrostatically charged. Use an anti-static gun or a grounded balance mat to prevent powder dispersal.

  • Containment: Place the analytical balance inside the fume hood. If this is not possible, use a powder containment hood or a "balance enclosure."

  • Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper, as the compound may stick or slide off unexpectedly.

  • Cleanup: Immediately wipe the balance area with a damp Kimwipe (water/ethanol) to capture invisible dust.

Phase 2: Solubilization (Liquid State)
  • Solvent Choice: N,N-dimethylisoquinoline-4-sulfonamide is likely sparingly soluble in water but highly soluble in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1]

  • The "Carrier Effect": DMSO is a potent skin penetrant. If you spill a DMSO solution of this compound on your skin, the DMSO will carry the toxic isoquinoline directly into your bloodstream within seconds.

  • Action:

    • Don Laminate/Silver Shield gloves under your nitrile gloves.

    • Add solvent slowly.

    • Cap the vial immediately after addition.

    • Vortex inside the hood.[9]

Emergency Response & Disposal

Exposure Response Algorithm
  • Skin Contact (Solid): Brush off excess powder -> Wash with soap and copious water for 15 mins. Do not use ethanol/acetone (this increases skin absorption).

  • Skin Contact (Solution): IMMEDIATE ACTION REQUIRED. Remove contaminated clothing/gloves immediately.[3][7][10] Wash with soap and water for 20 mins. Seek medical attention; inform them of "Isoquinoline absorption via DMSO vector."

  • Eye Contact: Flush with water/saline for 15 mins.[5][10][11] Hold eyelids open. Consult an ophthalmologist.

Waste Disposal
  • Solid Waste: Segregate into "Hazardous Solid Waste" (do not put in trash). Label as "Toxic Solid."

  • Liquid Waste:

    • If in DMSO/DMF: "Halogenated/Organic Solvent Waste."

    • Do not pour down the drain.[2] Isoquinoline derivatives are toxic to aquatic life (H411).

  • Container Decontamination: Triple rinse empty vials with acetone before disposal in glass waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1016318-57-2, N,N-dimethylquinoline-4-sulfonamide. Retrieved October 26, 2023 from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.